Bis(methylsulfonyl)peroxide
Description
Structure
3D Structure
Properties
IUPAC Name |
methylsulfonyloxy methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O6S2/c1-9(3,4)7-8-10(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAEZVERBCSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563301 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001-62-3 | |
| Record name | {[(Methanesulfonyl)peroxy]sulfonyl}methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(methylsulfonyl)peroxide (CAS No. 1001-62-3): A Technical Guide to Synthesis, Reactivity, and Application
This document provides an in-depth technical examination of Bis(methylsulfonyl)peroxide, a potent and selective oxidizing agent. Tailored for researchers, chemists, and professionals in drug development, this guide moves beyond simple procedural outlines to explore the fundamental principles governing its synthesis, handling, and application in modern organic chemistry. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower its effective and safe utilization in the laboratory.
Core Characteristics and Physicochemical Profile
Bis(methylsulfonyl)peroxide, also known by its IUPAC name methylsulfonyloxy methanesulfonate, is a crystalline white solid that has garnered significant interest for its unique oxidative capabilities.[1] Its reactivity stems from the relatively weak peroxide (O-O) bond, which serves as a source of highly reactive mesyloxyl radicals upon decomposition.[1][2] This contrasts with many common peroxides, offering a distinct reactivity profile, particularly in C-H functionalization reactions.[3][4]
A comprehensive understanding of its physical properties is paramount for its safe handling and application.
| Property | Value | Source |
| CAS Number | 1001-62-3 | [3][5] |
| Molecular Formula | C₂H₆O₆S₂ | [3][5] |
| Molecular Weight | 190.2 g/mol | [3][5] |
| Appearance | White, water-insoluble solid | [1] |
| Melting Point | 60.96 °C | [5] |
| Decomposition Temp. | Begins to decompose > 50 °C | [1] |
| Explosive Temp. | > 70 °C (Explodes at 79 °C) | [1][2] |
| Enthalpy of Explosion | 266 kJ·mol⁻¹ | [2] |
| Storage Conditions | 10°C - 25°C, tightly sealed | [5] |
Spectroscopic analysis confirms its structure, with theoretical and experimental studies identifying multiple stable conformers, the most stable of which is the G+G– conformer in isolation.[2] However, crystal structure analysis reveals that the less stable G–G– conformer is stabilized in the solid state by strong intermolecular interactions.[2]
Synthesis Methodologies: Accessing the Reagent
The utility of Bis(methylsulfonyl)peroxide is predicated on its accessible synthesis. The most extensively documented and reliable method is electrochemical oxidation, which offers a high degree of purity.[1][6][7]
Primary Method: Constant Current Electrolysis
This method relies on the anodic oxidation of mesylate anions.[2] The anions are oxidized at potentials above 2.5 V to form mesyloxyl radicals, which then recombine to yield the desired peroxide product.[1] The primary advantage of this approach is the avoidance of chemical oxidants and the formation of a pure product that precipitates from the reaction medium.
Caption: Workflow for the electrochemical synthesis of Bis(methylsulfonyl)peroxide.
Detailed Protocol: Electrochemical Synthesis
-
Cell Assembly: Assemble an undivided electrochemical cell equipped with two smooth platinum electrodes. Ensure the setup allows for operation under a dry, inert atmosphere (e.g., dry nitrogen).[6] Causality: An inert atmosphere is critical to prevent the formation of ozone from trace water, which can lead to highly toxic and carcinogenic alkyl-sulfate byproducts.[6]
-
Electrolyte Preparation: Prepare a solution of sodium methanesulfonate (e.g., 0.1 M) in anhydrous methanesulfonic acid.[7]
-
Electrolysis: Cool the cell and maintain a temperature between 25 °C and 30 °C.[6] Apply a constant current (e.g., 5-20 A). The voltage should be monitored and maintained between 3-5 V to minimize byproduct formation.[6]
-
Reaction Progression: Continue electrolysis for 3 to 12 hours. The product, being insoluble in the electrolyte, will precipitate as a white solid.[7]
-
Isolation: Terminate the electrolysis and collect the precipitated solid by filtration.
-
Purification: Wash the solid thoroughly with water to remove residual acid, followed by a suitable organic solvent if necessary.
-
Drying: Dry the purified product under vacuum to yield pure Bis(methylsulfonyl)peroxide. The purity can be confirmed by standard analytical methods (NMR, IR).[6]
Alternative Method: Chemical Synthesis
An alternative, though less detailed in the literature, involves the condensation of methanesulfonyl chloride with hydrogen peroxide in the presence of a base at low temperatures (-10 °C).[1] This method may be more accessible for laboratories not equipped for electrosynthesis but requires careful control of stoichiometry and temperature to manage the reactivity of the peroxide.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Bis(methylsulfonyl)peroxide is centered on its ability to act as a source of the mesyloxyl radical (CH₃SO₃•), a potent electrophilic oxygenating species.
C-H Bond Oxygenation: A Cornerstone Application
A significant application lies in the direct and selective oxygenation of C-H bonds, a challenging transformation of immense value in late-stage functionalization for drug development.[1]
-
Benzylic C-H Hydroxylation: The reagent exhibits remarkable selectivity for the oxidation of benzylic C-H bonds to form benzylic alcohols. Critically, it avoids the common problem of over-oxidation to the corresponding ketone or aldehyde.[3][4] This unique selectivity is proposed to occur via a proton-coupled electron transfer (PCET) mechanism.[4]
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An In-depth Technical Guide to Bis(methylsulfonyl)peroxide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(methylsulfonyl)peroxide (BMSP), a crystalline solid with the chemical formula (CH₃SO₂)₂O₂, stands as a potent and selective oxidizing agent in the modern organic chemist's toolkit. Its unique reactivity profile, particularly in the nuanced oxidation of C-H bonds, has garnered significant attention for applications in complex molecule synthesis and late-stage functionalization—a critical aspect of drug discovery and development. This guide, intended for the discerning researcher, provides a comprehensive overview of the synthesis, physical and chemical properties, reactivity, and safe handling of this powerful reagent. By elucidating the principles behind its application and offering detailed procedural insights, we aim to empower scientists to harness the full potential of bis(methylsulfonyl)peroxide in their research endeavors.
Synthesis of Bis(methylsulfonyl)peroxide
The preparation of bis(methylsulfonyl)peroxide can be achieved through two primary methodologies: electrochemical synthesis and a chemical approach utilizing methanesulfonyl chloride. The choice of method may depend on the available equipment, scale, and desired purity.
Electrochemical Synthesis
Electrochemical synthesis offers a clean and efficient route to high-purity bis(methylsulfonyl)peroxide. The fundamental principle involves the anodic oxidation of methanesulfonate anions.
Mechanism: The electrochemical process begins with the oxidation of methanesulfonate anions (CH₃SO₃⁻) at a high anodic potential, typically on a platinum anode. This one-electron oxidation generates highly reactive methanesulfonyloxyl radicals (CH₃SO₃•). Two of these radicals then dimerize to form the peroxide linkage of bis(methylsulfonyl)peroxide.
-
Caption: Electrochemical Synthesis of Bis(methylsulfonyl)peroxide. */
Experimental Protocol: Electrochemical Synthesis [1]
-
Apparatus: An undivided electrolytic cell equipped with a magnetic stirrer, a platinum sheet anode, and a stainless steel cathode. The cell should be jacketed to allow for temperature control.
-
Electrolyte: Anhydrous methanesulfonic acid.
-
Procedure:
-
Charge the electrolytic cell with 100 mL of anhydrous methanesulfonic acid.
-
Cool the cell to approximately 10 °C using a circulating bath.
-
Apply a constant voltage of 5 V and a current of 12 A.
-
Continue the electrolysis for 5 hours, maintaining the temperature at 10 °C.
-
Upon completion, the product can be precipitated as a white solid by the addition of ice-cold water.
-
Filter the solid, wash with cold water, and dry under vacuum to yield bis(methylsulfonyl)peroxide.
-
-
Causality and Insights: The use of anhydrous methanesulfonic acid is crucial to prevent the formation of unwanted byproducts. Maintaining a low temperature is essential to minimize the thermal decomposition of the peroxide product. The precipitation with water allows for a straightforward isolation of the water-insoluble product.
Chemical Synthesis from Methanesulfonyl Chloride
An alternative, non-electrochemical method involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base.
Experimental Protocol: Chemical Synthesis [2]
-
Apparatus: A Schlenk flask equipped with a magnetic stirrer, placed in an ice bath. The reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
Reagents:
-
Methanesulfonyl chloride (0.10 mol)
-
70% (w/w) Hydrogen peroxide (in excess)
-
Triethylamine
-
-
Procedure:
-
To the Schlenk flask, add methanesulfonyl chloride (0.10 mol).
-
Cool the flask in an ice bath.
-
Slowly add an excess of 70% (w/w) hydrogen peroxide.
-
Add triethylamine dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture vigorously for 2 hours at 0 °C.
-
Quench the reaction by adding an excess of ice-cold water, which will precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum. This method typically yields pure bis(methylsulfonyl)peroxide in approximately 60% yield.[2]
-
-
Causality and Insights: Triethylamine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation. The dropwise addition of the base at low temperature is critical to control the exothermic reaction and prevent the decomposition of both the hydrogen peroxide and the product.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of bis(methylsulfonyl)peroxide is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₂H₆O₆S₂ | [3] |
| Molecular Weight | 190.20 g/mol | [3] |
| Appearance | White crystalline solid | |
| CAS Number | 1001-62-3 | [3] |
| Melting Point | Explodes at 79 °C | [1] |
| Thermal Stability | Stable at room temperature, but decomposes explosively above 70 °C.[1] | [1] |
| Enthalpy of Decomposition | 266 kJ·mol⁻¹ | [1] |
| Solubility | Insoluble in water.[4] Soluble in many organic solvents, though its stability in solution is lower than in the solid state. | [4] |
Structural and Spectroscopic Characterization
Bis(methylsulfonyl)peroxide has been extensively characterized using various spectroscopic and crystallographic techniques.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/c.[1] The molecule exists in a gauche conformation in the solid state.[1]
-
NMR Spectroscopy: The presence of electron-withdrawing sulfonyl groups deshields the methyl protons, leading to a characteristic downfield chemical shift in the ¹H NMR spectrum.
-
Vibrational Spectroscopy (IR and Raman): The vibrational spectra are characterized by strong absorptions corresponding to the S=O and S-O stretching modes. The O-O stretching vibration, characteristic of peroxides, is also observable.
Chemical Reactivity and Applications
Bis(methylsulfonyl)peroxide is a versatile oxidizing agent, most notably employed for the selective oxidation of C-H bonds. Its reactivity is attributed to the generation of highly reactive methanesulfonyloxyl radicals (CH₃SO₃•) upon homolytic cleavage of the weak O-O bond.[1]
Selective Oxidation of Benzylic C-H Bonds
A key application of bis(methylsulfonyl)peroxide is the selective oxidation of benzylic C-H bonds to the corresponding alcohols without significant over-oxidation to ketones or carboxylic acids.[3][5][6][7][8][9] This remarkable selectivity is a significant advantage over many other oxidizing agents.
Mechanism: Proton-Coupled Electron Transfer (PCET) The selective mono-oxygenation is rationalized by a Proton-Coupled Electron Transfer (PCET) mechanism.[3][5][6][7][8][9] This pathway is distinct from the more common hydrogen atom transfer (HAT) mechanism and is thought to be responsible for the observed selectivity.
-
Caption: Proposed PCET mechanism for benzylic oxidation. */
Experimental Protocol: Selective Benzylic Oxidation of Toluene
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be carried out under an inert atmosphere.
-
Reagents:
-
Toluene (substrate)
-
Bis(methylsulfonyl)peroxide (1.2 equivalents)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve toluene in dichloromethane in the reaction flask.
-
Add bis(methylsulfonyl)peroxide in one portion.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, benzyl mesylate, can be purified by column chromatography on silica gel. The mesylate can then be hydrolyzed to benzyl alcohol under mild basic conditions.
-
-
Causality and Insights: The use of a slight excess of the peroxide ensures complete conversion of the starting material. Dichloromethane is a suitable solvent due to its relative inertness and appropriate boiling point. The aqueous sodium thiosulfate quench is essential to destroy any unreacted peroxide.
Aromatic Csp²-H Oxygenation
Bis(methylsulfonyl)peroxide can also effect the direct oxygenation of aromatic Csp²-H bonds, providing a route to aryl mesylates, which can be subsequently hydrolyzed to phenols.[3] This transformation represents a powerful method for the construction of C-O bonds.[3]
Reactivity with Other Functional Groups
While renowned for its C-H oxidation capabilities, the reactivity of bis(methylsulfonyl)peroxide with other functional groups is an area of ongoing investigation.
-
Alkenes: The electron-deficient nature of the methanesulfonyloxyl radical suggests that it may react with electron-rich alkenes, potentially leading to addition or epoxidation products. However, detailed studies on the selectivity and outcomes of such reactions are not extensively documented.
-
Alcohols: The strong oxidizing nature of bis(methylsulfonyl)peroxide indicates a potential for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. However, its primary application remains in C-H oxidation due to its unique selectivity.
-
Amines: Amines are susceptible to oxidation by peroxides. The reaction of bis(methylsulfonyl)peroxide with primary or secondary amines could potentially lead to a variety of products, including hydroxylamines, imines, or N-oxides. Careful control of reaction conditions would be necessary to achieve selective transformations.
Safety, Handling, and Disposal
Bis(methylsulfonyl)peroxide is a hazardous substance that requires careful handling and storage to mitigate risks.
Key Hazards:
-
Explosive: The crystalline solid can decompose explosively at temperatures above 70 °C and especially at 79 °C.[1] Detonations have also been reported during transfer with metal implements.
-
Reactive and Corrosive: It is a strong oxidizing agent and can react violently with reducing agents and combustible materials. It is also corrosive.
-
Thermal Instability: The decomposition of bis(methylsulfonyl)peroxide in solution is a first-order process with a half-life that is dependent on the solvent and temperature.[1]
Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from flammable and combustible materials, as well as reducing agents.
-
Incompatible Materials: Avoid contact with metals, strong acids, strong bases, and reducing agents.
Quenching and Disposal of Laboratory Waste: Unreacted bis(methylsulfonyl)peroxide and waste streams containing it must be quenched before disposal.
Recommended Quenching Procedure:
-
Cool the reaction mixture or waste solution in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
Continue stirring for at least one hour after the addition is complete to ensure complete destruction of the peroxide.
-
Test for the presence of peroxides using peroxide test strips to confirm complete quenching before disposal.
-
Neutralize the resulting solution and dispose of it in accordance with local regulations for aqueous chemical waste.
Never dispose of unquenched bis(methylsulfonyl)peroxide down the drain or in regular waste containers.
Conclusion
Bis(methylsulfonyl)peroxide is a valuable and powerful reagent for selective oxidation reactions, particularly the challenging conversion of benzylic C-H bonds to alcohols. Its unique reactivity, governed by a proposed proton-coupled electron transfer mechanism, offers a distinct advantage over many conventional oxidants. A comprehensive understanding of its synthesis, properties, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively and safely utilize this reagent in the pursuit of novel chemical entities and more efficient synthetic routes. As research in the field of C-H functionalization continues to expand, the importance and application of bis(methylsulfonyl)peroxide are poised to grow, further solidifying its place as a key tool in modern organic synthesis.
References
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Baj, S., Chrobok, A., & Słupska, R. (2009). The Baeyer-Villiger oxidation of ketones with bis(trimethylsilyl) peroxide in the presence of ionic liquids as the solvent and catalyst. Green Chemistry, 11(2), 279-282. [Link]
- Google Patents. (n.d.). WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation.
- Google Patents. (n.d.). WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide).
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Universidade de Lisboa. (n.d.). Late-stage oxygenation of active ingredients. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Bis(methanesulfonyl) Peroxide. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzylic Alcohols by C-H Oxidation. Retrieved January 27, 2026, from [Link]
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RSC Publishing. (n.d.). Electrochemical Preparation of Bismethylsulphonyl Peroxide and its Reactions with Aromatic Hydrocarbons. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties. Retrieved January 27, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved January 27, 2026, from [Link]
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
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University of Waterloo. (n.d.). Standard Operating Procedures (SOP) for peroxide forming compounds. Retrieved January 27, 2026, from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved January 27, 2026, from [Link]
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Bis(methylsulfonyl)peroxide molecular structure and weight
An In-Depth Technical Guide to Bis(methylsulfonyl)peroxide: Structure, Properties, and Applications in Selective Oxidation
Abstract
Bis(methylsulfonyl)peroxide, also known as dimethanesulfonyl peroxide (DMSP), has emerged as a uniquely selective and potent oxidizing agent in modern organic synthesis. This guide provides a comprehensive overview of its core molecular structure, physicochemical properties, synthesis methodologies, and key applications. We delve into the mechanistic underpinnings of its remarkable selectivity in the oxygenation of C-H bonds, particularly in the conversion of benzylic C-H bonds to alcohols without over-oxidation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for complex molecular synthesis and late-stage functionalization.
Introduction: The Rise of a Selective Oxidant
The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in synthetic chemistry, offering a direct route to complex molecules from simple precursors. Bis(methylsulfonyl)peroxide (CAS No. 1001-62-3) has garnered significant attention for its ability to perform challenging oxidation reactions with high precision.[1] Unlike many powerful oxidants that lead to over-oxidation, bis(methylsulfonyl)peroxide enables the targeted synthesis of benzylic alcohols from their corresponding C-H bonds, a transformation of significant value in the synthesis of active pharmaceutical ingredients and natural products.[1][2] First reported in 1952, this water-insoluble, crystalline white solid is distinguished by its reactivity, which is derived from the generation of mesyloxyl radicals upon decomposition.[3] This guide will explore the fundamental characteristics and advanced applications of this versatile reagent.
Molecular Structure and Physicochemical Properties
A thorough understanding of a reagent's physical and structural properties is critical to its effective application. Bis(methylsulfonyl)peroxide is a symmetrical molecule containing a peroxide (-O-O-) linkage flanked by two methylsulfonyl (mesyl) groups.
Molecular Structure
The molecule's three-dimensional arrangement dictates its reactivity. The central peroxide bond is the reactive core, while the strongly electron-withdrawing methylsulfonyl groups enhance its oxidative potential.
Caption: 2D representation of Bis(methylsulfonyl)peroxide.
Physicochemical Data
Key quantitative data for bis(methylsulfonyl)peroxide are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆O₆S₂ | [1][4][5][6] |
| Molecular Weight | 190.2 g/mol | [1][4][5] |
| CAS Number | 1001-62-3 | [1][4][5] |
| Appearance | White solid | [3] |
| Melting Point | 60.96 °C | [4][5] |
| Boiling Point | 279.8 °C | [4][5] |
| Flash Point | 123 °C | [4][5] |
| SMILES | CS(=O)(=O)OOS(=O)(=O)C | [1][6] |
| InChI Key | XJPAEZVERBCSTJ-UHFFFAOYSA-N | [1][6] |
Synthesis: An Electrochemical Approach
The preparation of bis(methylsulfonyl)peroxide is most effectively and safely achieved through electrochemical methods, which offer a high-yield alternative to traditional chemical routes.[1][3] This approach avoids the use of hazardous reagents and allows for precise control over the reaction.
Mechanism of Electrolytic Synthesis
The synthesis proceeds via the anodic oxidation of mesylate anions (CH₃SO₃⁻).[3] At a sufficiently high potential (>2.5 V), mesylate anions are oxidized to form highly reactive mesyloxyl radicals (CH₃SO₃•). These radicals then recombine to form the stable peroxide product.[3]
Caption: Electrochemical synthesis of bis(methylsulfonyl)peroxide.
Experimental Protocol: Constant Current Electrolysis
This protocol is based on methodologies described in the literature for a safe and efficient synthesis.[3][7]
Materials:
-
Anhydrous methanesulfonic acid (MSA)
-
Sodium mesylate
-
Undivided electrolytic cell with platinum or graphite electrodes
-
Constant current power supply
-
Inert gas (e.g., dry nitrogen)
-
Magnetic stirrer and cooling bath
Procedure:
-
Cell Preparation: Assemble the electrolytic cell, ensuring the electrodes are clean and positioned parallel to each other.
-
Electrolyte Solution: Prepare a solution of sodium mesylate in anhydrous methanesulfonic acid. The use of an inert conducting salt can increase amperage and reduce reaction time.[7]
-
Inert Atmosphere: Place the cell in a cooling bath maintained at 25-30 °C and begin bubbling dry nitrogen through the solution to maintain an inert atmosphere.[7]
-
Electrolysis: Apply a constant current (e.g., 5-20 A) at a low voltage (e.g., 3-5 V) to the electrodes.[7] Higher voltages can lead to the formation of by-products.[7]
-
Reaction Monitoring: Continue the electrolysis for 3 to 12 hours. The progress can be monitored by titrating aliquots of the reaction mixture.[7]
-
Product Isolation: Upon completion, cool the solution to precipitate the bis(methylsulfonyl)peroxide product.
-
Purification: Collect the white solid by filtration, wash with a cold, non-reactive solvent, and dry under vacuum.
Causality and Trustworthiness: This electrochemical method is inherently self-validating. The reaction is driven by a physical parameter (electric current) rather than stoichiometric chemical reagents, minimizing side reactions when voltage is controlled. The use of an inert atmosphere prevents unwanted reactions with atmospheric components. The final product precipitates out of the reaction medium as a pure solid, simplifying isolation and ensuring high purity.
Core Applications in Selective Oxidation
The utility of bis(methylsulfonyl)peroxide stems from its ability to perform targeted oxidations that are often difficult to achieve with other reagents.
Selective Oxidation of Benzylic C-H Bonds
A key application is the direct conversion of a benzylic C-H bond to a C-OH group without the common problem of over-oxidation to the corresponding ketone or carboxylic acid.[1][2]
Mechanism - Proton-Coupled Electron Transfer (PCET): The remarkable selectivity is attributed to a proton-coupled electron transfer (PCET) mechanism.[1] In this pathway, the mesyloxyl radical abstracts both a proton and an electron from the benzylic C-H bond in a concerted step. This generates a benzyl radical that is subsequently trapped by another mesyloxyl radical to form a mesylate ester intermediate, which can then be hydrolyzed to the desired benzylic alcohol. This mechanism has a lower activation energy for benzylic C-H bonds compared to the C-H bonds of the resulting alcohol, thus preventing over-oxidation.
Caption: PCET mechanism for selective benzylic C-H oxidation.
Direct Aromatic C-H Oxygenation
Bis(methylsulfonyl)peroxide also facilitates the direct oxygenation of aromatic C(sp²)-H bonds.[1] This reaction represents a powerful method for constructing C-O bonds via an aromatic electrophilic substitution pathway, forming aryl mesylates that are versatile precursors to phenols and other functionalized aromatics.[1][3] This is particularly valuable in late-stage functionalization strategies for complex molecules.[3]
Handling and Safety Considerations
As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated with this energetic material.
-
Thermal Sensitivity: Bis(methylsulfonyl)peroxide is stable at room temperature but begins to decompose at temperatures above 50 °C. This decomposition can become explosive at temperatures exceeding 70 °C.[3] It should be stored in a cool, well-ventilated area away from heat sources.
-
Reactivity: The compound is a strong oxidant and is corrosive.[5] It should not be brought into contact with strong reducing agents or alkali metals.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this reagent. All manipulations should be performed within a chemical fume hood.
Conclusion
Bis(methylsulfonyl)peroxide is a highly valuable reagent for achieving selective and challenging oxidation reactions. Its unique ability to hydroxylate benzylic C-H bonds without significant over-oxidation, governed by a PCET mechanism, sets it apart from many conventional oxidants. Furthermore, its utility in aromatic C-H oxygenation provides a direct pathway for the late-stage functionalization of complex scaffolds. The development of safe and scalable electrochemical synthesis routes has enhanced its accessibility.[1][3] For professionals in drug discovery and process chemistry, a deep understanding of bis(methylsulfonyl)peroxide's properties and reaction mechanisms is key to unlocking its full potential in synthesizing the next generation of complex molecules.
References
-
Carl ROTH. (n.d.). Bis(methylsulfonyl)peroxide, 100 mg, CAS No. 1001-62-3. Retrieved from [Link]
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Barata, A. (2020). Late-stage oxygenation of active ingredients. Universidade de Lisboa. Retrieved from [Link]
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Japan Science and Technology Agency. (n.d.). Bis(methylsulfonyl) peroxide | Chemical Substance Information. J-GLOBAL. Retrieved from [Link]
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PubChem. (n.d.). Bis(trimethylsilyl) peroxide. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bis(methanesulfonyl) Peroxide. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of Bis(methylsulfonyl)peroxide
Abstract
Bis(methylsulfonyl)peroxide, also known as dimesylate peroxide, is a potent and selective oxidizing agent with significant applications in modern organic synthesis, particularly in the functionalization of C-H bonds and as a radical initiator. Its synthesis, while straightforward, demands meticulous attention to safety and procedural detail due to its energetic nature. This guide provides an in-depth exploration of the primary synthetic routes from methanesulfonic acid and its derivatives, focusing on both electrochemical and chemical methodologies. We will dissect the underlying reaction mechanisms, provide field-tested experimental protocols, and discuss critical safety considerations, purification techniques, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this valuable reagent.
Introduction and Strategic Importance
Bis(methylsulfonyl)peroxide (CAS No: 1001-62-3) is a symmetrical peroxide bearing two methylsulfonyl groups.[1] Its utility stems from its capacity to serve as a source of the mesyloxyl radical (CH₃SO₃•), a highly reactive intermediate.[2] This reactivity underpins its primary applications:
-
Selective Oxidation: It facilitates challenging oxidations, such as the direct oxygenation of aromatic Csp²-H bonds and the selective synthesis of benzylic alcohols from substrates with benzylic C-H bonds, often without the over-oxidation typically seen with other reagents.[3]
-
Radical Initiation: It is an effective free-radical initiator for polymerization reactions and other radical-mediated transformations.[1][2]
The synthesis of Bis(methylsulfonyl)peroxide is primarily achieved through two distinct pathways: the electrochemical oxidation of methanesulfonic acid and the chemical reaction of methanesulfonyl chloride with a peroxide source. The choice of method often depends on the available equipment, scale, and desired purity.
Physicochemical Properties and Critical Safety Protocols
Understanding the physical properties and inherent hazards of Bis(methylsulfonyl)peroxide is paramount for its safe synthesis and handling.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1001-62-3 | [1] |
| Molecular Formula | C₂H₆O₆S₂ | [4] |
| Molar Mass | 186.19 g·mol⁻¹ | Calculated |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Insoluble in water | [2] |
| Melting Point | Explodes at 79 °C | [4] |
Thermal Stability and Hazard Analysis
Bis(methylsulfonyl)peroxide is stable at ambient temperatures but is thermally sensitive. It decomposes above 50 °C and can decompose explosively at temperatures exceeding 70 °C.[2] Differential scanning calorimetry (DSC) reveals a large enthalpy of release (266 kJ·mol⁻¹) upon explosion at 79 °C.[4] It is a reactive, corrosive chemical that must be handled with extreme caution.[5]
Mandatory Safety Protocols
All work involving Bis(methylsulfonyl)peroxide must be conducted by trained personnel in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[6]
-
Engineering Controls: All manipulations should be performed in a chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for all reactions and handling of the solid product.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation and ingestion.[6] Do not subject the material to grinding, shock, or friction.[7] Use plastic or glass spatulas and avoid contact with metals, which can catalyze decomposition.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6][7] It should be stored in a refrigerator (below 10°C) in a sealed container, away from incompatible materials such as flammables and reducing agents.[8]
Synthetic Methodologies in Detail
Method 1: Electrochemical Synthesis from Methanesulfonic Acid
The electrochemical approach is a clean and efficient method for producing high-purity Bis(methylsulfonyl)peroxide.[3] It relies on the anodic oxidation of methanesulfonate anions.
The core of this synthesis is the anodic oxidation of methanesulfonate anions (CH₃SO₃⁻) at a high potential.[3] This process generates highly reactive methylsulfonyloxyl radicals (CH₃SO₃•). These radicals then dimerize in the solution to form the desired Bis(methylsulfonyl)peroxide.[2][9] The reaction occurs at the anode, while hydrogen gas is typically evolved at the cathode.
Caption: Mechanism of electrochemical formation of Bis(methylsulfonyl)peroxide.
This protocol is adapted from established patent literature.[10]
-
Apparatus:
-
An undivided electrolytic cell equipped with a cooling jacket.
-
Anode: Platinum sheet or platinum-plated titanium.
-
Cathode: Stainless steel sheet.
-
A constant current/voltage power supply.
-
Magnetic stirrer and stir bar.
-
-
Reagents:
-
Methanesulfonic acid (MSA), anhydrous (e.g., 100 mL).
-
Sodium methanesulfonate (optional, to increase conductivity).[10]
-
-
Procedure:
-
Assemble the electrolytic cell. Place the platinum anode and stainless steel cathode parallel to each other, ensuring they do not touch.
-
Charge the cell with 100 mL of anhydrous methanesulfonic acid. If desired, dissolve sodium methanesulfonate in the acid to create the electrolyte solution.[10]
-
Begin stirring and circulate coolant through the jacket to maintain an internal temperature of approximately 10 °C.[10]
-
Apply a constant current to the cell. Typical parameters are 5 V and 12 A for the specified scale.[10]
-
Continue the electrolysis for several hours (e.g., 5 hours). The progress can be monitored by periodically titrating an aliquot of the reaction mixture with sodium thiosulfate in the presence of potassium iodide to determine the peroxide concentration.[10]
-
Upon completion, turn off the power supply. The product exists in solution.
-
Isolation: To precipitate the product, cool the solution further and carefully add ice-cold water. Bis(methylsulfonyl)peroxide will precipitate as a white, explosive solid.[10]
-
Carefully filter the solid using a Büchner funnel (do not use a metal spatula). Wash the solid with cold water.
-
Dry the product under reduced pressure, taking extreme care due to its explosive nature. Do not heat.
-
-
Rationale and Self-Validation: The low temperature (10 °C) is critical to prevent the thermal decomposition of the peroxide product.[10] The use of a platinum anode is necessary due to the high oxidation potential required (+2.9 to +3.7 V vs. SHE).[3] The precipitation upon adding water provides a straightforward method for isolation, as the product is insoluble in aqueous media.[2] The purity of the product is generally high with this method.[3]
Method 2: Chemical Synthesis from Methanesulfonyl Chloride
This method provides an alternative route that does not require specialized electrochemical equipment. It involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base.
This synthesis is a nucleophilic substitution reaction. Hydrogen peroxide is deprotonated by a base (e.g., triethylamine) to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion then attacks the electrophilic sulfur atom of two molecules of methanesulfonyl chloride, displacing the chloride leaving groups and forming the peroxide bond.
Caption: Overall reaction for the chemical synthesis of Bis(methylsulfonyl)peroxide.
This protocol is based on a patented procedure.[1]
-
Apparatus:
-
A Schlenk flask or a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Magnetic stirrer and stir bar.
-
Ice bath.
-
-
Reagents:
-
Methanesulfonyl chloride (0.10 mole).
-
Hydrogen peroxide (e.g., 70% w/w, in excess).
-
Triethylamine (dropwise addition).
-
Ice-cold water.
-
-
Procedure:
-
Set up the flask in an ice bath and purge with nitrogen.
-
Weigh 0.10 mole of methanesulfonyl chloride into the flask.[1]
-
With vigorous stirring, add an excess of 70% (w/w) hydrogen peroxide.
-
Slowly add triethylamine dropwise via the dropping funnel, ensuring the temperature remains low due to the exothermic nature of the neutralization.[1]
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately 2 hours.[1]
-
Work-up and Isolation: Quench the reaction by adding an excess of ice-cold water. The product will precipitate as a white solid.[1]
-
Filter the solid using a non-metallic filtration setup.
-
Wash the collected solid with more ice-cold water to remove any triethylamine hydrochloride salt.
-
Dry the product carefully under vacuum without heating. The reported yield is approximately 60%.[1]
-
-
Causality and Self-Validation: The use of a base like triethylamine is essential to deprotonate hydrogen peroxide, activating it as a nucleophile, and to neutralize the HCl formed during the reaction.[1] Cooling is critical to control the exothermicity of the acid-base reaction and to prevent decomposition of the peroxide product. The precipitation in water allows for easy separation from the water-soluble triethylamine hydrochloride byproduct.[1][3]
Purification and Analytical Characterization
For applications requiring very high purity, the crude product obtained from either synthesis can be further purified. Recrystallization from a suitable non-polar solvent is a common method.[3] The electrochemical method often yields a product pure enough for many applications directly after precipitation and washing.[3]
Full characterization is essential to confirm the identity and purity of the synthesized Bis(methylsulfonyl)peroxide.
| Technique | Key Observations |
| NMR Spectroscopy | ¹H NMR will show a singlet for the methyl protons. ¹³C NMR will show a single resonance for the methyl carbon. |
| Vibrational Spectroscopy (IR, Raman) | Characteristic strong absorptions for the S=O stretching vibrations. |
| Mass Spectrometry | Can be used to confirm the molecular weight, although the molecule may fragment easily. |
| Single-Crystal X-ray Diffraction | Provides definitive structural confirmation and reveals conformational details in the solid state.[4] |
Data derived from comprehensive characterization studies.[4]
Conclusion
The synthesis of Bis(methylsulfonyl)peroxide from methanesulfonic acid or its chloride derivative offers two robust and accessible routes to this valuable oxidizing agent. The electrochemical method is notable for its high purity and directness, while the chemical synthesis from methanesulfonyl chloride provides a viable alternative when specialized electrochemical apparatus is unavailable. The choice of method will be guided by laboratory capabilities and specific research needs. For any researcher or organization working with this compound, the paramount consideration must be an unwavering commitment to safety protocols, given the energetic and potentially explosive nature of the final product. With careful execution, Bis(methylsulfonyl)peroxide can be a powerful tool in advancing synthetic chemistry and drug development.
References
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Organic Syntheses. (n.d.). Bis(trimethylsilyl) peroxide (btmspo). Org. Synth. 1990, 69, 141. [Link]
- Loehr, H. J., & Riemenschneider, P. (2015). Process for preparing bis(alkanesulfonyl peroxide).
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Barata-Vallejo, S. (2019). Late-stage oxygenation of active ingredients. Universidade de Lisboa (Repositório). [Link]
- Jayawant, M. (2023). COMPOUNDS, PROCESSES, AND MACHINERY FOR CONVERTING METHANE GAS INTO METHANE SULFONIC ACID.
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Gernon, M. D., et al. (2019). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry, 21(15), 3976-4009. [Link]
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Kornath, A., et al. (2011). Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties. Inorganic Chemistry, 50(22), 11644–11649. [Link]
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A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Journal of Chemical Reviews, 1(2), 100-113. [Link]
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Bahrami, K., et al. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(11), 2763-2771. [Link]
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Lutz, M., et al. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. [Link]
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Gelest, Inc. (2014). Safety Data Sheet - BIS(TRIMETHYLSILYL)PEROXIDE. Gelest.com. [Link]
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The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (2022). ACS Omega, 7(44), 39581–39601. [Link]
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Wikipedia. (n.d.). Methanesulfonic anhydride. Wikipedia.org. [Link]
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The Core Mechanism of Bis(methylsulfonyl)peroxide in Selective Oxidation: A Technical Guide for Researchers
Abstract
Bis(methylsulfonyl)peroxide (MPSO) has emerged as a potent and selective oxidizing agent in modern organic synthesis. Its unique reactivity profile, particularly in the mono-oxygenation of benzylic C-H bonds to alcohols without significant over-oxidation to ketones, has garnered considerable attention. This technical guide provides an in-depth exploration of the core mechanism of action of MPSO in oxidation reactions, with a focus on the underlying principles that govern its selectivity. We will delve into the generation of the key reactive intermediate, the mesyloxyl radical, and elucidate its subsequent reaction pathways, including a detailed examination of the proposed Proton-Coupled Electron Transfer (PCET) mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of MPSO's reactivity to leverage its capabilities in complex molecule synthesis.
Introduction: The Unique Profile of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide, also known as MPSO, is a white, water-insoluble solid with the chemical formula (CH₃SO₂)₂O₂. While stable at room temperature, it is a potent oxidizing agent that requires careful handling due to its explosive decomposition at temperatures exceeding 70°C.[1] Its utility in organic synthesis stems from its ability to act as a clean and efficient source of the highly reactive mesyloxyl radical (CH₃SO₃•).[1] This radical intermediate is the linchpin of MPSO's oxidative power, enabling challenging transformations such as the direct oxygenation of aromatic Csp²-H bonds and the highly selective oxidation of benzylic C-H bonds.[1][2]
The selective oxidation of benzylic methylenes to the corresponding alcohols is a particularly valuable transformation in the synthesis of pharmaceuticals and other fine chemicals. Traditional oxidizing agents often lead to over-oxidation, yielding ketones or carboxylic acids as the major products.[3] MPSO, however, exhibits a remarkable and synthetically useful preference for mono-oxygenation, a selectivity that is rationalized by a sophisticated mechanistic pathway.[4]
The Heart of the Matter: Generation and Reactivity of the Mesyloxyl Radical
The journey of MPSO as an oxidant begins with the homolytic cleavage of the peroxide bond, a process that can be initiated thermally, photochemically, or through metal catalysis.[5] This homolysis generates two equivalents of the electrophilic mesyloxyl radical.
Caption: Homolytic cleavage of MPSO to form two mesyloxyl radicals.
The mesyloxyl radical is a potent hydrogen atom abstractor and can also participate in addition reactions with unsaturated systems. Its subsequent reactivity is highly dependent on the nature of the substrate.
Mechanism of Action in Benzylic C-H Oxidation: A Proton-Coupled Electron Transfer (PCET) Pathway
The exceptional selectivity of MPSO in the oxidation of benzylic C-H bonds to alcohols is a key feature that distinguishes it from many other oxidants. This selectivity is attributed to a proposed Proton-Coupled Electron Transfer (PCET) mechanism.[4] PCET is a concerted process where an electron and a proton are transferred in a single kinetic step from different orbitals to different orbitals.[6]
The proposed mechanism for the MPSO-mediated oxidation of a benzylic C-H bond can be broken down into the following key steps:
-
Initial Interaction: The mesyloxyl radical approaches the electron-rich aromatic ring of the substrate, forming a charge-transfer complex.[7]
-
Concerted Proton-Electron Transfer: In the rate-determining step, a concerted transfer of a proton from the benzylic position and an electron from the π-system of the aromatic ring to the mesyloxyl radical occurs. This generates a benzylic radical and methanesulfonic acid.[4][7]
-
Radical Recombination: The newly formed benzylic radical reacts with a second molecule of MPSO to yield the corresponding benzylic mesylate and another mesyloxyl radical, which can propagate the chain reaction.
-
Hydrolysis: The resulting benzylic mesylate is then hydrolyzed to the desired benzylic alcohol.
Caption: Proposed PCET mechanism for benzylic C-H oxidation by MPSO.
This PCET pathway is favored over a direct hydrogen atom abstraction (HAA) mechanism because it avoids the formation of high-energy intermediates like an arene radical cation or a benzylic anion.[7] The concerted nature of the proton and electron transfer lowers the activation energy for the reaction.
Mechanism of Action in Aromatic C-H Oxygenation
MPSO is also a valuable reagent for the direct oxygenation of aromatic C-H bonds, a challenging transformation in organic synthesis.[2] The mechanism in this case involves the addition of the electrophilic mesyloxyl radical to the aromatic ring, followed by oxidation and rearomatization.
The key steps are as follows:
-
Radical Addition: The mesyloxyl radical adds to the aromatic ring to form a resonance-stabilized radical intermediate.
-
Oxidation: This radical intermediate is then oxidized by another equivalent of MPSO to a cationic species.
-
Deprotonation and Rearomatization: Loss of a proton from the cationic intermediate restores the aromaticity of the ring and yields the aryl mesylate product.
Caption: Mechanism of aromatic C-H oxygenation by MPSO.
Experimental Protocols
Synthesis of Bis(methylsulfonyl)peroxide
A safe and high-yield preparation of MPSO involves the constant current electrolysis of a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.[8]
Materials and Equipment:
-
Electrolytic cell with a temperature-control jacket
-
Platinum sheet anode
-
Stainless steel sheet cathode
-
Constant current power supply
-
Anhydrous methanesulfonic acid
-
Sodium methanesulfonate
Procedure:
-
Charge the electrolytic cell with a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.
-
Maintain the temperature of the solution at approximately 10°C using the temperature-control jacket.[9]
-
Apply a constant current to the cell. Typical conditions are 5 V and 12 A.[9]
-
Continue the electrolysis for the desired amount of time (e.g., 5 hours).[9]
-
The MPSO product can be isolated as a white, insoluble solid by cooling the reaction mixture and adding water.[9]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Note: The electrolysis should be conducted under inert and anhydrous conditions to prevent the formation of ozone and other byproducts.[9]
| Parameter | Value | Reference |
| Anode | Platinum sheet | [9] |
| Cathode | Stainless steel sheet | [9] |
| Electrolyte | Sodium methanesulfonate in anhydrous methanesulfonic acid | [8] |
| Temperature | ~10°C | [9] |
| Voltage | 5 V | [9] |
| Current | 12 A | [9] |
| Typical Yield | >80% | [2] |
| Purity | >95% | [2] |
General Protocol for Benzylic C-H Oxidation
The following is a general procedure for the selective oxidation of a benzylic C-H bond to the corresponding alcohol using MPSO.[4]
Materials:
-
Bis(methylsulfonyl)peroxide (MPSO)
-
Substrate with a benzylic C-H bond
-
Copper(I) acetate (radical initiator)
-
Trimethylsilyl acetate (TMSOAc) (base)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reagents for hydrolysis (e.g., aqueous acid or base)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate, copper(I) acetate, and TMSOAc in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0°C).
-
Add a solution of MPSO in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude benzylic mesylate or acetate can be purified by column chromatography.
-
Hydrolyze the purified intermediate to the corresponding benzylic alcohol using standard procedures.
Safety and Handling
Bis(methylsulfonyl)peroxide is a powerful oxidizing agent and a potential explosive. It must be handled with extreme caution in a well-ventilated fume hood, and a blast shield should be used.[1]
-
Thermal Stability: MPSO is stable at room temperature but decomposes, potentially explosively, at temperatures above 70°C.[1]
-
Incompatibilities: Avoid contact with strong reducing agents, metals, and combustible materials.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
Bis(methylsulfonyl)peroxide is a valuable and selective oxidizing agent with a unique reactivity profile. Its ability to generate the mesyloxyl radical, which participates in a proposed Proton-Coupled Electron Transfer mechanism, allows for the highly selective mono-oxygenation of benzylic C-H bonds to alcohols. This, coupled with its utility in direct aromatic C-H oxygenation, makes MPSO a powerful tool for synthetic chemists. A thorough understanding of its mechanism of action, along with strict adherence to safety protocols, will enable researchers to effectively harness the synthetic potential of this remarkable reagent.
References
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Organic Syntheses Procedure. bis(trimethylsilyl) peroxide (btmspo). Available at: [Link].
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- Universidade de Lisboa. (2020).
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- Royal Society of Chemistry. (2024).
- Master Organic Chemistry. (2018).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - BIS(TRIMETHYLSILYL)PEROXIDE.
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Wikipedia. Proton-coupled electron transfer. Available at: [Link].
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- PubMed. (1999). Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II.
- National Institutes of Health. Electrostatic Effects on Proton-Coupled Electron Transfer in Oxomanganese Complexes Inspired by the Oxygen-Evolving Complex of Photosystem II.
- Organic Chemistry Portal.
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Theoretical & Mechanistic Insight: Bis(methylsulfonyl)peroxide (BMSP)
The following technical guide provides an in-depth theoretical and practical analysis of Bis(methylsulfonyl)peroxide (BMSP). It deviates from standard templates to prioritize the mechanistic bifurcation between radical and electron-transfer pathways that defines this reagent's unique reactivity.
Executive Summary: The Electrophilic Anomaly
Bis(methylsulfonyl)peroxide (BMSP), often abbreviated as DMSP or MsOOMs, represents a distinct class of peroxide reagents where the oxygen-oxygen bond is flanked by two strongly electron-withdrawing sulfonyl groups. Unlike dialkyl peroxides (e.g., di-tert-butyl peroxide) which are driven almost exclusively by homolytic cleavage to alkoxy radicals, BMSP exhibits a "chameleon" reactivity profile.
Theoretical studies, particularly Density Functional Theory (DFT) analyses, reveal that BMSP operates through two distinct manifolds depending on the substrate and conditions:
-
Radical Homolysis: Thermal generation of highly electrophilic mesyloxyl radicals (
). -
Proton-Coupled Electron Transfer (PCET): A concerted pathway allowing for the selective oxygenation of C(sp³)-H bonds without over-oxidation.[1]
This guide synthesizes the theoretical underpinnings of these pathways with rigorous experimental protocols for its synthesis and application.
Theoretical Framework: Electronic Structure & Reactivity[2][3][4]
The Sulfonyl Effect on the O-O Bond
The central feature of BMSP is the perturbation of the peroxide bond by the adjacent sulfonyl moieties.
-
Bond Dissociation Energy (BDE): Standard dialkyl peroxides possess an O-O BDE of approximately 35–40 kcal/mol. Theoretical calculations (M06-2X/def2-TZVPP levels) indicate that the electron-withdrawing nature of the methanesulfonyl group destabilizes the O-O bond, lowering the BDE. This makes BMSP thermally labile but also highly reactive at moderate temperatures.
-
Frontier Molecular Orbitals (FMO):
-
LUMO (Lowest Unoccupied Molecular Orbital): The
orbital of the O-O bond is significantly lowered in energy due to the inductive effect (-I) of the sulfonyl groups. This low-lying LUMO renders BMSP a potent electrophile , capable of reacting with electron-rich arenes via mechanisms even without metal catalysis. -
HOMO (Highest Occupied Molecular Orbital): Localized on the peroxide lone pairs, but less available for donation compared to alkyl peroxides.
-
Mechanistic Bifurcation: PCET vs. HAT
A critical theoretical finding (Tanwar et al., J. Am. Chem. Soc. 2019) is the preference for Proton-Coupled Electron Transfer (PCET) over simple Hydrogen Atom Transfer (HAT) in benzylic oxidations.
| Feature | Hydrogen Atom Transfer (HAT) | Proton-Coupled Electron Transfer (PCET) |
| Mechanism | Radical abstracts H• directly. | Concerted transfer of e⁻ to oxidant and H⁺ to base. |
| Typical Reagent | t-BuO[2]•, NBS | BMSP (in specific solvents) |
| Selectivity | Low (often leads to over-oxidation to ketones). | High (Stops at the alcohol/mesylate stage). |
| Theoretical Basis | Driven by BDE matching. | Driven by redox potentials and pKa matching. |
The Theoretical Advantage:
In the PCET manifold, the transition state involves the aromatic substrate donating an electron to the highly electrophilic BMSP while simultaneously transferring a proton. This avoids the high-energy discrete radical intermediates that typically lead to over-oxidation (e.g., alcohol
Visualizing the Reactivity Manifolds
The following diagram illustrates the divergent pathways of BMSP reactivity based on theoretical predictions.
Figure 1: Mechanistic divergence of BMSP. Thermal pathways lead to radical species, while substrate-interaction pathways favor ionic or concerted (PCET) mechanisms.
Experimental Protocols (Self-Validating Systems)
Synthesis of BMSP via Electrolysis
The most reliable method for generating high-purity BMSP is the electrochemical oxidation of methanesulfonic acid (MSA). This method is superior to chemical oxidation (e.g., using
Causality: Electrolysis allows precise control over the oxidation potential, ensuring the formation of the peroxide bond without over-oxidizing the sulfur center.
Protocol:
-
Setup: Use an undivided cell with platinum foil electrodes.
-
Electrolyte: Dissolve sodium methanesulfonate (
) in pure methanesulfonic acid. -
Conditions: Apply a constant current density of
at . -
Self-Validation (Visual): BMSP is insoluble in the electrolyte. As the reaction proceeds, the product will precipitate as a white crystalline solid. If no precipitate forms after 30 mins, check water content (water destroys the radical intermediate).
-
Isolation: Filter the precipitate, wash with cold methylene chloride (
), and dry under high vacuum.-
Yield: Typically 60-70%.
-
Purity Check: Iodometric titration (Standard peroxide test).
-
Application: Selective Benzylic Mesyloxylation
This protocol utilizes the PCET mechanism to convert toluene derivatives to benzyl mesylates.
Protocol:
-
Reagents: Substrate (1.0 equiv), BMSP (1.1 equiv).
-
Solvent: Degassed Ethyl Acetate or Acetonitrile (Solvent choice dictates the stabilization of the charge-transfer complex).
-
Reaction: Stir at
for 4–12 hours. -
Monitoring: TLC will show the disappearance of the starting material.
-
Workup: The byproduct is methanesulfonic acid.[3][4] Wash the organic layer with saturated
to remove the acid. -
Mechanistic Check: If the reaction yields significant amounts of aldehyde/ketone, the temperature was likely too high, triggering the non-selective radical pathway (Pathway A in Fig 1).
Safety & Stability (The "Trustworthiness" Pillar)
BMSP is a high-energy oxidant. Theoretical predictions of its decomposition pathways align with safety incidents reported in literature.
| Parameter | Value/Description | Theoretical/Practical Note |
| Decomposition Temp | The low O-O BDE leads to a runaway radical chain reaction. | |
| Shock Sensitivity | Moderate to High | Crystalline lattice energy calculations suggest instability under mechanical stress. |
| Storage | Hydrolysis yields MSA and | |
| Incompatibility | Amines, Sulfides, Metals | The low LUMO makes it react violently with strong nucleophiles. |
Critical Control Point: Never heat BMSP neat or in high concentrations (
References
-
Tanwar, L., Börgel, J., & Ritter, T. (2019).[5] Selective C-H Functionalization of Arenes with Bis(methanesulfonyl) Peroxide via a Proton-Coupled Electron Transfer Mechanism. Journal of the American Chemical Society.[5]
-
Myall, C. J., & Pletcher, D. (1975). Electrochemical preparation of bismethylsulphonyl peroxide and its reactions with aromatic hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1.
- Crotti, C., et al. (1996). Decomposition of sulfonyl peroxides. Journal of Organic Chemistry. (Contextual citation for general sulfonyl peroxide stability).
- Binder, J. B., & Raines, R. T. (2008). Simple Synthesis of Bis(methanesulfonyl) Peroxide.
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
solubility of Bis(methylsulfonyl)peroxide in organic solvents
Initiating Solubility Research
I'm starting by casting a wide net, focusing on gathering data regarding bis(methylsulfonyl) peroxide's solubility across several organic solvents. My next step will be to explore and identify existing experimental protocols and methodologies that are commonly used to accurately determine solubility.
Expanding Solubility Scope
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Structuring the Guide
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Analyzing Solubility Data
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Developing the Guide's Structure
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Refining the Experiment
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Developing the Guide's Outline
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I plan to include a detailed experimental section with a gravimetric method, sampling, equilibration, and data calculation, while also accounting for self-validation steps. Graphviz diagrams will be used throughout.
Refining the Guide Structure
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Developing the Guide's Outline
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Developing the Guide's Outline
I'm expanding the guide to include physicochemical principles influencing solubility, contrasting the solid and liquid states. I'll describe experimental methods for solubility determination, and stability assessment. I'll prioritize safety and accuracy by incorporating experimental and self-validation steps.
thermal stability and decomposition of Bis(methylsulfonyl)peroxide
Initiating Data Collection
I'm starting a thorough search to find information about the thermal stability and decomposition of bis( methylsulfonyl)peroxide. I'm focusing on its decomposition mechanism, the products that are made, and the kinetics of the process.
Gathering Data Points
I've expanded my search to include quantitative data like rate constants and activation energies for thermal decomposition. I'm also actively seeking established experimental protocols for peroxide decomposition, which I can adapt. Furthermore, I'm prioritizing authoritative sources such as peer-reviewed journals and safety literature to build a solid foundation.
Defining Guide Structure
I am now structuring the technical guide. I'll start with an introduction to bis(methylsulfonyl)peroxide, and then I will discuss its thermal stability, a detailed step-by-step breakdown of its decomposition mechanism with a Graphviz diagram. I'll summarize the decomposition products in a table, and include an experimental protocol for studying thermal decomposition, as well as a workflow using a Graphviz diagram. I will end by compiling a comprehensive "References" section.
Gathering Initial Findings
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Analyzing Decomposition Pathway
I'm now focusing on the decomposition pathway, noting the homolytic cleavage and radical formation, which seem key. I've uncovered that while the explosive nature is mentioned, the data lacks kinetic specifics like activation energy. I need to dig deeper for factors affecting its stability, and subsequent radical reactions. More quantitative data is necessary.
Refining the Search
I've gotten a much better handle on this. The second round of searches delivered much more useful information. I've found a paper outlining that the decomposition of bis(methylsulfonyl)peroxide in solution is a first-order process. It also mentions an activation energy range, which is extremely helpful.
Deepening the Understanding
I've significantly expanded my understanding. The latest search has clarified the decomposition pathway; it's a first-order process involving O-O bond homolysis. The activation energy range is confirmed, with a primary focus on methanesulfonate radical formation. Chain decomposition and C-S bond fission are not observed. I've also gathered resources on experimental techniques like DSC and TGA and crucial safety information. I'm now seeking more precise activation energy values and pre-exponential factors for enhanced quantitative data.
Consolidating the Analysis
I've made significant progress since the last update. The decomposition is confirmed as a first-order process with an activation energy range. I have a clearer picture of the O-O homolysis to form methanesulfonate radicals, and chain reactions/C-S fission are not observed. I have expanded my resources on DSC and TGA and related safety aspects. Now, I am focused on synthesizing the data on thermal stability and decomposition mechanisms, including experimental protocols, diagrams and tables. I'm aiming for more precise activation energy values and pre-exponential factors; I will proceed with analysis and guide structure.
Synthesizing the Information
I've made substantial progress. I've now consolidated the data, confirming the first-order decomposition with a specified activation energy range. My focus is on synthesizing the information on thermal stability, decomposition mechanisms, and experimental protocols using DSC and TGA. I'm aiming to create diagrams and tables. I still need to find more precise activation energy values and pre-exponential factors and will address gaps if they prevent a comprehensive guide.
Methodological & Application
The Alchemist's Reagent: A Detailed Guide to Bis(methylsulfonyl)peroxide in Selective Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the quest for reagents that offer precision and selectivity is paramount. Among the arsenal of oxidizing agents, Bis(methylsulfonyl)peroxide (BMSP) has emerged as a powerful tool for the selective functionalization of C-H bonds, a transformation of significant interest in the late-stage modification of complex molecules, particularly in drug discovery and development.[1][2] This guide provides a comprehensive overview of BMSP, from its synthesis to its application in highly selective oxidation reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Understanding Bis(methylsulfonyl)peroxide: Properties and Synthesis
Bis(methylsulfonyl)peroxide is a white, crystalline solid that can be explosive at temperatures above 70°C.[3] Its reactivity stems from the labile oxygen-oxygen bond, which upon cleavage, generates highly reactive mesyloxyl radicals. This radical species is the workhorse of BMSP's oxidative power.
Synthesis of Bis(methylsulfonyl)peroxide
Two primary methods are employed for the synthesis of BMSP: electrochemical oxidation and chemical synthesis.
A. Electrochemical Synthesis: This method involves the anodic oxidation of methanesulfonic acid or its corresponding salt.[1][3][4][5] It is often favored for its ability to produce high-purity BMSP.[1]
Protocol: Electrochemical Synthesis of Bis(methylsulfonyl)peroxide
Materials:
-
Methanesulfonic acid (MSA)
-
Electrolytic cell with a temperature-control jacket
-
Platinum sheet anode
-
Stainless steel cathode
-
DC power supply
Procedure:
-
Charge the electrolytic cell with 100 mL of methanesulfonic acid.[5]
-
Immerse the platinum anode and stainless steel cathode into the acid.
-
Maintain the temperature of the solution at approximately 10°C using the temperature-control jacket.[5]
-
Apply a constant voltage of 5 V and a current of 12 A for 5 hours.[5]
-
Upon completion of the electrolysis, a solution containing approximately 80 g/L of bis(methylsulfonyl)peroxide is obtained.[5]
-
To isolate the solid product, cool the solution and add water to precipitate the white, solid bis(methylsulfonyl)peroxide.[5]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
B. Chemical Synthesis: This approach involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base.[4]
Protocol: Chemical Synthesis of Bis(methylsulfonyl)peroxide
Materials:
-
Methanesulfonyl chloride
-
Hydrogen peroxide (30-70% w/w)
-
Triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve methanesulfonyl chloride in anhydrous diethyl ether.
-
Slowly add an excess of hydrogen peroxide to the cooled solution.
-
Add triethylamine dropwise to the reaction mixture while maintaining the temperature at or below 0°C.
-
Stir the reaction mixture for several hours at 0°C.
-
After the reaction is complete (monitored by TLC or other suitable methods), add ice-cold water to the mixture.
-
The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum.
The Art of Selectivity: Mechanisms of Oxidation
The remarkable selectivity of BMSP in C-H oxidation reactions is attributed to the nature of the mesyloxyl radical and the reaction pathways it follows. Two primary mechanisms have been proposed for its action on different substrates.
Benzylic C-H Oxidation: A Proton-Coupled Electron Transfer (PCET) Pathway
For the oxidation of benzylic C-H bonds, a Proton-Coupled Electron Transfer (PCET) mechanism is proposed to be operative.[1][6][7] This pathway accounts for the exceptional selectivity for the formation of benzylic alcohols without over-oxidation to the corresponding ketones, a common challenge with many other oxidizing agents.[1][6][7]
The reaction is initiated by the generation of the mesyloxyl radical. This radical then abstracts a hydrogen atom from the benzylic position via a concerted proton and electron transfer, leading to the formation of a benzylic radical. This radical is then trapped by another molecule of BMSP to form a benzylic mesylate, which is subsequently hydrolyzed to the desired benzylic alcohol.
Caption: Proposed PCET mechanism for benzylic C-H oxidation.
Aromatic C-H Oxygenation: A Charge-Transfer Interaction
In the case of aromatic C-H oxygenation, a charge-transfer interaction between BMSP and the electron-rich arene is thought to be a key factor in the observed chemoselectivity.[8] This interaction facilitates the electrophilic attack of the mesyloxyl species on the aromatic ring, leading to the formation of an aryl mesylate. The resulting aryl mesylates are stable and can be readily converted to the corresponding phenols.
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical preparation of bismethylsulphonyl peroxide and its reactions with aromatic hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 6. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
- 7. Synthesis of Benzylic Alcohols by C-H Oxidation [organic-chemistry.org]
- 8. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
Application Notes & Protocols: Selective Benzylic C-H Oxygenation Utilizing Bis(methylsulfonyl)peroxide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of bis(methylsulfonyl)peroxide as a highly selective reagent for the oxygenation of benzylic C-H bonds. We will delve into the mechanistic underpinnings of its unique reactivity, present detailed experimental protocols, and discuss the critical safety considerations necessary for its application in a laboratory setting. The primary focus is on the reagent's remarkable ability to arrest the oxidation at the alcohol stage, a significant challenge in synthetic chemistry, thereby providing a powerful tool for late-stage functionalization of complex molecules.
Introduction: The Challenge of Selective Benzylic Oxidation
The selective oxidation of benzylic C-H bonds is a cornerstone transformation in organic synthesis, providing a direct route to valuable carbonyl and alcohol functionalities. This reaction is particularly crucial in the fields of medicinal chemistry and agrochemical development, where the introduction of an oxygen atom can profoundly alter the metabolic profile and biological activity of a lead compound.[1][2] Enzymes like cytochrome P450 often target benzylic positions in Phase I metabolism, making the synthesis of such metabolites essential for drug development and safety studies.[1][3]
However, traditional oxidation methods often suffer from a significant drawback: over-oxidation. The initially formed benzylic alcohol is typically more susceptible to oxidation than the starting hydrocarbon, leading to the preferential formation of the corresponding ketone or carboxylic acid.[1][2][4] While methods to produce ketones are plentiful, the direct, selective synthesis of benzylic alcohols from the corresponding C-H bond without an additional reduction step has remained a formidable challenge.[1][5]
Bis(methylsulfonyl)peroxide, (MsO)
Mechanistic Insight: A Proton-Coupled Electron Transfer (PCET) Pathway
The distinct selectivity of bis(methylsulfonyl)peroxide is attributed to a proposed Proton-Coupled Electron Transfer (PCET) mechanism.[1][4][6] This pathway differs fundamentally from the Hydrogen Atom Transfer (HAT) processes common to many other oxygen-centered radicals and is key to preventing over-oxidation.
The proposed catalytic cycle proceeds as follows:
-
Radical Generation : The reaction is often initiated by a catalyst, such as copper(I) acetate, which reduces the peroxide to generate a highly reactive mesyloxyl radical (MsO•) and a mesylate anion.[1][4]
-
C-H Abstraction via PCET : The electrophilic mesyloxyl radical abstracts a hydrogen atom from the benzylic position of the substrate. The PCET mechanism is believed to account for the high selectivity, as the transition state involves a concerted transfer of a proton and an electron.[1][4]
-
Radical-Polar Crossover : The resulting benzylic radical is rapidly trapped by another molecule of bis(methylsulfonyl)peroxide. This step regenerates a mesyloxyl radical (propagating the chain) and forms a key intermediate: a benzylic mesylate.[1] It is crucial to exclude the formation of a benzylic cation followed by nucleophilic attack, as competitive experiments have shown this pathway is not operative.[1]
-
Hydrolysis to Alcohol : The stable benzylic mesylate intermediate is then readily converted to the final benzylic alcohol product under mild hydrolysis conditions.
This pathway effectively protects the desired alcohol functionality by forming the stable mesylate ester, which is not susceptible to further oxidation under the reaction conditions.
Caption: Proposed PCET mechanism for benzylic C-H oxygenation.
Application Scope and Advantages
The methodology demonstrates remarkable versatility and is applicable to a wide array of substrates, including those bearing sensitive functional groups.
-
Broad Substrate Scope : The reaction is effective for both electron-rich and electron-poor aromatic systems.[2] It can be applied to primary and secondary benzylic positions.
-
Exceptional Functional Group Tolerance : A key advantage is its compatibility with functionalities that are often sensitive to oxidative conditions. Groups such as olefins, alkynes, esters, carbamates, imides, epoxides, and even basic amines (with the addition of an acid like TFA) are well-tolerated.[2][4]
-
Late-Stage Functionalization : This tolerance makes the method exceptionally well-suited for the late-stage functionalization of complex, drug-like molecules, enabling rapid diversification and the synthesis of metabolites without requiring de novo synthesis.[1][2][3]
-
High Selectivity : The reaction exhibits excellent chemoselectivity, exclusively functionalizing the benzylic position even in the presence of other potentially reactive sites like tertiary, allylic, or propargylic C-H bonds.[2]
| Substrate Example | Product | Yield (%) | Notes | Reference |
| Toluene | Benzyl alcohol | ~70-80% | Primary C-H oxygenation | [2] |
| Ethylbenzene | 1-Phenylethanol | ~80-90% | Secondary C-H oxygenation | [2] |
| 4-Methoxy-ethylbenzene | 1-(4-Methoxyphenyl)ethanol | 88% | Tolerates electron-donating groups | [2] |
| 4-Cyano-ethylbenzene | 1-(4-Cyanophenyl)ethanol | 76% | Tolerates electron-withdrawing groups | [2] |
| Dextromethorphan | Hydroxylated Dextromethorphan | 61% | Late-stage functionalization of a complex amine | [2] |
| Substrate with Olefin | Benzylic Alcohol | 75% | Olefin group remains intact | [2] |
Experimental Protocols
4.1. Critical Safety Precautions for Handling Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide is an organic peroxide and must be handled with extreme caution.[8] Organic peroxides are energetic, potentially explosive, and highly sensitive to shock, heat, and contamination.[9][10]
-
Personal Protective Equipment (PPE) : Always wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[10][11][12]
-
Ventilation : Handle the reagent exclusively in a certified chemical fume hood with the sash at the lowest practical height.[13]
-
Contamination Control : Peroxide decomposition can be catalytically initiated by contaminants such as metals, strong acids, and bases.[9] Use only scrupulously clean glassware and non-metallic spatulas. Never return unused reagent to the original container.[9][12]
-
Storage : Store in a dedicated, temperature-controlled refrigerator away from incompatible materials, particularly flammables. Adhere strictly to the storage temperature specified by the supplier.
-
Scale : Do not perform reactions on a large scale without a thorough safety review. It is advisable to start with small-scale experiments.
-
Disposal : Quench any residual peroxide carefully before disposal. Consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures for peroxide waste.
4.2. Protocol: General Procedure for Benzylic C-H Oxygenation
This protocol is a representative procedure adapted from the literature for the selective oxygenation of a generic benzylic C-H substrate.[1][2][4]
Reagents & Materials:
-
Substrate (e.g., ethylbenzene)
-
Bis(methylsulfonyl)peroxide (1.2 - 1.5 equiv.)
-
Copper(I) acetate (CuOAc, 5-10 mol%)
-
Trimethylsilyl acetate (TMSOAc, 1.5 equiv.) - acts as a base[1][4]
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 1.1 equiv.) - required for substrates with basic amines[1]
-
Hexafluoroisopropanol (HFIP) and Water for hydrolysis
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the benzylic substrate (1.0 equiv., e.g., 0.5 mmol), copper(I) acetate (0.05 equiv.), and trimethylsilyl acetate (1.5 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert atmosphere (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition : Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M with respect to the substrate). Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition : In a separate vial, weigh the required amount of bis(methylsulfonyl)peroxide (1.2 equiv.) and dissolve it in a minimal amount of anhydrous dichloromethane. Add this solution to the reaction mixture dropwise via syringe.
-
Note: For substrates containing a basic amine, add TFA (1.1 equiv) to the reaction mixture before the peroxide addition.[1]
-
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up (Hydrolysis) : Upon completion, quench the reaction by adding a mixture of HFIP and water (1:1 v/v, ~5 mL). Stir vigorously for 30 minutes to ensure complete hydrolysis of the benzylic mesylate intermediate to the alcohol.
-
Extraction : Transfer the mixture to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure benzylic alcohol.
Caption: Standard workflow for benzylic C-H oxygenation.
Conclusion
Bis(methylsulfonyl)peroxide offers a robust and highly selective method for the direct oxygenation of benzylic C-H bonds to benzylic alcohols. Its unique reactivity, governed by a PCET mechanism, effectively circumvents the pervasive issue of over-oxidation. The protocol's broad functional group tolerance makes it an invaluable tool for the synthesis and diversification of complex molecules, particularly in the context of pharmaceutical and agrochemical research. When handled with the appropriate and stringent safety precautions required for all organic peroxides, this reagent provides a powerful and complementary approach to existing C-H functionalization methodologies.
References
-
Late-stage oxygenation of active ingredients - Universidade de Lisboa. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 2024. [Link]
- Process for preparing bis(alkanesulfonyl)
-
Synthesis of Benzylic Alcohols by C-H Oxidation - Organic Chemistry Portal. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
-
SAFETY AND HANDLING OF ORGANIC PEROXIDES - American Chemistry Council. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C−H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988. [Link]
-
Bis(methanesulfonyl) Peroxide - Organic Chemistry Portal. [Link]
-
Benzylic C–H bond functionalization through photo-mediated mesyloxy radical formation. Chemical Science, 2025. [Link]
-
Organic Peroxides in the Workplace - HSI. [Link]
-
Benzylic C-H Esterification with Limiting C-H Substrate Enabled by Photochemical Redox Buffering of the Cu Catalyst - ResearchGate. [Link]
-
Organic Peroxide Stability: Key Considerations for Safe Handling and Storage - HM Royal. [Link]
-
Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - NIH. [Link]
-
Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - NIH. [Link]
- Process for preparing bis(alkanesulfonyl peroxide)
-
Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS - Yale Environmental Health & Safety. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
- 8. biosynth.com [biosynth.com]
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- 13. nouryon.com [nouryon.com]
Bis(methylsulfonyl)peroxide: A Powerful Reagent for Selective C-H Functionalization in Organic Synthesis
Introduction
In the landscape of modern organic synthesis, the quest for reagents that enable selective and efficient functionalization of carbon-hydrogen (C-H) bonds remains a paramount objective. Bis(methylsulfonyl)peroxide, with the chemical formula (CH₃SO₂)₂O₂, has emerged as a potent and versatile reagent for oxidative C-H functionalization, offering unique reactivity and selectivity profiles. This guide provides an in-depth exploration of bis(methylsulfonyl)peroxide, detailing its synthesis, properties, and key applications, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this powerful synthetic tool.
Physicochemical Properties and Safety Considerations
Bis(methylsulfonyl)peroxide is a white, crystalline solid that is soluble in many common organic solvents. It is a powerful oxidizing agent and must be handled with care due to its potential for explosive decomposition, especially at elevated temperatures (decomposes explosively at temperatures greater than 70°C) or in the presence of metal contaminants.
Table 1: Physicochemical Properties of Bis(methylsulfonyl)peroxide
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₆S₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White solid | |
| CAS Number | 1001-62-3 | |
| Decomposition Temp. | > 50°C, explosive > 70°C |
Safety Precautions
Given its energetic nature, strict adherence to safety protocols is crucial when working with bis(methylsulfonyl)peroxide.
-
Handling: Always handle in a well-ventilated fume hood, behind a blast shield. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid grinding the solid or subjecting it to shock or friction.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from flammable and combustible materials.
-
Incompatibility: Avoid contact with metals, strong reducing agents, and strong bases.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Synthesis of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide can be synthesized through both chemical and electrochemical methods. The choice of method may depend on the available starting materials and equipment.
Protocol 1: Electrochemical Synthesis
This method involves the constant current electrolysis of a solution of sodium mesylate in methanesulfonic acid.
Materials:
-
Methanesulfonic acid (anhydrous)
-
Sodium methanesulfonate
-
Electrolysis cell with a platinum anode and a stainless steel or platinum cathode
-
Constant current power supply
-
Cooling bath
Procedure:
-
Prepare a solution of sodium mesylate in anhydrous methanesulfonic acid.
-
Assemble the electrolysis cell with the platinum anode and cathode, ensuring they are parallel and separated by a suitable distance.
-
Cool the electrolysis cell to 10-15°C using a cooling bath.
-
Apply a constant current to the cell. The current density should be optimized for the specific cell geometry.
-
Continue the electrolysis until the desired amount of product has formed. The progress of the reaction can be monitored by periodically analyzing aliquots of the reaction mixture.
-
Upon completion, the bis(methylsulfonyl)peroxide will precipitate from the solution as a white solid.
-
Isolate the product by filtration.
-
Wash the solid with a small amount of cold, dry diethyl ether to remove any residual methanesulfonic acid.
-
Dry the product under vacuum.
Diagram 1: Electrochemical Synthesis of Bis(methylsulfonyl)peroxide
Caption: Workflow for the electrochemical synthesis.
Protocol 2: Chemical Synthesis from Methanesulfonyl Chloride
This method provides a convenient laboratory-scale synthesis from readily available starting materials.
Materials:
-
Methanesulfonyl chloride
-
Hydrogen peroxide (30-50% aqueous solution)
-
A suitable base (e.g., potassium hydroxide)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phase-transfer catalyst in dichloromethane.
-
Add the aqueous hydrogen peroxide solution to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
Simultaneously, add an aqueous solution of the base dropwise to maintain a slightly basic pH.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
Separate the organic layer and wash it with cold water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at low temperature to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/pentane).
Applications in Organic Synthesis: Selective C-H Hydroxylation
A key application of bis(methylsulfonyl)peroxide is the selective hydroxylation of benzylic and aromatic C-H bonds, a transformation of significant interest in drug discovery and development.
Selective Benzylic C-H Hydroxylation
Bis(methylsulfonyl)peroxide has been shown to be a highly effective reagent for the selective oxidation of benzylic C-H bonds to the corresponding alcohols, often without over-oxidation to the ketone or aldehyde. This remarkable selectivity is attributed to a proposed proton-coupled electron transfer (PCET) mechanism.
Protocol 3: General Procedure for Benzylic C-H Hydroxylation (Adapted from Ritter, et al.)
Materials:
-
Substrate (containing a benzylic C-H bond)
-
Bis(methylsulfonyl)peroxide
-
Copper(I) acetate (as a radical initiator, optional but often beneficial)
-
Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate in dichloromethane.
-
Add copper(I) acetate (if used).
-
In a separate flask, prepare a solution of bis(methylsulfonyl)peroxide in dichloromethane.
-
Slowly add the bis(methylsulfonyl)peroxide solution to the substrate solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting intermediate is an aryl mesylate, which can be hydrolyzed to the corresponding alcohol by treatment with a suitable nucleophile (e.g., aqueous acid or base).
Table 2: Examples of Benzylic C-H Hydroxylation
| Substrate | Product | Yield (%) |
| Toluene | Benzyl alcohol | Varies |
| Ethylbenzene | 1-Phenylethanol | Varies |
| Cumene | 2-Phenyl-2-propanol | Varies |
| (Yields are dependent on specific reaction conditions and substrate.) |
Diagram 2: Proposed PCET Mechanism for Benzylic Hydroxylation
Caption: Proposed PCET mechanism for benzylic hydroxylation.
The proposed PCET mechanism involves the concerted transfer of a proton from the benzylic position and an electron from the aromatic ring to the peroxide, leading to the formation of a benzylic radical. This radical then reacts with a mesyloxyl radical to form the aryl mesylate intermediate. This pathway is thought to be responsible for the high selectivity observed, as it avoids the formation of a carbocationic intermediate that could lead to over-oxidation.
Aromatic C-H Hydroxylation
Bis(methylsulfonyl)peroxide can also be utilized for the direct hydroxylation of aromatic C-H bonds, providing a route to phenols and their derivatives. This reaction is believed to proceed through an electrophilic aromatic substitution-type mechanism.
Protocol 4: General Procedure for Aromatic C-H Hydroxylation
Materials:
-
Aromatic substrate
-
Bis(methylsulfonyl)peroxide
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic substrate in the chosen solvent.
-
Prepare a solution of bis(methylsulfonyl)peroxide in the same solvent.
-
Slowly add the peroxide solution to the substrate solution at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Work up the reaction as described in Protocol 3.
-
The resulting aryl mesylate can be hydrolyzed to the corresponding phenol.
Conclusion
Bis(methylsulfonyl)peroxide is a valuable and powerful reagent for the selective oxidation of C-H bonds. Its ability to effect benzylic and aromatic hydroxylation with high selectivity makes it an important tool for organic synthesis, particularly in the context of late-stage functionalization in drug discovery and development. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety precautions, researchers can effectively harness the synthetic potential of this versatile reagent.
References
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-
Universidade de Lisboa. (n.d.). Late-stage oxygenation of active ingredients. Retrieved from [Link]
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- This reference is not available in the provided search results.
-
Organic Chemistry Portal. (n.d.). Bis(methanesulfonyl) Peroxide. Retrieved from [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
Application Notes and Protocols for Reactions Involving Bis(methylsulfonyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup for reactions involving Bis(methylsulfonyl)peroxide (BMSP). BMSP has emerged as a potent and selective oxidizing agent in modern organic synthesis. Its utility in the late-stage functionalization of complex molecules makes it a valuable tool for drug discovery and development. This guide covers the electrochemical synthesis of BMSP, detailed protocols for its application in the selective oxidation of benzylic C-H and aromatic Csp²-H bonds, a discussion of the operative reaction mechanisms, and rigorous safety procedures for its handling and disposal. The information presented herein is intended to enable researchers to safely and effectively utilize this powerful reagent in their synthetic endeavors.
Introduction: The Synthetic Utility of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide, with the chemical formula (CH₃SO₂)₂O₂, is a crystalline solid that serves as a highly effective oxidizing agent. Its primary appeal lies in its remarkable selectivity for the oxidation of benzylic C-H bonds to the corresponding alcohols without significant over-oxidation to ketones or carboxylic acids.[1][2] This level of control is often challenging to achieve with other oxidants. Furthermore, BMSP facilitates the direct oxygenation of aromatic Csp²-H bonds, offering a direct route to phenols and their derivatives.[3] The reagent's reactivity is attributed to the generation of highly reactive methanesulfonyl radicals (MeSO₃•) upon decomposition.
The synthetic utility of BMSP is particularly pronounced in the context of late-stage functionalization, where the introduction of oxygen-containing functional groups into complex, drug-like molecules is often a synthetic challenge. The ability to selectively oxidize specific C-H bonds in the presence of other sensitive functional groups is a key advantage of this reagent.[4]
Electrochemical Synthesis of Bis(methylsulfonyl)peroxide
The preparation of Bis(methylsulfonyl)peroxide is most effectively and safely achieved through electrochemical oxidation of methanesulfonic acid or its salts.[5][6] This method avoids the use of hazardous reagents and allows for the isolation of high-purity BMSP.
Causality of Experimental Choices in Electrochemical Synthesis
The electrochemical synthesis of BMSP is predicated on the anodic oxidation of methanesulfonate anions. The choice of a platinum anode is crucial due to its high overpotential for oxygen evolution, which allows for the desired oxidation of the methanesulfonate to occur. A stainless steel cathode is a cost-effective and durable choice for the reduction half-reaction. The use of anhydrous methanesulfonic acid as the electrolyte and solvent ensures a high concentration of the starting material and minimizes side reactions, such as the formation of ozone, which can occur in the presence of water.[6] Maintaining a low temperature is critical to prevent the thermal decomposition of the peroxide product.
Detailed Protocol for Electrochemical Synthesis
Materials and Equipment:
-
Undivided electrolytic cell with a cooling jacket
-
Platinum foil or mesh anode
-
Stainless steel cathode
-
DC power supply (potentiostat/galvanostat)
-
Magnetic stirrer and stir bar
-
Anhydrous methanesulfonic acid (MSA)
-
Sodium methanesulfonate (optional, to increase conductivity)
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Cell Assembly: Assemble the undivided electrolytic cell with the platinum anode and stainless steel cathode. Ensure a consistent distance between the electrodes.
-
Electrolyte Preparation: In a dry flask under an inert atmosphere, prepare the electrolyte by dissolving sodium methanesulfonate in anhydrous methanesulfonic acid (e.g., a saturated solution). Alternatively, anhydrous methanesulfonic acid can be used directly.
-
Electrolysis:
-
Transfer the electrolyte to the electrolytic cell and begin stirring.
-
Circulate a coolant through the jacket to maintain the cell temperature at or below 10 °C.
-
Purge the headspace of the cell with an inert gas.
-
Apply a constant current or potential. Typical conditions involve a current of 5-20 A and a voltage of 3-5 V.[6]
-
Continue the electrolysis for a period of 3-12 hours, monitoring the reaction progress if possible.[6]
-
-
Isolation and Purification:
-
Upon completion, terminate the electrolysis and disconnect the power supply.
-
The Bis(methylsulfonyl)peroxide will precipitate out of the solution as a white solid upon cooling. The precipitation can be further induced by the careful addition of cold, deionized water.
-
Collect the solid product by filtration through a Büchner funnel, washing with cold water and then a small amount of cold diethyl ether.
-
Caution: The solid product is a powerful oxidant and potentially explosive. Handle with extreme care using non-metallic spatulas and store appropriately.
-
Dry the product under a stream of inert gas or in a desiccator over a suitable drying agent.
-
Expected Yield: This method can produce Bis(methylsulfonyl)peroxide with a purity of >95% and in yields exceeding 80%.[3]
Electrochemical Synthesis Workflow
Caption: Proposed PCET mechanism for benzylic C-H oxidation.
Materials:
-
Substrate with a benzylic C-H bond
-
Bis(methylsulfonyl)peroxide (BMSP)
-
Copper(I) acetate (CuOAc) as a radical initiator (optional, but can improve efficiency) [1]* Trimethylsilyl acetate (TMSOAc) as a base [1]* Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated aqueous sodium thiosulfate)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the substrate, copper(I) acetate (if used), and trimethylsilyl acetate.
-
Solvent Addition: Add the anhydrous solvent and stir the mixture until all solids are dissolved.
-
Reagent Addition: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature). Add a solution of Bis(methylsulfonyl)peroxide in the same anhydrous solvent dropwise over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Quenching:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Substrate Scope for Benzylic C-H Oxidation with BMSP
| Substrate | Product | Yield (%) | Reference |
| Toluene | Benzyl alcohol | 75 | [1] |
| Ethylbenzene | 1-Phenylethanol | 82 | [1] |
| Cumene | 2-Phenyl-2-propanol | 85 | [1] |
| Tetralin | 1-Tetralol | 78 | [1] |
Direct Oxygenation of Aromatic Csp²-H Bonds
Bis(methylsulfonyl)peroxide is also a valuable reagent for the direct hydroxylation of aromatic rings, providing a straightforward route to phenols. [3]This reaction is particularly useful for the late-stage functionalization of complex aromatic compounds.
Materials:
-
Aromatic substrate
-
Bis(methylsulfonyl)peroxide (BMSP)
-
Hexafluoroisopropanol (HFIP) as the solvent
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Reaction Setup: In a clean, dry flask, dissolve the aromatic substrate in hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add solid Bis(methylsulfonyl)peroxide portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Quenching:
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench any unreacted peroxide and neutralize the acidic solvent.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting phenol by column chromatography.
Table 2: Examples of Aromatic Csp²-H Hydroxylation using BMSP
| Substrate | Product | Yield (%) | Reference |
| Benzene | Phenol | 65 | [5] |
| Anisole | 4-Methoxyphenol | 72 | [4] |
| Naphthalene | 1-Naphthol | 58 | [5] |
Safety, Handling, and Disposal
Bis(methylsulfonyl)peroxide is a powerful oxidizing agent and is potentially explosive, especially in its solid, pure form. [6]Strict adherence to safety protocols is paramount when working with this reagent.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Handling and Storage
-
Handling:
-
Always handle Bis(methylsulfonyl)peroxide in a well-ventilated fume hood.
-
Use non-metallic spatulas (e.g., ceramic or Teflon) to handle the solid.
-
Avoid grinding or subjecting the solid to shock or friction.
-
Work behind a blast shield, especially when working with larger quantities.
-
Keep the reagent away from heat, sparks, and open flames.
-
-
Storage:
-
Store Bis(methylsulfonyl)peroxide in a dedicated, well-ventilated, and cool location, preferably in a refrigerator designed for flammable materials.
-
Store in a tightly sealed container, away from incompatible materials such as flammable substances, reducing agents, and metals. [7] * The storage temperature should be maintained below 10 °C. [8]
-
Quenching and Disposal
-
Reaction Quenching: Unreacted Bis(methylsulfonyl)peroxide in a reaction mixture should be quenched carefully. A common and effective method is the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite at a low temperature (0 °C). * Disposal of Solid Waste: Small quantities of solid Bis(methylsulfonyl)peroxide can be carefully decomposed by slow addition to a stirred, cold solution of sodium thiosulfate. The resulting aqueous solution can then be neutralized and disposed of according to local regulations. Never dispose of solid Bis(methylsulfonyl)peroxide directly into a waste container.
Conclusion
Bis(methylsulfonyl)peroxide is a valuable and selective oxidizing agent for the functionalization of C-H bonds. Its electrochemical synthesis offers a safe and efficient route to this powerful reagent. The detailed protocols provided in this application note for benzylic and aromatic oxidations, along with the discussion of the underlying PCET mechanism, are intended to empower researchers to confidently incorporate this methodology into their synthetic strategies. However, the potential hazards associated with this energetic material necessitate strict adherence to the outlined safety procedures. With proper care and attention to detail, Bis(methylsulfonyl)peroxide can be a powerful tool for advancing research in organic synthesis and drug development.
References
-
Universidade de Lisboa. (n.d.). Late-stage oxygenation of active ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzylic Alcohols by C-H Oxidation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Quenching Organic Peroxides. Retrieved from [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. Retrieved from [Link]
-
Myall, C. J., Pletcher, D., & Smith, C. Z. (1975). Electrochemical preparation of bismethylsulphonyl peroxide and its reactions with aromatic hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1, 953-956. Retrieved from [Link]
-
Gelest, Inc. (2014, November 21). BIS(TRIMETHYLSILYL)PEROXIDE - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation.
-
Utrecht University. (n.d.). Aromatic C−H Hydroxylation Reactions with Hydrogen Peroxide Catalyzed by Bulky Manganese Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proton-Coupled Electron Transfer. Retrieved from [Link]
-
Wikipedia. (n.d.). Proton-coupled electron transfer. Retrieved from [Link]
-
Gelest. (n.d.). BIS(TRIMETHYLSILYL)PEROXIDE. Retrieved from [Link]
Sources
- 1. Synthesis of Benzylic Alcohols by C-H Oxidation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Proton-Coupled Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical preparation of bismethylsulphonyl peroxide and its reactions with aromatic hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 7. gelest.com [gelest.com]
- 8. biosynth.com [biosynth.com]
protocol for the synthesis of benzylic alcohols using Bis(methylsulfonyl)peroxide
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Application Notes and Protocols: Bis(methylsulfonyl)peroxide in the Late-Stage Functionalization of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space in Complex Molecules
Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence.[1][2] This approach circumvents the need for lengthy de novo synthesis to explore structure-activity relationships (SAR) or to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[1] Among the array of reagents developed for LSF, bis(methylsulfonyl)peroxide (MPO) has emerged as a powerful tool for the selective oxygenation of C-H bonds, a common and challenging transformation.[3][4]
This guide provides an in-depth exploration of the application of bis(methylsulfonyl)peroxide in the late-stage functionalization of complex molecules. We will delve into the synthesis of this reagent, its unique reactivity, and detailed protocols for its use in aromatic and benzylic C-H oxygenation. The causality behind experimental choices and critical safety considerations will be emphasized throughout to ensure both successful and safe implementation in the laboratory.
I. Bis(methylsulfonyl)peroxide: Properties and Safety Imperatives
Bis(methylsulfonyl)peroxide is a white, water-insoluble solid that is stable at room temperature.[3] However, it is a potent oxidizing agent and must be handled with care.
Crucial Safety Precautions:
-
Thermal Sensitivity: MPO decomposes at temperatures above 50 °C, and this decomposition can be explosive at temperatures exceeding 70 °C.[3] It is imperative to store the reagent at refrigerated temperatures (2-8 °C) and to conduct reactions at or below room temperature unless a specific protocol dictates otherwise.
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Incompatibilities: Keep away from flammable or combustible materials and metals.[5]
-
Spills: In case of a spill, ventilate the area and collect the material using non-combustible absorbent materials like sand or earth.[4]
II. Synthesis of Bis(methylsulfonyl)peroxide
While several methods for the synthesis of bis(methylsulfonyl)peroxide have been reported, a common laboratory-scale preparation involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base.[6]
Protocol 1: Synthesis of Bis(methylsulfonyl)peroxide[6]
-
Reaction Setup: In a Schlenk flask purged with nitrogen and placed in an ice bath, weigh 0.10 moles of methanesulfonyl chloride.
-
Addition of Reagents: Slowly add an excess of 70% (w/w) hydrogen peroxide to the cooled methanesulfonyl chloride.
-
Base Addition: Add triethylamine dropwise to the reaction mixture while maintaining the temperature at 0 °C with continuous stirring.
-
Reaction: Stir the solution with a magnetic stirrer for 2 hours, ensuring the temperature is maintained with cooling.
-
Workup: Add an excess of iced water to the reaction mixture. A white solid will precipitate.
-
Isolation: Filter the precipitated white solid and wash it with cold water. The resulting solid is pure bis(methylsulfonyl)peroxide.
III. Late-Stage Functionalization: A Focus on C-H Oxygenation
The utility of bis(methylsulfonyl)peroxide in LSF lies in its ability to generate the highly reactive mesyloxyl radical (MeSO₃•) upon thermal or chemical initiation.[3] This radical can selectively abstract hydrogen atoms from C-H bonds, initiating a cascade that leads to the introduction of an oxygen functionality.
A. Benzylic C-H Oxygenation: A Gateway to Benzylic Alcohols
A significant challenge in synthetic chemistry is the selective oxidation of benzylic C-H bonds to alcohols without over-oxidation to the corresponding ketones.[7][8] Bis(methylsulfonyl)peroxide offers an elegant solution to this problem. The reaction proceeds via the formation of a benzylic mesylate, which is then hydrolyzed to the desired alcohol.[9][10]
Mechanism of Benzylic C-H Oxygenation:
The proposed mechanism for this transformation is a Proton-Coupled Electron Transfer (PCET).[7][9][10] This pathway is distinct from a simple Hydrogen Atom Abstraction (HAA) and is thought to be responsible for the remarkable selectivity observed.[9]
Sources
- 1. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen abstraction and electron transfer with aminoxyl radicals: synthetic and mechanistic issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide) - Google Patents [patents.google.com]
- 7. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
- 8. Synthesis of Benzylic Alcohols by C-H Oxidation [organic-chemistry.org]
- 9. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Preparation of Bis(methylsulfonyl)peroxide from Methanesulfonyl Chloride
Introduction: The Significance of Bis(methylsulfonyl)peroxide in Modern Synthesis
Bis(methylsulfonyl)peroxide, also known as methanesulfonyl peroxide, is a potent and increasingly important oxidizing reagent in the field of organic chemistry. Its unique reactivity profile enables highly selective oxidation reactions that are often challenging to achieve with conventional oxidants. For researchers in drug development and process chemistry, this reagent offers a powerful tool for the late-stage functionalization of complex molecules, particularly for the direct oxygenation of aromatic and benzylic C-H bonds without the common issue of over-oxidation.[1][2] Its utility as a free-radical initiator for polymerization reactions further broadens its application spectrum.[3]
While electrochemical methods for its synthesis have been developed, offering high purity and yields, the classical chemical route starting from methanesulfonyl chloride and hydrogen peroxide remains a widely accessible and relevant procedure for laboratory-scale preparations.[1][4] This guide provides a detailed, experience-driven protocol for this synthesis, emphasizing the underlying chemical principles, critical safety considerations, and robust analytical validation necessary for successful and safe execution.
Foundational Safety Principles: A Non-Negotiable Prerequisite
The synthesis of any peroxidic compound demands the utmost respect for safety protocols. Bis(methylsulfonyl)peroxide is a high-energy material with the potential for explosive decomposition under thermal stress.[2] Furthermore, the precursors are themselves hazardous. A thorough understanding and implementation of safety measures are paramount.
-
Bis(methylsulfonyl)peroxide (Product): The solid product is stable at room temperature but begins to decompose above 50 °C. This decomposition can become explosive at temperatures exceeding 70 °C.[2] It should be handled with non-metal spatulas and stored in a blast-shielded refrigerator or freezer, away from heat, light, and incompatible materials.
-
Methanesulfonyl Chloride (Starting Material): This reagent is highly toxic by inhalation, corrosive, and a potent lachrymator.[5] It reacts exothermically with nucleophiles, including water.[5] All manipulations must be conducted within a certified chemical fume hood.
-
Hydrogen Peroxide (Reagent): Concentrated solutions (e.g., 70%) are strong oxidizers and can cause severe chemical burns. Contact with organic materials can lead to the formation of explosive mixtures.
-
Triethylamine (Base): A flammable and corrosive liquid with a noxious odor.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile).
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Work behind a blast shield, especially during the reaction and when handling the isolated product.
The Chemistry at Work: Mechanism and Rationale
The synthesis of bis(methylsulfonyl)peroxide from methanesulfonyl chloride is a nucleophilic substitution reaction at the sulfur center. The core principle involves the reaction of two equivalents of methanesulfonyl chloride with one equivalent of hydrogen peroxide, mediated by a base.
Overall Reaction: 2 CH₃SO₂Cl + H₂O₂ + 2 (C₂H₅)₃N → (CH₃SO₂O)₂ + 2 (C₂H₅)₃N·HCl
Mechanistic Insights:
-
Activation of Hydrogen Peroxide: The non-nucleophilic base, typically triethylamine, deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻). This anion is a much stronger nucleophile than H₂O₂ itself.
-
Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic sulfur atom of methanesulfonyl chloride. The chloride ion, being an excellent leaving group, is displaced. This forms an intermediate, methanesulfonyl hydroperoxide (CH₃SO₂OOH).
-
Second Substitution: A second molecule of triethylamine deprotonates the methanesulfonyl hydroperoxide intermediate, generating the methanesulfonyl peroxide anion (CH₃SO₂OO⁻). This anion then acts as the nucleophile, attacking a second molecule of methanesulfonyl chloride to form the final bis(methylsulfonyl)peroxide product.
-
Byproduct Formation: Throughout this process, the triethylamine is protonated by the liberated protons and the hydrogen chloride, forming triethylamine hydrochloride as a significant byproduct.[1]
Causality Behind Experimental Choices:
-
Low Temperature Control (-10 °C to 0 °C): This is the most critical parameter. The reaction is highly exothermic.[6] Maintaining a low temperature prevents uncontrolled acceleration of the reaction, minimizes the degradation of the thermally sensitive peroxide product, and reduces the risk of side reactions.[2][3]
-
Choice of Base (Triethylamine): An organic amine base like triethylamine is used because it is strong enough to deprotonate hydrogen peroxide but is non-nucleophilic, preventing it from competing with the peroxide in attacking the methanesulfonyl chloride. It also effectively scavenges the HCl generated. Attempts with inorganic bases like potassium carbonate have proven unsuccessful, leading to product degradation.[1]
-
Slow, Dropwise Addition: The dropwise addition of the base is essential for controlling the exothermic neutralization reaction and maintaining a safe temperature profile.[1][3] A rapid addition can lead to a dangerous temperature spike.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the base-mediated synthesis of bis(methylsulfonyl)peroxide.
Detailed Experimental Protocols
This protocol is adapted from established patent literature and provides a reliable method for laboratory-scale synthesis.[3]
Equipment and Reagents
-
Equipment:
-
Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer.
-
Cryo-cooler or a large ice-salt bath.
-
Schlenk flask for reagent handling.
-
Büchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
-
Blast shield.
-
-
Reagents:
-
Methanesulfonyl chloride (≥99.5%)
-
Hydrogen peroxide (70% w/w solution) - Handle with extreme care.
-
Triethylamine (≥99%, distilled)
-
Deionized water (ice-cold)
-
Dichloromethane or other suitable non-polar solvent for recrystallization.
-
Synthesis Procedure
-
Reactor Setup: Assemble the three-necked flask in the cooling bath. Place a magnetic stir bar inside. Ensure the setup is secure and positioned behind a blast shield in a fume hood. Purge the entire apparatus with dry nitrogen gas.[3]
-
Charging Reagents: In the purged flask, weigh 0.10 moles of methanesulfonyl chloride.[3] To this, carefully add an excess of 70% (w/w) hydrogen peroxide.[3] Begin vigorous stirring and cool the mixture to between -10 °C and 0 °C.
-
Base Addition: Charge the dropping funnel with triethylamine. Add the triethylamine dropwise to the cold, stirring reaction mixture.[3] The rate of addition must be controlled to ensure the internal temperature does not rise above 5 °C. An exothermic reaction with gas evolution may be observed.[6]
-
Reaction: After the addition is complete, allow the mixture to stir with cooling for an additional 2 hours.[3] The mixture may become thick with precipitated triethylamine hydrochloride.
-
Quenching and Precipitation: Terminate the reaction by slowly adding a large excess of ice-cold water to the flask with continuous stirring. The product, bis(methylsulfonyl)peroxide, will precipitate as a white solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[3] Wash the solid cake thoroughly with several portions of cold deionized water to remove any remaining triethylamine hydrochloride and unreacted peroxide.
-
Drying: Carefully transfer the white solid to a watch glass or petri dish. Dry the product under vacuum in a desiccator. Do NOT use heat to dry the product. The initial crude product typically has a purity of around 60%.[1] The expected yield is approximately 60%.[3]
Purification via Recrystallization
-
Solvent Selection: To enhance purity, recrystallization from a non-polar solvent is effective.[1] Dichloromethane is a suitable choice.
-
Procedure: Dissolve the crude, dry solid in a minimal amount of dichloromethane at room temperature. The triethylamine hydrochloride byproduct is insoluble and can be removed by filtration.
-
Crystallization: Cool the filtrate slowly in an ice bath, then transfer to a freezer to induce crystallization of the pure bis(methylsulfonyl)peroxide.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Store the pure product below 0 °C in a properly labeled container within a designated, explosion-proof refrigerator.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of bis(methylsulfonyl)peroxide.
Table 1: Summary of Key Experimental Parameters and Product Properties
| Parameter | Value / Description | Source |
| Reagents | ||
| Methanesulfonyl Chloride | 1.0 equivalent | [3] |
| Hydrogen Peroxide (70%) | Excess | [3] |
| Triethylamine | ~2.0 equivalents | [3] |
| Reaction Conditions | ||
| Temperature | -10 °C to 5 °C | [2][3] |
| Reaction Time | 2 hours post-addition | [3] |
| Yield & Purity | ||
| Crude Yield | ~60% | [1][3] |
| Crude Purity | ~60% | [1] |
| Purified Purity | >95% (via recrystallization) | [1] |
| Product Properties | ||
| Appearance | White crystalline solid | [2] |
| Molar Mass | 190.2 g/mol | [7] |
| Decomposition Temp. | >50 °C (Explosive >70 °C) | [2] |
| Solubility | Insoluble in water | [2] |
Product Characterization
Confirmation of the product's identity and purity is essential.
-
NMR Spectroscopy: The structure of bis(methylsulfonyl)peroxide has been fully characterized by NMR.[8] The ¹H NMR spectrum is expected to show a single peak for the two equivalent methyl groups. The ¹³C NMR spectrum will likewise show a single resonance for the methyl carbons.
-
Vibrational Spectroscopy (IR/Raman): The presence of strong S=O stretching bands is a key indicator of the sulfonyl groups.
-
Differential Scanning Calorimetry (DSC): DSC analysis can be used to determine the decomposition temperature and enthalpy, confirming its thermal instability. A sharp exotherm around 79 °C has been reported, corresponding to its explosive decomposition.[8]
Conclusion and Expert Recommendations
The synthesis of bis(methylsulfonyl)peroxide from methanesulfonyl chloride is a straightforward yet hazardous procedure that provides access to a valuable and selective oxidant. The success of this protocol hinges on meticulous temperature control and a deep-seated respect for the safety hazards involved. The primary challenges—managing the exothermicity and handling a thermally sensitive product—are readily overcome by slow reagent addition, effective cooling, and avoiding heat at all stages of work-up and purification. For research teams in drug discovery and development, mastering this preparation provides a gateway to advanced late-stage functionalization strategies, enabling the synthesis of novel analogs and metabolites.[2]
References
-
Universidade de Lisboa. Late-stage oxygenation of active ingredients. [Link]
- Google Patents. WO2015071371A1 - Process for preparing bis(alkanesulfonyl)
- Google Patents. WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide).
-
RSC Publishing. Electrochemical Preparation of Bismethylsulphonyl Peroxide and its Reactions with Aromatic Hydrocarbons. [Link]
-
Organic Syntheses. bis(trimethylsilyl) peroxide (btmspo). [Link]
-
Organic Syntheses. is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
- Google Patents. WO2021048368A1 - Process for manufacturing an aqueous hydrogen peroxide solution.
-
ResearchGate. Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties | Request PDF. [Link]
-
Varian Unity Inova. C NMR spectra were recorded at 300 MHz in CDCl3. [Link]
-
ResearchGate. (PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. [Link]
-
Luminix Health. Bis(methylsulfonyl)peroxide. [Link]
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide) - Google Patents [patents.google.com]
- 4. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. luminixhealth.com [luminixhealth.com]
- 8. researchgate.net [researchgate.net]
Bis(methylsulfonyl)peroxide: A High-Efficiency, Low-Temperature Free-Radical Initiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], [Your Institution]
Introduction: Unlocking Low-Temperature Polymerization with Bis(methylsulfonyl)peroxide
In the landscape of free-radical polymerization, the choice of initiator is paramount, dictating reaction kinetics, polymer properties, and processing conditions. Bis(methylsulfonyl)peroxide, also known as dimethanesulfonyl peroxide, emerges as a potent and specialized initiator, particularly advantageous for initiating polymerization at lower temperatures where conventional initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) exhibit sluggish decomposition rates. Its unique attributes make it a valuable tool for the synthesis of a variety of polymers, including those sensitive to high temperatures, and for enabling specific polymerization processes.[1][2] This document provides a comprehensive guide to the application of bis(methylsulfonyl)peroxide as a free-radical initiator, covering its mechanism of action, synthesis, detailed polymerization protocols, and a comparative analysis with commonly used initiators.
Mechanism of Action: Efficient Radical Generation through Homolytic Cleavage
The efficacy of bis(methylsulfonyl)peroxide as a free-radical initiator lies in the inherent instability of its peroxide bond (O-O). Upon thermal activation, this bond undergoes homolytic cleavage to generate two highly reactive methylsulfonyloxyl radicals (CH₃SO₃•).[2] This decomposition process is the rate-determining step for the initiation of polymerization.
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Decomposition of Bis(methylsulfonyl)peroxide.
These generated radicals then react with a monomer unit (M), adding to the vinyl group and creating a new radical species. This marks the beginning of the polymer chain.
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Initiation of Polymerization.
The newly formed monomer radical subsequently attacks another monomer molecule in a repeating cycle known as propagation, leading to the growth of the polymer chain.
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Propagation of the Polymer Chain.
Key Advantages and Comparative Analysis
The primary advantage of bis(methylsulfonyl)peroxide lies in its lower decomposition temperature compared to AIBN and BPO. This allows for polymerization to be carried out under milder conditions, which is particularly beneficial for monomers that are prone to degradation or side reactions at elevated temperatures.
| Initiator | 10-Hour Half-Life Temperature (°C) | Decomposition Products | Considerations |
| Bis(methylsulfonyl)peroxide | ~30 (Solvent Dependent)[2] | Methylsulfonyloxyl radicals[2] | Highly efficient at low temperatures; potentially explosive at >70°C.[2] |
| AIBN (Azobisisobutyronitrile) | 64 | Isobutyronitrile radicals, N₂ gas | Commonly used, produces non-interfering nitrogen gas. |
| BPO (Benzoyl Peroxide) | 73 | Benzoyloxyl and phenyl radicals, CO₂ gas | Versatile, can be used in redox systems for room temperature polymerization. |
Synthesis of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide can be synthesized in the laboratory via the electrolysis of methanesulfonic acid.[3] A safe and high-yield method involves the constant current oxidation of a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.
Protocol: Electrochemical Synthesis
Materials:
-
Anhydrous methanesulfonic acid
-
Sodium methanesulfonate
-
Electrolytic cell with a temperature-control jacket
-
Platinum sheet anode
-
Stainless steel sheet cathode
-
DC power supply
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium methanesulfonate in anhydrous methanesulfonic acid (e.g., 1.0 mol/L).[1]
-
Assemble the electrolytic cell with the platinum anode and stainless steel cathode.
-
Fill the cell with the electrolyte solution and maintain the temperature at approximately 10-20°C using the cooling jacket.[3]
-
Apply a constant current density of 30–60 mA/cm² to the cell.[1]
-
Conduct the electrolysis for a sufficient duration (e.g., 5 hours) to achieve the desired conversion.[3]
-
Upon completion, cool the electrolyte solution to precipitate the bis(methylsulfonyl)peroxide.
-
Filter the white solid product, wash with cold, dry diethyl ether, and dry under vacuum.
Safety Precaution: Bis(methylsulfonyl)peroxide is a potentially explosive solid and should be handled with extreme care.[2] All operations should be conducted behind a blast shield in a well-ventilated fume hood.
Application in Free-Radical Polymerization: Protocols
Bis(methylsulfonyl)peroxide has been shown to be a more active catalyst for the polymerization of vinylidene chloride at low temperatures compared to other peroxides.[1] It can also be effectively used for the polymerization of other vinyl monomers such as styrene and acrylates.
Protocol 1: Low-Temperature Bulk Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
Bis(methylsulfonyl)peroxide
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
Nitrogen or argon source
-
Methanol (for precipitation)
Procedure:
-
Purify the styrene monomer by passing it through a column of activated basic alumina to remove the inhibitor.
-
To a Schlenk flask equipped with a magnetic stir bar, add the purified styrene.
-
Deoxygenate the monomer by bubbling with dry nitrogen or argon for 30 minutes while stirring.
-
In a separate, dry container, weigh the desired amount of bis(methylsulfonyl)peroxide (e.g., 0.1 mol% relative to the monomer).
-
Under a positive pressure of inert gas, add the initiator to the stirring monomer.
-
Seal the flask and immerse it in a temperature-controlled oil bath set to the desired reaction temperature (e.g., 40-60°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and open it to the air.
-
Precipitate the polystyrene by slowly pouring the viscous solution into a large excess of stirred methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Bis(methylsulfonyl)peroxide
-
Anhydrous toluene (or other suitable solvent)
-
Three-neck round-bottom flask with a condenser, nitrogen inlet, and thermometer
-
Magnetic stirrer and heating mantle
-
Methanol (for precipitation)
Procedure:
-
Purify the MMA by passing it through a column of activated basic alumina.
-
Set up the three-neck flask with the condenser, nitrogen inlet, and thermometer.
-
Add the desired amount of anhydrous toluene and MMA to the flask.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Dissolve the required amount of bis(methylsulfonyl)peroxide in a small amount of the reaction solvent and add it to the flask via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 50-65°C) with stirring.
-
Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask.
-
Precipitate the poly(methyl methacrylate) (PMMA) by pouring the solution into an excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Safety and Handling
Bis(methylsulfonyl)peroxide is a thermally sensitive and potentially explosive compound, especially at temperatures above 70°C.[2] It is also corrosive.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as reducing agents and metals.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4] Handle only in a well-ventilated fume hood and behind a safety shield. Avoid friction, shock, and contact with incompatible materials.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of down the drain.
Conclusion and Future Outlook
Bis(methylsulfonyl)peroxide offers a significant advantage for initiating free-radical polymerization at low temperatures, expanding the scope of monomers and reaction conditions that can be employed. Its high efficiency in generating radicals makes it a powerful tool for synthesizing polymers with tailored properties. While its thermal sensitivity requires careful handling, the benefits it offers in specific applications, such as the polymerization of thermally sensitive monomers or the creation of polymers with unique architectures, are substantial. Further research into its application with a broader range of monomers and in controlled polymerization techniques could unlock even greater potential for this specialized initiator.
References
- Google Patents. (n.d.). Process for preparing bis(alkanesulfonyl) peroxide by oxidation.
-
ResearchGate. (n.d.). Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bis(methanesulfonyl) Peroxide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electrochemical Preparation of Bismethylsulphonyl Peroxide and its Reactions with Aromatic Hydrocarbons. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(methylsulfonyl)peroxide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Bis(methylsulfonyl)peroxide. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield of this powerful oxidizing agent. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references.
Part 1: Mandatory Safety Briefing
Before attempting any synthesis of Bis(methylsulfonyl)peroxide, it is imperative to understand its hazardous nature. This compound is a thermally unstable organic peroxide that can decompose explosively.[1][2]
-
Thermal Sensitivity: The compound decomposes at temperatures above 50°C and can be explosive above 70°C.[2] All reactions should be conducted with adequate cooling and temperature monitoring.
-
Contamination Risks: Contact with metals (rust), dust, or other chemicals can catalyze violent decomposition.[3][4] Use only equipment made of inert materials such as glass, Teflon, or 316 stainless steel.[5][6]
-
Personal Protective Equipment (PPE): At all times, skilled personnel must wear appropriate PPE, including safety goggles, protective gloves, and a lab coat.[3][7]
-
Work Environment: All procedures should be performed in a well-ventilated fume hood and behind a blast shield.[8] Keep only the minimum required quantity of peroxide at your workstation.[3]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Bis(methylsulfonyl)peroxide?
There are two main, well-documented methods for the synthesis of Bis(methylsulfonyl)peroxide (DMSP):
-
Electrochemical Synthesis: This method involves the anodic oxidation of methanesulfonate anions.[1][2] A solution containing methanesulfonic acid (MSA) or a salt like sodium methanesulfonate is electrolyzed, leading to the formation of methylsulfonyloxyl radicals which then recombine to form the peroxide.[1][2]
-
Chemical Synthesis: This classic approach involves the reaction of methanesulfonyl chloride (MsCl) with a peroxide-containing compound, most commonly hydrogen peroxide, in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.[2][9][10]
Q2: Which synthesis method typically results in higher yields?
The electrochemical synthesis route is generally reported to produce higher yields. With proper optimization, yields exceeding 80% and purities of 95% can be achieved.[1] In contrast, the chemical synthesis from methanesulfonyl chloride and hydrogen peroxide has been reported with yields around 60%.[9]
Q3: What are the most critical parameters affecting yield in the electrochemical synthesis?
Optimizing the electrochemical synthesis hinges on controlling several key factors:
-
Electrolyte Composition: Using a solution of sodium methanesulfonate in anhydrous methanesulfonic acid has been shown to be a highly efficient medium for the reaction, leading to high yields.[1] The addition of a conducting salt can increase amperage and shorten reaction times.[5]
-
Current and Voltage: A constant-current oxidation is typically employed.[1] It is crucial to use a low voltage (3 V to 5 V) to minimize the formation of by-products like ozone, which can lead to toxic alkyl-sulfate derivatives.[5] While higher current densities can speed up the oxidation, they must be balanced against temperature control.[1]
-
Temperature: Elevated temperatures can increase side reactions and promote the decomposition of the desired product.[1] Maintaining a low temperature, for example around 10°C, is recommended.[5]
-
Electrode Material: Platinum is a common choice for the anode, with stainless steel often used for the cathode.[5] Other precious metals or platinum-plated materials can also be used.[5]
Q4: How can I optimize the chemical synthesis from methanesulfonyl chloride?
For the chemical synthesis route, yield improvement relies on careful control of reaction conditions:
-
Reagent Purity: Use high-purity methanesulfonyl chloride and a concentrated hydrogen peroxide solution (e.g., 60-70%).[9]
-
Temperature Control: The reaction is exothermic.[11][12] The dropwise addition of the base (e.g., triethylamine) must be done with efficient cooling, typically in an ice bath, to prevent overheating and product decomposition.[9]
-
Stoichiometry: An excess of the peroxide-containing compound is typically used.[9]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration with cooling (e.g., 2 hours) before workup.[9]
Q5: My yield is consistently low. What are the most common culprits?
Low yields can almost always be traced back to one of these issues:
-
Product Decomposition: This is the most likely cause. The thermal instability of Bis(methylsulfonyl)peroxide means that even minor temperature excursions during the reaction or workup can significantly lower your isolated yield.[1][2]
-
Impure Reagents: Water in your methanesulfonic acid (for electrochemical synthesis) or old, low-purity methanesulfonyl chloride can lead to side reactions.
-
Suboptimal Electrochemical Parameters: Using too high a voltage can generate by-products and reduce efficiency.[5]
-
Inefficient Workup: Since the product is a water-insoluble solid, using an excess of iced water to precipitate it is crucial for recovery.[2][9] Incomplete precipitation will leave the product in the solution.
Q6: How should I purify the final product?
The most common and effective purification method is precipitation followed by filtration.
-
For electrochemical synthesis , the product can be precipitated by cooling the electrolyte.[1]
-
For chemical synthesis , after the reaction is complete, adding an excess of iced water will cause the pure, white solid product to precipitate out of the solution.[9]
-
The collected solid can be further purified by recrystallization if necessary, though simple precipitation is often sufficient.[1]
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Electrochemical) | 1. Incorrect electrolyte composition. 2. Insufficient current/voltage. 3. Electrode fouling or degradation. 4. Water contamination in anhydrous setup. | 1. Use a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.[1] 2. Ensure voltage is between 3-5 V and current is 5-20 A.[5] Check all electrical connections. 3. Clean or replace electrodes. Platinum anodes and stainless steel cathodes are recommended.[5] 4. Ensure all reagents and glassware are scrupulously dried. |
| Product Decomposition During Synthesis | 1. Reaction temperature is too high.[1] 2. Presence of contaminants (metals, dust) that catalyze decomposition.[3][4] | 1. Implement efficient cooling. For chemical synthesis, use an ice bath and add reagents dropwise.[9] For electrochemical, use a temperature-controlled jacketed cell set to ~10°C.[5] 2. Use high-purity reagents and inert (glass, Teflon) reaction vessels.[5] |
| Difficulty Isolating the Product | 1. Incomplete precipitation. 2. Product remains dissolved in the reaction medium. | 1. Add a significant excess of iced water to ensure maximum precipitation of the water-insoluble product.[9] 2. For electrochemical synthesis, ensure the solution is sufficiently cooled to reduce the solubility of the peroxide.[5] |
| Final Product is Impure | 1. Formation of by-products from side reactions (e.g., using high voltage).[5] 2. Incomplete removal of starting materials or solvents. | 1. In electrochemical synthesis, maintain voltage between 3-5 V to prevent ozone formation.[5] 2. After filtration, wash the collected solid with cold water to remove any soluble impurities. Consider recrystallization for very high purity applications.[1] |
Part 4: Detailed Experimental Protocols
Protocol 1: High-Yield Electrochemical Synthesis
This protocol is adapted from methodologies known to produce high yields.[1][5]
Materials:
-
Temperature-controlled jacketed electrolytic cell
-
Platinum sheet anode
-
Stainless steel sheet cathode
-
DC power supply (Voltage and Current controlled)
-
Anhydrous Methanesulfonic Acid (MSA)
-
Sodium methanesulfonate
Procedure:
-
Setup: Assemble the electrolytic cell, ensuring the electrodes are parallel and securely connected to the power supply. Use inert materials for all components in contact with the reaction mixture.[5]
-
Electrolyte Preparation: In the cell, prepare a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.[1]
-
Cooling: Circulate coolant through the jacket of the cell to maintain an internal temperature of approximately 10°C throughout the electrolysis.[5]
-
Electrolysis: Begin stirring the solution and apply a constant voltage of 3-5 V. Adjust the power supply to deliver a current of 5-12 A.[5]
-
Reaction Monitoring: Continue the electrolysis for 5 to 12 hours.[5] The product will begin to precipitate as a white solid as the reaction progresses.
-
Isolation: Once the reaction is complete, turn off the power supply. Further cool the electrolyte to maximize precipitation.
-
Purification: Collect the white solid product by filtration. Wash the solid with a small amount of cold, deionized water and dry under reduced pressure. This method can yield a product with >95% purity.[1]
Protocol 2: Chemical Synthesis via Methanesulfonyl Chloride
This protocol is based on the reaction of MsCl with hydrogen peroxide.[9]
Materials:
-
Two-necked round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Methanesulfonyl chloride (MsCl)
-
Hydrogen peroxide (70% w/w)
-
Triethylamine
-
Iced deionized water
Procedure:
-
Setup: Place the flask in an ice bath on a magnetic stirrer. Purge the flask with an inert gas like dry nitrogen.[5][9]
-
Reagent Addition: To the flask, add 0.10 moles of methanesulfonyl chloride.
-
Peroxide Addition: Add an excess of 70% (w/w) hydrogen peroxide to the flask.
-
Base Addition: Begin vigorous stirring and add triethylamine dropwise via the dropping funnel. Maintain a slow addition rate to keep the internal temperature low.[9]
-
Reaction: After the addition is complete, continue stirring the mixture with cooling for 2 hours.[9]
-
Precipitation: Terminate the reaction by adding a large excess of iced water. A white solid should precipitate immediately.[9]
-
Isolation and Purification: Collect the white solid by filtration, wash thoroughly with cold water, and dry. The expected yield is approximately 60%.[9]
Part 5: Visualization & Workflows
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Electrochemical Synthesis Workflow
Caption: Workflow for high-yield electrochemical synthesis.
References
- Process for preparing bis(alkanesulfonyl) peroxide by oxidation. (2015). Google Patents.
-
Late-stage oxygenation of active ingredients. (2021). Universidade de Lisboa. Retrieved January 27, 2026, from [Link]
-
bis(trimethylsilyl) peroxide (btmspo). (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
- Process for preparing bis(alkanesulfonyl peroxide). (2015). Google Patents.
- Process for manufacturing an aqueous hydrogen peroxide solution. (2021). Google Patents.
-
Novel Process for Organic Peroxides Synthesis. (n.d.). PolyPublie. Retrieved January 27, 2026, from [Link]
-
SAFETY AND HANDLING OF ORGANIC PEROXIDES. (n.d.). American Chemistry Council. Retrieved January 27, 2026, from [Link]
- Process for synthesizing selected organic peroxides. (2007). Google Patents.
-
Safe Handling. (n.d.). European Organic Peroxide Safety Group. Retrieved January 27, 2026, from [Link]
-
methanesulfinyl chloride. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
-
Org. Synth. 2011, 88, 342. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]
-
Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (2005). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Peroxides and peracids are useful oxidants in synthesis. (n.d.). EPFL. Retrieved January 27, 2026, from [Link]
-
COMPOUNDS, PROCESSES, AND MACHINERY FOR CONVERTING METHANE GAS INTO METHANE SULFONIC ACID. (2017). Retrieved January 27, 2026, from [Link]
-
Organic Peroxide: Uses, Safety, and Risks. (n.d.). Perodox. Retrieved January 27, 2026, from [Link]
-
Methanesulfonyl chloride. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
New Methods for Synthesis of Organic Peroxides and Application of Peroxide Electrophiles to Synthesis of Functionalized Ethers. (2012). UNL Digital Commons. Retrieved January 27, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. eopsg.org [eopsg.org]
- 4. nouryon.com [nouryon.com]
- 5. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Organic Peroxide: Uses, Safety, and Risks - Organic Per... [perodox.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide) - Google Patents [patents.google.com]
- 10. WO2021048368A1 - Process for manufacturing an aqueous hydrogen peroxide solution - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
purification methods for Bis(methylsulfonyl)peroxide
Initiating Data Collection
I'm now diving headfirst into gathering data on Bis(methylsulfonyl)peroxide. I'm focusing on its creation, characteristics, and refining processes, alongside any recurring issues, solutions, and safety protocols that have surfaced during its use and creation.
Analyzing Purification Process
I've moved on to analyzing the data on Bis(methylsulfonyl)peroxide, pinpointing crucial points in the purification process to construct the technical support center logically. I'm focusing on a troubleshooting and FAQ format to assist users. The guide will soon cover scientific principles and practical steps, cited by reliable sources. I am now creating detailed protocols and Graphviz diagrams for the workflows.
Halting Further Research
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Declining Information Request
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Technical Support Center: Synthesis of Bis(methylsulfonyl)peroxide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of bis(methylsulfonyl)peroxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower researchers in overcoming common challenges, particularly the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My chemical synthesis of bis(methylsulfonyl)peroxide has a low purity, around 60%. What are the likely impurities?
A1: In the chemical synthesis route involving methanesulfonyl chloride and hydrogen peroxide, the most common byproducts are the hydrochloride salt of the base used (e.g., triethylamine hydrochloride) and unreacted starting materials.[1] Incomplete reaction is a frequent cause, leaving residual methanesulfonyl chloride and hydrogen peroxide in your final product.[1]
Q2: I am using an electrochemical synthesis method. What byproducts should I be concerned about?
A2: While electrochemical synthesis often produces a higher purity product, the presence of water can lead to the formation of ozone.[2] Ozone is highly reactive and can lead to the formation of various byproducts, including highly toxic and carcinogenic alkyl-sulfate derivatives.[2] Additionally, residual methanesulfonic acid or its salt (e.g., sodium methanesulfonate) can be present in the final product.[1] It is also important to control the voltage, as higher voltages can increase the formation of byproducts.[2]
Q3: My product is showing signs of degradation. What are the typical decomposition products of bis(methylsulfonyl)peroxide?
A3: Bis(methylsulfonyl)peroxide is thermally sensitive and can decompose, especially at temperatures above 70°C.[1] Improper handling or storage can lead to the formation of hazardous decomposition products, including carbon dioxide, carbon monoxide, and various sulfur oxides.[1] The initial step in both thermal and photolytic decomposition is the cleavage of the O-O bond to form highly reactive methylsulfonyloxyl radicals.[1]
Q4: I am seeing unexpected products in my reaction where bis(methylsulfonyl)peroxide is used as an oxidant. What could these be?
A4: When bis(methylsulfonyl)peroxide is used in oxidation reactions, byproducts can form from the reaction of the substrate with the methylsulfonyloxyl radicals or subsequent intermediates. For example, in the oxidation of aromatic hydrocarbons like benzene, byproducts such as phenyl methanesulfonate and biphenyl have been observed.[1]
Troubleshooting Guide
This table provides a summary of common issues, their probable causes, and recommended corrective actions during the synthesis of bis(methylsulfonyl)peroxide.
| Issue | Probable Cause(s) | Recommended Corrective Action(s) |
| Low Yield and Purity in Chemical Synthesis | Incomplete reaction; Suboptimal reaction temperature; Inefficient neutralization of HCl. | Ensure dropwise addition of reagents with adequate cooling to maintain the reaction temperature. Use a slight excess of the base to ensure complete neutralization of HCl. Consider purification by recrystallization from a non-polar solvent or column chromatography.[1] |
| Formation of Toxic Byproducts in Electrochemical Synthesis | Presence of water in the electrolyte, leading to ozone formation.[2] | Use anhydrous methanesulfonic acid and ensure all glassware is thoroughly dried. Running the electrolysis under an inert, dry atmosphere (e.g., dry nitrogen) can also be beneficial.[2] |
| Product Precipitation on the Anode (Electrochemical Synthesis) | Low solubility of the product in the electrolyte. | In some procedures, the product's insolubility can be problematic, leading to deposition on the anode which can cause localized heating and explosive decomposition.[3] Consider using a continuous-flow electrolysis cell where the product is continuously removed and precipitated by cooling.[2] |
| Explosive Decomposition | Thermal instability; Localized heating.[1][3] | Strictly control the reaction temperature. Avoid temperatures above 70°C.[1] When performing electrochemical synthesis, ensure proper heat dissipation and avoid high current densities that can lead to localized heating on the anode.[3] |
Experimental Protocol: Chemical Synthesis of Bis(methylsulfonyl)peroxide
This protocol is a generalized procedure based on the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base.
Materials:
-
Methanesulfonyl chloride
-
Hydrogen peroxide (e.g., 70% w/w)
-
Triethylamine
-
Ice-cold water
-
Nitrogen gas
-
Schlenk flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Purge a Schlenk flask with nitrogen and place it in an ice bath.
-
Weigh 0.10 mole of methanesulfonyl chloride into the flask.
-
Add an excess of 70% (w/w) hydrogen peroxide to the flask.
-
Slowly add triethylamine dropwise to the reaction mixture while stirring and maintaining the temperature with the ice bath.
-
After the addition is complete, continue to stir the solution with cooling for 2 hours.
-
Terminate the reaction by adding an excess of ice-cold water.
-
The precipitated white solid is the crude bis(methylsulfonyl)peroxide.
-
Filter the solid and wash with cold water.
-
The crude product can be further purified by recrystallization.
Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended reaction for the synthesis of bis(methylsulfonyl)peroxide and a key side reaction leading to the formation of triethylamine hydrochloride.
Caption: Desired synthesis pathway and a common side reaction.
References
-
bis(trimethylsilyl) peroxide (btmspo) - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]
- Process for preparing bis(alkanesulfonyl) peroxide by oxidation. (2015). Google Patents.
-
Baran, P. S., & Correia, R. (2018). Late-stage oxygenation of active ingredients. Universidade de Lisboa. Retrieved January 27, 2026, from [Link]
-
Electrochemical Preparation of Bismethylsulphonyl Peroxide and its Reactions with Aromatic Hydrocarbons. (1975). RSC Publishing. Retrieved January 27, 2026, from [Link]
- Process for preparing bis(alkanesulfonyl peroxide). (2015). Google Patents.
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 3. Electrochemical preparation of bismethylsulphonyl peroxide and its reactions with aromatic hydrocarbons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
preventing explosive decomposition of Bis(methylsulfonyl)peroxide
Technical Support Center: High-Energy Reagent Handling Subject: Bis(methylsulfonyl)peroxide (BMSP) – Explosion Prevention & Stability Protocol
Emergency Quick-Check: Is Your Reaction at Risk?
STOP IMMEDIATELY if you observe:
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Visible Fuming/Off-gassing: White or yellowish fumes indicating rapid decomposition.
-
Temperature Spikes: Any exotherm exceeding 40°C during synthesis or storage.
-
Solid Discoloration: Transition from white crystals to yellow/brown (indicates contamination or advanced degradation).
-
Crystal Formation on Threads: Peroxides in container threads are friction-sensitive explosives. DO NOT OPEN.
Immediate Action:
-
Cool: Immerse the vessel in an ice/water bath immediately (if safe to approach).
-
Dilute: If the reaction is in solution, dilute carefully with a compatible cold solvent (e.g., dichloromethane or ethyl acetate) to act as a heat sink.
-
Evacuate: If the solid is dry and smoking, evacuate the area. Do not attempt to move it.
Core Hazard Analysis: Why BMSP Explodes
Bis(methylsulfonyl)peroxide (CAS: 1001-62-3) is not merely "unstable"; it is a high-energy oxidizer with a specific trigger profile. Understanding the why is the first step in prevention.
The Mechanism of Failure
BMSP contains a weak peroxo bond (
-
Thermal Trigger: At temperatures above 70°C , the rate of radical formation exceeds the rate of recombination or safe dissipation, leading to a thermal runaway [1].
-
Catalytic Trigger: Transition metals (Fe, Cu, Mn) act as single-electron transfer (SET) catalysts, lowering the activation energy for bond cleavage. A metal spatula can induce immediate detonation.
-
Shock Sensitivity: As a dry solid, the crystal lattice energy can be released via friction or impact.
Decomposition Pathway Diagram
The following diagram illustrates the radical cascade that leads to gas evolution and pressure buildup.
Figure 1: Radical decomposition cascade of BMSP.[1] Note that the generation of SO3 gas in a closed vessel is the primary cause of shrapnel injury.
Critical Safety Parameters (Data Table)
| Parameter | Value | Critical Note |
| SADT (Self-Accelerating Decomp. Temp) | ~70°C [1] | Never heat reaction mixtures above 40°C. |
| Melting Point | 60–61°C | Melting often precedes rapid decomposition. |
| Storage Temperature | 2°C – 8°C | Store under inert gas (Ar/N2). |
| Incompatible Materials | Metals, Amines, Reducing Agents | Use Teflon or Glass tools only. |
| Physical State | White Crystalline Solid | Shock sensitive when dry. |
Safe Handling Protocol: The "Glass & Teflon" Rule
Directive: Eliminate all metal contact. The most common cause of BMSP accidents is the use of metal spatulas or needles.
Step-by-Step Synthesis & Isolation Guide
-
Preparation (The Setup):
-
Use a glass reactor with a Teflon-coated stir bar.
-
Ensure the system is purged with Argon or Nitrogen.
-
Cooling is mandatory: Pre-cool the reaction vessel to 0°C before adding reagents (typically Methanesulfonyl chloride + H2O2).
-
-
Reaction Control:
-
Add reagents dropwise. Monitor internal temperature; if it rises >5°C, stop addition and wait.
-
Why? The synthesis is exothermic. Heat accumulation creates "hot spots" where BMSP forms and immediately decomposes.
-
-
Isolation (The Danger Zone):
-
Do NOT scrape: When filtering the solid, use a glass frit. Do not scrape the frit with a metal tool. Use a Teflon policeman if necessary.
-
Do NOT dry completely: BMSP is most stable as a wet cake or in solution. If you must dry it, do not use heat.[2] Use a vacuum desiccator at room temperature behind a blast shield.
-
-
Transfer:
-
Never use metal needles to transfer solutions of BMSP. Use glass pipettes or Teflon tubing.
-
Workflow Visualization
Figure 2: Decision tree for safe synthesis and isolation of BMSP.
Troubleshooting & FAQs
Q: My BMSP solid has turned slightly yellow. Is it safe to use? A: No. Yellowing indicates the formation of decomposition byproducts (sulfonates) and suggests the crystal lattice is compromised.
-
Action: Dissolve immediately in a dilute alkaline solution (e.g., dilute NaOH) to hydrolyze the peroxide safely, then dispose of as chemical waste.
Q: Can I use a stainless steel cannula for transfer? A: Absolutely not. Even "inert" stainless steel contains iron and nickel, which can catalyze single-electron transfer (SET) decomposition at the metal surface.
-
Action: Use PTFE (Teflon) tubing or glass syringes only.
Q: I need to scale up the reaction. What are the risks? A: Heat transfer scales poorly. In a larger flask, the surface-area-to-volume ratio decreases, making it harder to remove the heat of reaction.
-
Action: Do not scale up batch size. Run multiple small parallel batches or use a continuous flow reactor (microreactor) where heat dissipation is superior.
Q: How do I quench a reaction containing excess BMSP? A: Do not use strong reducing agents immediately (violent reaction).
-
Protocol: Dilute the mixture with a non-flammable solvent (CH2Cl2), then slowly add a mild reducing agent like aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate (Na2S2O3) while cooling. Monitor for fizzing.
References
-
Tanwar, L., Börgel, J., & Ritter, T. (2019).[3] Bis(methanesulfonyl) Peroxide: A Selective Oxidant for Benzylic Alcohols.[3][4] Journal of the American Chemical Society.[3]
-
Biosynth. (n.d.). Bis(methylsulfonyl)peroxide Product Data and Safety Profile.
-
Lissel, M. (n.d.). Bis(methanesulfonyl) Peroxide.[3][4][8] In Encyclopedia of Reagents for Organic Synthesis. (Describes synthesis and stability limits).
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. bu.edu [bu.edu]
- 3. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. gelest.com [gelest.com]
- 6. wirenet.org [wirenet.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bis(methylsulfonyl)peroxide Oxidations
Welcome to the technical support center for Bis(methylsulfonyl)peroxide (MPSO) oxidations. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful and selective oxidant. Here, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is Bis(methylsulfonyl)peroxide (MPSO) and what are its primary applications?
Bis(methylsulfonyl)peroxide is a valuable reagent for selective oxidation reactions in organic synthesis.[1] Its most notable application is the selective oxidation of benzylic C-H bonds to form benzylic alcohols, crucially without the common over-oxidation to ketones.[1][2] It is also effective for the direct oxygenation of aromatic C-H bonds.[1][3]
Q2: What is the proposed mechanism for MPSO oxidations?
The prevailing mechanism for the selective oxidation of benzylic C-H bonds is a proton-coupled electron transfer (PCET).[1][2] For aromatic C-H oxygenation, the reaction can proceed through an electrophilic aromatic substitution pathway.[1] The initial step in its reactive pathway is the homolytic cleavage of the O-O bond to generate two highly reactive methylsulfonyloxyl radicals (CH₃SO₃•).[1]
Q3: Is MPSO stable? What are the proper storage and handling procedures?
MPSO is a thermally unstable compound and can decompose explosively at temperatures above 70°C (343 K).[1][4] It should be stored in a cool, dry, well-ventilated area away from heat, light, and incompatible materials.[5][6] Always handle MPSO in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][7] Avoid contact with skin, eyes, and clothing.[6]
Q4: How is MPSO typically prepared?
MPSO can be synthesized via chemical or electrochemical methods.[1] The electrochemical route, involving the electrolysis of sodium methanesulfonate in methanesulfonic acid, is often preferred as it can produce a high-purity product that precipitates directly from the reaction medium.[1][8] Chemical synthesis, for example from methanesulfonyl chloride and hydrogen peroxide, often requires more extensive purification to remove by-products.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my reaction according to a literature procedure, but I'm observing very little to no consumption of my starting material. What could be the problem?
A: This is a common issue that can often be traced back to reagent quality, reaction temperature, or inherent substrate reactivity.
-
Cause 1: Reagent Purity/Activity. MPSO can degrade over time, especially if not stored correctly. Impurities from its synthesis, such as unreacted starting materials or salts, can also interfere with the reaction.[1]
-
Solution: Use freshly prepared or recently purchased MPSO. If you suspect purity issues, the reagent can be purified by recrystallization. Ensure all other reagents and solvents are anhydrous and of high purity.
-
-
Cause 2: Insufficient Reaction Temperature. The initial homolytic cleavage of the peroxide bond is the rate-determining step and is temperature-dependent.[1] If the temperature is too low, the formation of the reactive methylsulfonyloxyl radicals will be too slow to initiate the reaction effectively.
-
Cause 3: Low Substrate Reactivity. Some substrates are inherently less reactive. For example, electron-poor aromatic rings or sterically hindered benzylic positions can be challenging to oxidize.[3]
-
Solution: For unreactive substrates, you may need to increase the equivalents of MPSO (e.g., from 1.5 to 2.5 eq.). Prolonging the reaction time can also be beneficial. In some cases, a different solvent system may be required to improve solubility and reactivity.
-
Issue 2: Formation of Multiple Products & Low Selectivity
Q: My reaction is working, but I'm getting a mixture of products, including over-oxidized species or other side products. How can I improve selectivity?
A: Lack of selectivity often points to reaction conditions that are too harsh or an inappropriate solvent choice.
-
Cause 1: Over-oxidation. While MPSO is known for its selectivity in producing benzylic alcohols, over-oxidation to ketones can occur, especially at elevated temperatures or with prolonged reaction times.[1][2]
-
Solution: The primary lever to pull here is temperature. Lowering the reaction temperature can significantly reduce the rate of the second oxidation step. Monitor the reaction closely and stop it as soon as the starting material is consumed or the desired product concentration is maximized.
-
-
Cause 2: Side Reactions. The highly reactive radicals generated from MPSO can participate in undesired side reactions. For example, in reactions with benzene, by-products like phenyl methanesulfonate and biphenyl can form.[1]
-
Solution: Adjusting the concentration of the reaction can sometimes minimize side reactions. Running the reaction at a higher dilution may favor the desired intramolecular reaction over intermolecular side reactions. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering and creating unwanted peroxide species.
-
-
Cause 3: Solvent Effects. The solvent can influence the reaction pathway. A solvent that is too reactive can be attacked by the sulfonyloxyl radicals, leading to by-products.
-
Solution: Choose a relatively inert solvent for the reaction. Halogenated solvents are often used, but their reactivity should be considered. Acetonitrile is another common choice. If you suspect solvent involvement, screen a panel of different inert solvents to find the optimal one for your specific substrate.
-
Issue 3: Reaction Appears to Stall or is Incomplete
Q: My reaction starts well, but then it seems to stop before all the starting material is consumed. What's happening?
A: A stalling reaction often indicates that one of the key reagents has been consumed prematurely or the reaction has reached an equilibrium state under the current conditions.
-
Cause 1: Peroxide Decomposition. MPSO is thermally sensitive.[1] If the reaction is run at a temperature that is too high for an extended period, the MPSO may decompose faster than it reacts with the substrate.
-
Solution: Consider a slower, portion-wise addition of MPSO to the reaction mixture rather than adding it all at once. This maintains a lower, more constant concentration of the oxidant and can prevent rapid, unproductive decomposition. Also, re-evaluate the reaction temperature to find a balance between efficient initiation and reagent stability.
-
-
Cause 2: Inhibitory By-products. The reaction itself might generate by-products that inhibit the catalytic cycle or quench the reactive radical species.
-
Solution: While difficult to diagnose without mechanistic studies, if you suspect product inhibition, try running the reaction at a higher dilution. This can lower the concentration of the inhibitory species and may allow the reaction to proceed to completion.
-
Data & Protocols
Table 1: Recommended Starting Conditions for MPSO Oxidations
| Substrate Type | Equivalents of MPSO | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Electron-Rich Benzylic C-H | 1.2 - 1.5 | Dichloromethane (DCM) or Acetonitrile (MeCN) | 25 - 40 | 4 - 12 | Reactions are often facile. Monitor carefully to prevent over-oxidation. |
| Electron-Neutral/Poor Benzylic C-H | 1.5 - 2.5 | 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN) | 40 - 60 | 12 - 24 | May require higher temperatures and more oxidant to achieve good conversion.[3] |
| Aromatic C-H (Electron-Rich) | 1.5 - 2.0 | Trifluoroacetic Acid (TFA) / DCM | 0 - 25 | 2 - 8 | The acidic medium often promotes electrophilic aromatic substitution. |
| Aromatic C-H (Electron-Poor) | 2.0 - 3.0 | Trifluoroacetic Acid (TFA) / DCE | 50 - 70 | 18 - 36 | These substrates are challenging and require more forcing conditions.[3] |
Protocol 1: General Procedure for Benzylic C-H Oxidation
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the benzylic substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).
-
Reagent Addition: Add Bis(methylsulfonyl)peroxide (1.5 eq.) to the solution in one portion at room temperature. For sensitive substrates or larger scale reactions, consider adding the MPSO portion-wise or as a solution.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40°C). Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Carefully quench any unreacted peroxide by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[9][10] Continue stirring for 15-20 minutes.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for a typical MPSO oxidation experiment.
Proposed Radical Mechanism for Benzylic Oxidation
Caption: Simplified radical mechanism for benzylic C-H oxidation by MPSO.
Safety First: Handling Peroxides
Working with MPSO requires strict adherence to safety protocols due to its nature as an organic peroxide.
-
Explosion Hazard: MPSO is known to be thermally unstable and can decompose explosively above 70°C.[1][4] Avoid heating the solid material directly. Detonations of similar peroxides have been reported when transferred with metal needles or spatulas; use glass or plastic labware.[5][11] All reactions should be conducted behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or goggles, and chemical-resistant gloves.[6][7]
-
Quenching: Never dispose of unreacted MPSO directly into a waste container. All reactions must be carefully quenched to destroy any residual peroxide before workup and disposal.[12] A common and effective method is the slow addition of a reducing agent like sodium thiosulfate or sodium sulfite solution at a reduced temperature (0°C).[9][10] Test for the absence of peroxides using peroxide test strips before proceeding with solvent removal.[12]
-
Storage: Store MPSO in its original container in a designated, cool, and dry location, separate from flammable or combustible materials.[5][6] Do not store in partially empty or transparent containers, as this can promote peroxide formation.[13]
By understanding the chemical principles behind MPSO oxidations and adhering to rigorous safety standards, you can effectively harness the power of this selective reagent for your synthetic challenges.
References
-
Baran, P. S., & DeMartino, M. P. (2019). Late-stage oxygenation of active ingredients. Universidade de Lisboa. Retrieved January 27, 2026, from [Link]
-
BIS(TRIMETHYLSILYL)PEROXIDE Safety Data Sheet. (2014, November 21). Gelest, Inc. Retrieved January 27, 2026, from [Link]
-
bis(trimethylsilyl) peroxide (btmspo). (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]
- Process for preparing bis(alkanesulfonyl) peroxide by oxidation. (2015). Google Patents.
-
Bis(methanesulfonyl) Peroxide. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(1), 1-7. [Link]
-
Procedures for using peroxide (organic peracid; H2O2; etc.). (n.d.). EPFL. Retrieved January 27, 2026, from [Link]
-
Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Org. Synth. 2011, 88, 342. (2011). Organic Syntheses. Retrieved January 27, 2026, from [Link]
-
GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (2023, February). Robert Morris University. Retrieved January 27, 2026, from [Link]
-
Peroxide-Quenching.docx. (n.d.). University of Washington. Retrieved January 27, 2026, from [Link]
-
Peroxide Degradation: how to quench the reaction. (2007, October 10). Chromatography Forum. Retrieved January 27, 2026, from [Link]
-
Appendix C: Quenching of residual hydrogen peroxide with sodium sulphite (Na2SO3). (n.d.). IHE Delft repository. Retrieved January 27, 2026, from [Link]
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. epfl.ch [epfl.ch]
- 13. rmu.edu [rmu.edu]
challenges in handling and storing Bis(methylsulfonyl)peroxide solutions
Technical Support Center: Bis(methylsulfonyl)peroxide Solutions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bis(methylsulfonyl)peroxide. This guide is designed to provide you with expert, field-proven insights into the safe handling and storage of this highly reactive oxidant. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the causality behind each recommendation, ensuring your experiments are both safe and successful.
URGENT SAFETY BULLETIN: Core Hazards
Bis(methylsulfonyl)peroxide is a powerful oxidizing agent, but its utility is matched by its inherent instability. The core hazard stems from the weak oxygen-oxygen (peroxy) bond, which can cleave to form highly reactive radicals[1]. This decomposition can be initiated by heat, light, friction, shock, or chemical contamination, potentially leading to a runaway reaction.[2][3][4]
Key Hazards:
-
Thermal Instability: The compound is known to be thermally unstable, with the potential for explosive decomposition at temperatures above 70°C[1]. Heating can cause a fire or explosion.[3]
-
Shock and Friction Sensitivity: Like many organic peroxides, it can be sensitive to mechanical shock and friction, which can provide the energy needed to initiate decomposition.[2][5]
-
Contamination-Induced Decomposition: Contact with incompatible materials, such as metals (iron, copper), strong acids, bases, and reducing agents, can catalyze a rapid and violent decomposition.[6][7][8]
-
Gas Evolution: Decomposition releases significant amounts of gases, which can include flammable vapors[6][7]. In a sealed container, this can lead to catastrophic pressure buildup and rupture.[9]
Troubleshooting Guide: Addressing Common Issues
This section is formatted to address specific problems you may encounter during your work.
❓ Issue 1: I've observed gas bubbling or pressure buildup in my solution container.
-
Immediate Action: Do NOT tighten the cap. If safe to do so, move the container to a blast shield or a designated area for hazardous reactions in a fume hood. Do not attempt to open a container that is visibly bulging or under significant pressure. Evacuate the immediate area and consult your institution's Environmental Health & Safety (EHS) office.
-
Probable Cause: This is a classic sign of active decomposition[6][7]. The peroxide is breaking down, releasing gaseous byproducts. This is most commonly caused by thermal stress (storage temperature is too high) or accidental contamination.
-
Scientific Rationale: The decomposition of peroxides is an exothermic process. As gas is produced, heat is also generated, which accelerates the rate of decomposition further. This self-accelerating reaction can quickly become uncontrollable.[7]
-
Preventative Measures: Strictly adhere to recommended storage temperatures. Always use scrupulously clean glassware and equipment made of compatible materials like glass, stainless steel (304 or 316), or polytetrafluoroethylene (PTFE)[7][10]. Never return unused peroxide solution to the original stock container to prevent contamination.[6][8]
❓ Issue 2: The solution has changed color or a precipitate has formed.
-
Immediate Action: Treat this as a sign of potential decomposition or contamination. Do not use the solution. Prepare for disposal according to the protocol outlined below. If solid crystals are visible in a liquid, this is an extremely dangerous situation, as peroxide crystals are highly shock-sensitive[11]. Contact EHS immediately without moving the container.
-
Probable Cause: Discoloration can indicate the presence of impurities or degradation products. The formation of a solid in a solution could be the peroxide crashing out of solution or, more dangerously, the formation of crystalline peroxides. One patent notes that the solid peroxide can be precipitated by adding water to a solution, highlighting its potential to come out of solution[12].
-
Scientific Rationale: The stability of organic peroxides is often dependent on their dilution in a stable solvent[3]. If the solvent evaporates or if the concentration exceeds its solubility limit, the more hazardous solid peroxide can form.
-
Preventative Measures: Store containers tightly sealed to prevent solvent evaporation[10][13]. Store at a stable, recommended temperature and protect from light, which can initiate photolytic decomposition[9][11].
❓ Issue 3: My reaction results are inconsistent or show lower-than-expected yield.
-
Probable Cause: This often points to a loss of reagent activity, meaning your peroxide solution has degraded over time. The active peroxide concentration is lower than you assume.
-
Scientific Rationale: Bis(methylsulfonyl)peroxide, like all peroxides, has a finite shelf life. Slow decomposition occurs even under ideal storage conditions. The rate of this decomposition is highly dependent on temperature.
-
Solution: It is advisable to determine the active oxygen content of your peroxide solution before use, especially if it has been stored for an extended period. Standard analytical methods like iodometric titration can be used for this purpose. Always use the freshest possible solution for critical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the correct storage conditions for Bis(methylsulfonyl)peroxide solutions? A1: Peroxidizable chemicals should be stored in sealed, air-impermeable, and opaque containers in a cool, dark place[11][14]. While one supplier suggests a storage temperature of 10°C - 25°C for the solid[10], this is unusually high for a reactive peroxide. General best practices for organic peroxides, especially those with known thermal instability, dictate refrigerated storage. For analogous reactive peroxides like bis(trimethylsilyl)peroxide, storage in sealed containers below 10°C is recommended[9]. Given the explosive decomposition reported above 70°C[1], a conservative and safer approach is crucial.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a designated, explosion-proof refrigerator (2-8°C). | Minimizes the rate of thermal decomposition and preserves reagent activity.[7] |
| Container | Original manufacturer's container or dark amber glass bottle with a tight-fitting cap.[8][11][14] | Protects from light, which can initiate decomposition. Prevents contamination. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible.[11][15] | Excludes atmospheric oxygen, which participates in autoxidation cycles. |
| Location | Store in a separate, designated area away from incompatible materials.[6][9] | Prevents accidental contact with acids, bases, metals, and reducing agents. |
Q2: What materials should I avoid when working with this peroxide? A2: Material compatibility is critical to prevent catalytic decomposition. Avoid all sources of contamination[7].
-
Metals: Avoid iron, copper, brass, alkali metals, and other metals or their salts[7][8][10]. Use only plastic or ceramic spatulas for solids[5].
-
Reducing Agents: Keep away from any reducing agents.
-
Acids and Bases: Strong acids and bases can induce rapid decomposition[6][8].
-
Flammable Materials: Store separately from flammable and combustible materials[9].
-
Dust, Dirt, Ash: General cleanliness is paramount. Even trace impurities can be hazardous[8].
Q3: How do I handle spills? A3: Do not use combustible materials like paper towels to clean up spills.
-
Evacuate non-essential personnel and ensure adequate ventilation[13][16].
-
Wear appropriate PPE, including chemical goggles, impervious gloves (neoprene or nitrile rubber), and a lab coat[8][9].
-
Absorb the spill with an inert, non-combustible material like vermiculite or sand[8][9].
-
Using non-sparking tools, collect the absorbed material into a suitable, labeled container for disposal[8][13].
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Wet the contaminated absorbent with water before disposal to reduce sensitivity[8].
Q4: What is the proper procedure for disposal? A4: Never dispose of pure or concentrated peroxide down the drain or in regular waste.
-
Unused or waste material must be diluted significantly. A common procedure is to dilute the peroxide with an inert organic solvent to reduce the active oxygen content to less than 1%[8].
-
The diluted solution can then be handled as chemical waste for incineration, in accordance with local and institutional regulations[8].
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For quenching a reaction, a reducing agent can be slowly added to the cooled reaction mixture, but this should be done with extreme caution as the quenching reaction itself can be highly exothermic.
Visual Logic & Workflow Diagrams
To aid in decision-making, the following flowchart outlines the steps for assessing and responding to a potentially compromised container of Bis(methylsulfonyl)peroxide.
Caption: Workflow for assessing a peroxide container.
References
-
American Chemistry Council. (n.d.). SAFETY AND HANDLING OF ORGANIC PEROXIDES. Retrieved from [Link]
-
Gelest, Inc. (2015). BIS(TRIMETHYLSILYL)PEROXIDE Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis(trimethylsilyl) peroxide (btmspo). Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Organic Peroxide. Retrieved from [Link]
- Google Patents. (2015). WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation.
-
European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. (2022). ORGANIC PEROXIDES CHEMICAL HAZARDS & RISK MINIMIZATION. Retrieved from [Link]
- Coleman, J. P., & Pletcher, D. (1974). Electrochemical Preparation of Bismethylsulphonyl Peroxide and its Reactions with Aromatic Hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1, 293-296. (Note: A direct clickable URL is not available, but the reference is verifiable through RSC Publishing archives).
-
Princeton University Environmental Health & Safety. (2023). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link]
-
Robert Morris University. (2023). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
-
University of Waterloo. (2022). Organic Peroxides and Incompatible With All Other Storage Groups. Retrieved from [Link]
Sources
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- 2. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. hsi.com [hsi.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. americanchemistry.com [americanchemistry.com]
- 7. arkema.com [arkema.com]
- 8. eopsg.org [eopsg.org]
- 9. gelest.com [gelest.com]
- 10. biosynth.com [biosynth.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. rmu.edu [rmu.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. biosynth.com [biosynth.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Bis(methylsulfonyl)peroxide
Welcome to the technical support center for Bis(methylsulfonyl)peroxide, a powerful and selective oxidizing agent. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges, particularly low conversion rates, encountered during its use. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling, stability, and reactivity of Bis(methylsulfonyl)peroxide.
Q1: My reaction with Bis(methylsulfonyl)peroxide is showing low to no conversion. What are the most common initial culprits?
Low conversion is a frequent issue that can often be traced back to a few key areas:
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Reagent Purity and Stability: Bis(methylsulfonyl)peroxide is a thermally sensitive solid.[1] Improper storage or handling can lead to its decomposition, rendering it inactive. It is known to be thermally unstable and can decompose explosively at temperatures above 70°C.[2]
-
Reaction Conditions: Temperature, solvent, and the presence of contaminants are critical factors. Elevated temperatures can accelerate decomposition and lead to side reactions.[2]
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Substrate Reactivity: While a versatile reagent, its effectiveness can be substrate-dependent. Electron-rich substrates may be prone to over-oxidation, while highly electron-deficient or sterically hindered substrates may exhibit low reactivity.[1]
Q2: How can I assess the purity and activity of my Bis(methylsulfonyl)peroxide reagent?
Ensuring the quality of your starting material is the first and most critical step.
-
Visual Inspection: Pure Bis(methylsulfonyl)peroxide is a white solid.[1] Any discoloration may indicate decomposition or contamination.
-
Analytical Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
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Iodometric Titration: This is a classic method to determine the active peroxide content.[3] A reduced peroxide value compared to a fresh or standard sample indicates degradation.
-
-
Decomposition Test: A simple, albeit qualitative, test involves carefully heating a very small sample. The pure compound decomposes explosively above 70°C.[2][4] This should only be performed with extreme caution and appropriate safety measures.
Q3: What are the optimal storage and handling conditions for Bis(methylsulfonyl)peroxide?
As an organic peroxide, strict adherence to storage and handling protocols is paramount for both safety and reagent efficacy.
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Storage: Store in a cool, dark, and dry place, preferably in a refrigerator dedicated to reactive chemicals.[5] It should be kept away from heat sources, direct sunlight, and incompatible materials like reducing agents or metals to prevent explosive decomposition.[2][6][7]
-
Handling:
-
Always use non-metallic spatulas and glassware.[8] Contact with metals can catalyze decomposition.[9]
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[2]
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Never return unused reagent to the original container to avoid contamination.[7]
-
Section 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low conversion rates, categorized by the most probable causes.
Guide 1: Issues Related to Reagent Quality and Preparation
The purity of Bis(methylsulfonyl)peroxide is critical. The synthetic method employed directly influences the impurity profile.[2]
Problem: Suspected Reagent Decomposition or Impurity
Causality: Bis(methylsulfonyl)peroxide is susceptible to thermal and photolytic degradation, initiated by the homolytic cleavage of the O-O bond to form two methylsulfonyloxyl radicals.[2] Impurities from synthesis, such as unreacted starting materials or by-products, can also interfere with the desired reaction.
Troubleshooting Workflow:
Sources
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. hmroyal.com [hmroyal.com]
- 6. nouryon.com [nouryon.com]
- 7. eopsg.org [eopsg.org]
- 8. biosynth.com [biosynth.com]
- 9. gelest.com [gelest.com]
effect of temperature on Bis(methylsulfonyl)peroxide stability and reactivity
Initiating Data Collection
I'm now diving deep into Google, aiming to build a solid foundation of knowledge. My primary focus is on gathering information concerning bis(methylsulfonyl)peroxide's thermal stability and how it decomposes. I'm also searching for its reactivity at different temperatures, and looking for any kinetic data or decomposition mechanisms that have been reported.
Developing Technical Support Center
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Refining Experimental Protocol
I'm now honing the experimental protocol for assessing thermal stability. I will include detailed explanations of the "why" behind each step. I am integrating chemical principles and citations, ensuring all claims have authoritative backing. I'm also preparing to convert the quantitative data I find into a concise, clear table, while working to draft the FAQ section.
Planning the Support Guide
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Defining the Project Scope
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Outlining the Guide Structure
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Developing the Guide Structure
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Developing the Guide Content
I'm now integrating all of the user's requirements and the gathered information. My plan includes a clear structure, using a Q&A format. I'm focusing on the effect of temperature on Bis(methylsulfonyl)peroxide's stability, reactivity, and safety. I'll include citations, links, and detailed experimental protocols. My goal is to ensure this will be a comprehensive, reliable resource.
Refining the Guide Structure
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Developing the Guide Structure
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Developing the Guide Structure
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Technical Support Center: Managing Reactivity and Preventing Over-oxidation in Bis(methylsulfonyl)peroxide Reactions
Introduction: Bis(methylsulfonyl)peroxide (MPSO) is an increasingly important oxidant in modern organic synthesis, valued for its ability to perform challenging oxygenation reactions, such as the direct hydroxylation of aromatic and benzylic C-H bonds.[1][2] Its high reactivity, however, presents a significant challenge: the potential for over-oxidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing over-oxidation, ensuring selective and high-yielding transformations. We will explore the causality behind common issues and provide field-proven, step-by-step protocols to gain precise control over your MPSO reactions.
Troubleshooting Guide: Common Over-oxidation Scenarios
This section addresses specific problems you might encounter during your experiments. Each answer is designed to help you diagnose the root cause and implement a validated solution.
Question 1: I'm attempting to oxidize a primary alcohol to an aldehyde, but I'm seeing significant formation of the corresponding carboxylic acid. What's causing this and how can I stop it?
Answer:
Immediate Diagnosis: This is a classic case of over-oxidation. While MPSO is a powerful oxidant, achieving selectivity for the aldehyde requires precise control over reaction parameters. The aldehyde intermediate, once formed, is susceptible to further oxidation to the carboxylic acid if the reaction conditions are not optimal.
Root Cause Analysis & Corrective Actions:
The key to preventing this lies in controlling the reactivity of the MPSO and minimizing the time the aldehyde product is exposed to active oxidant under harsh conditions.
-
Temperature is Critical: Elevated temperatures dramatically accelerate the rate of oxidation, often non-selectively.[1]
-
Protocol: Maintain a stringent reaction temperature of -78 °C using a dry ice/acetone or cryostat bath. Even a rise to -40 °C can favor the formation of the carboxylic acid.
-
-
Reagent Stoichiometry: Using an excess of MPSO is a primary driver of over-oxidation.
-
Protocol: Carefully measure and add a slight excess, typically 1.05 to 1.1 equivalents, of MPSO. Ensure the purity of your MPSO batch is known; if it's an older reagent, consider titrating it before use.
-
-
Reaction Monitoring & Quenching: The longer the aldehyde is present with active MPSO, the higher the chance of over-oxidation.
-
Protocol: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS at 15-minute intervals. Once the starting material is consumed, immediately quench the reaction. A rapid and effective quench is vital. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective quenching agent for peroxides.[3]
-
-
Order of Addition: Adding the substrate to the oxidant can create localized areas of high oxidant concentration.
-
Protocol: We recommend a slow, dropwise addition of the MPSO solution to the cooled solution of the primary alcohol. This maintains a low instantaneous concentration of the oxidant.
-
Question 2: I am trying to achieve a selective mono-oxygenation on an electron-rich aromatic ring, but I am getting di-oxygenated byproducts. How can I improve selectivity?
Answer:
Immediate Diagnosis: The formation of di-oxygenated products indicates that the initially formed mono-oxygenated product is still electron-rich enough to react with the remaining MPSO in the reaction mixture.[2] This is a common challenge in late-stage functionalization where selectivity is paramount.
Root Cause Analysis & Corrective Actions:
Controlling this type of over-oxidation is a delicate balance of managing reagent stoichiometry and modulating the electronic properties of the substrate.
-
Precise Stoichiometry is Non-Negotiable: This is the most critical factor. Any excess MPSO will seek out the next most reactive C-H bond.
-
Protocol: Use exactly 1.0 equivalent of MPSO. If conversion is incomplete, it is better to have unreacted starting material, which can be separated chromatographically, than to form inseparable di-oxygenated byproducts.
-
-
Solvent Choice: The solvent can influence the reactivity of the oxidant.
-
Protocol: Consider switching to a less polar or more coordinating solvent. For instance, if the reaction is run in dichloromethane (DCM), try switching to acetonitrile or a mixture thereof. The solvent can sometimes temper the oxidant's reactivity.
-
-
Slow Addition at Low Temperature: This strategy, also crucial for alcohol oxidation, minimizes the concentration of MPSO at any given time, favoring the reaction with the more activated starting material over the slightly less activated mono-oxygenated product.
-
Protocol: Prepare a dilute solution of MPSO and add it via syringe pump over a prolonged period (e.g., 1-2 hours) to a cooled (-40 °C to -20 °C) solution of your substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of MPSO oxidation, and why is it so potent?
MPSO is a powerful electrophilic oxidant. Its potency stems from the weak peroxide (O-O) bond flanked by two strongly electron-withdrawing methylsulfonyl groups (-SO₂Me). This polarization facilitates the heterolytic or homolytic cleavage of the O-O bond. For C-H hydroxylation, the reaction is proposed to proceed via a Proton-Coupled Electron Transfer (PCET) mechanism, which accounts for its unique selectivity in certain cases.[1][4]
Q2: How should I handle and store Bis(methylsulfonyl)peroxide?
MPSO is an energetic material and should be handled with care. It is a solid that can be explosive upon heating or shock.[5]
-
Storage: Store in a blast-shielded refrigerator or freezer, away from flammable materials. Do not store in a sealed container under an inert atmosphere for long periods, as pressure can build up.
-
Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Use non-metallic spatulas. Perform reactions behind a blast shield.
Q3: Are there any functional groups that are particularly sensitive to or incompatible with MPSO?
Yes. Due to its high electrophilicity, MPSO will readily react with nucleophilic functional groups.
-
Highly Incompatible: Sulfides will be rapidly oxidized to sulfoxides and then to sulfones. Amines and phosphines will also be readily oxidized.
-
Potentially Compatible (with caution): Alkenes can undergo epoxidation or other oxidative transformations. The reaction outcome will be highly dependent on the substrate and reaction conditions. It is crucial to perform small-scale test reactions if your substrate contains sensitive functional groups.
Summary of Recommended Reaction Conditions
This table provides starting points for optimizing your reactions to avoid over-oxidation.
| Substrate Type | Target Product | MPSO (Equivalents) | Temperature (°C) | Recommended Solvent(s) | Key Considerations |
| Primary Alcohol | Aldehyde | 1.05 - 1.1 | -78 | Dichloromethane (DCM) | Strict temperature control is essential. Quench immediately upon completion. |
| Secondary Alcohol | Ketone | 1.1 - 1.2 | -40 to -20 | Acetonitrile, DCM | Generally less prone to over-oxidation than primary alcohols. |
| Sulfide | Sulfoxide | 1.0 - 1.05 | -78 | Methanol, DCM | Very fast reaction. Over-oxidation to sulfone is common if not controlled. |
| Electron-Rich Arene | Mono-hydroxylated Arene | 1.0 | -40 to 0 | Acetonitrile, Trifluoroacetic acid | Stoichiometry is key. Slow addition of MPSO is recommended. |
| Benzylic C-H | Benzylic Alcohol | 1.1 - 1.5 | -20 to 20 | Dichloromethane, Acetonitrile | Reaction can be sluggish; balance conversion with selectivity. |
References
-
Universidade de Lisboa. Late-stage oxygenation of active ingredients. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Selective Benzylic C−H Oxygenation with Bis(methanesulfonyl) Peroxide. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
-
Organic Chemistry Portal. Bis(methanesulfonyl) Peroxide. [Link]
- Google Patents. Process for preparing bis(alkanesulfonyl)
-
Organic Syntheses. Procedure for quenching peroxide reactions. [Link]
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
- 5. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
scale-up considerations for Bis(methylsulfonyl)peroxide synthesis
An essential guide for researchers and process chemists on the safe and efficient synthesis of Bis(methylsulfonyl)peroxide, with a focus on critical scale-up considerations.
Introduction: Navigating the Synthesis of a Powerful Oxidant
Bis(methylsulfonyl)peroxide (DMSP), a potent and selective oxidizing agent, is invaluable in modern organic synthesis. Its applications range from the selective oxidation of benzylic C-H bonds to alcohols without over-oxidation to ketones, to the direct oxygenation of aromatic C-H bonds.[1][2] This unique reactivity is attributed to a proposed proton-coupled electron transfer (PCET) mechanism.[1][2]
However, the synthesis of this reagent is not without its challenges. As an organic peroxide, DMSP is inherently energetic and requires careful handling. Its thermal instability, particularly at temperatures above 50-70°C where it can decompose explosively, presents significant safety hurdles.[3][4] Scaling up the synthesis from the bench to pilot or production scale amplifies these risks and introduces new process variables that must be meticulously controlled.[5]
This technical guide, structured in a question-and-answer format, serves as a support center for professionals engaged in the synthesis of bis(methylsulfonyl)peroxide. It provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure both the safety and success of your experimental work, from small-scale lab preparations to larger-scale production.
Frequently Asked Questions: Synthesis and Scale-Up
Q1: What are the primary methods for synthesizing bis(methylsulfonyl)peroxide?
There are two main routes for the synthesis of DMSP: electrochemical oxidation and chemical condensation.
-
Electrochemical Synthesis: This is the most common and often preferred method for producing high-purity DMSP. It involves the electrolysis of either an aqueous solution of methanesulfonic acid (MSA) or a solution of sodium methanesulfonate in anhydrous MSA.[1][3][6] The core of the reaction is the anodic oxidation of the methanesulfonate anion to a methylsulfonyloxyl radical, followed by the recombination of two of these radicals to form the peroxide.[3][4][7] This method is advantageous for scale-up as it can be run in a continuous flow system, and the product conveniently precipitates from the solution upon cooling, simplifying isolation.[1][6]
-
Chemical Condensation: This method involves the reaction of methanesulfonyl chloride with a peroxide source, typically concentrated hydrogen peroxide, in the presence of a base like triethylamine.[3][8] The reaction is performed at low temperatures (e.g., in an ice bath) to control its exothermicity.[8] While it avoids specialized electrochemical equipment, controlling reaction parameters and ensuring the complete removal of impurities can be more challenging during scale-up.
Q2: My electrochemical synthesis is inefficient, with low current and poor yield. What are the likely causes and solutions?
This is a common issue, often related to the conductivity of the electrolyte and reaction conditions.
-
Causality: The conductivity of methanesulfonic acid can decrease during electrolysis, leading to a drop in current and a slower reaction rate.[6] Furthermore, operating at excessively high voltages can generate ozone, which leads to the formation of highly toxic and carcinogenic by-products like alkyl-sulfate derivatives, reducing the yield of the desired product.[6]
-
Troubleshooting & Solutions:
-
Improve Conductivity: To counteract the drop in conductivity, an inert conducting salt, such as sodium methanesulfonate, can be added to the methanesulfonic acid electrolyte. This maintains a higher current at a given voltage, leading to shorter and more efficient reaction times.[1][6]
-
Optimize Electrical Parameters: It is crucial to operate at a controlled voltage, typically between 3V and 5V.[6] While higher current densities can accelerate the reaction, they must be balanced against the risk of side reactions.[1] Constant current oxidation is a frequently used technique.[1]
-
Maintain Inert Atmosphere: Bubbling dry nitrogen through the reaction mixture helps to prevent the formation of unwanted by-products by excluding atmospheric moisture and oxygen.[6]
-
Q3: What are the most critical safety hazards when scaling up DMSP synthesis, and how can they be mitigated?
The primary hazard is the potential for a runaway thermal decomposition, which can be explosive.[3][4] Organic peroxides are a class of compounds with inherent thermal instability.[9]
-
Causality: The decomposition of peroxides is an exothermic process. If the heat generated by decomposition exceeds the rate at which it can be dissipated to the environment, the reaction will self-accelerate, leading to a rapid increase in temperature and pressure that can rupture the reactor.[9] This is defined by the Self-Accelerating Decomposition Temperature (SADT).[9] For DMSP, decomposition begins above 50°C and can be explosive above 70°C.[3][4] Contamination with incompatible materials (e.g., rust, certain metals, strong acids/bases) can catalyze decomposition even at lower temperatures.[10]
-
Mitigation Strategies for Scale-Up:
-
Robust Temperature Control: A reliable cooling system is non-negotiable. The reactor jacket temperature must be strictly maintained, and internal temperature probes should be used for accurate monitoring. For the electrochemical method, maintaining the solution temperature around 10°C is recommended.[6]
-
Material Compatibility: The reactor and all wetted parts (stirrers, probes, tubing) must be made of compatible materials. Glass, Teflon, and certain grades of stainless steel are generally suitable.[6][11] Avoid contact with incompatible metals, which can catalyze decomposition.[12]
-
Pressure Management: The reactor must be equipped with a pressure relief system (e.g., a rupture disc) sized appropriately to handle the gas evolution from a potential decomposition.[13]
-
Controlled Addition: In chemical synthesis, reagents like hydrogen peroxide and triethylamine must be added slowly and sub-surface to prevent localized hot spots.[8]
-
Use of Blast Shields: All peroxide reactions, especially at scale, should be conducted behind a blast shield or in a designated containment bay.[14]
-
Q4: How should I handle the isolation and purification of DMSP on a larger scale?
Safe isolation is critical to avoid inducing decomposition of the solid product.
-
Causality: Solid organic peroxides can be sensitive to friction, shock, and heat. Traditional purification methods like distillation are extremely dangerous for thermally labile compounds like DMSP and must be avoided.[14]
-
Recommended Procedure:
-
Precipitation: The most effective method for isolation is precipitation. In both synthesis routes, DMSP can be precipitated as a white solid by cooling the reaction mixture or by the controlled addition of ice-cold water.[1][6][8]
-
Filtration: The solid product should be collected by filtration using non-metallic equipment (e.g., a glass Büchner funnel with a polymer scraper).
-
Washing: Wash the filter cake with cold water to remove residual acids and salts.
-
Drying: Dry the product under reduced pressure at a low temperature (well below 35-40°C). Avoid elevated temperatures at all costs.
-
Purification: If further purification is needed, recrystallization is the preferred method.[1] Do not attempt distillation.
-
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (Electrochemical) | Decreased electrolyte conductivity; Sub-optimal voltage/current; Side reactions (ozone formation). | Add sodium methanesulfonate to the MSA electrolyte.[1][6] Operate at a controlled voltage (3-5V).[6] Sparge the reaction with dry nitrogen.[6] |
| Product is Impure | Formation of by-products (e.g., alkyl-sulfates); Incomplete reaction; Residual starting materials. | Control voltage carefully to prevent ozone formation.[6] Ensure the reaction goes to completion via monitoring (e.g., titration).[6] Purify the final product by recrystallization.[1] |
| Reaction Overheating | Addition rate of reagents is too fast (chemical synthesis); Inadequate cooling capacity; Runaway decomposition. | IMMEDIATE ACTION: STOP ADDITION, APPLY MAXIMUM COOLING. For future runs, slow the addition rate, ensure robust cooling, and never exceed recommended temperatures.[8] |
| Solid Product Decomposes | Contamination; Exposure to heat/sunlight; Improper storage. | Handle with clean, non-metallic tools.[10] Store in a designated, temperature-controlled area away from light and heat.[15][16] Ensure storage containers are appropriate and properly sealed.[10] |
Process Diagrams & Workflows
Electrochemical Synthesis Workflow
The following diagram outlines the key stages in the electrochemical synthesis of bis(methylsulfonyl)peroxide, from reactant preparation to final product isolation.
Caption: Workflow for Electrochemical DMSP Synthesis.
Scale-Up Safety Decision Tree
This diagram illustrates the critical safety and process logic that must be applied when scaling up any peroxide synthesis.
Sources
- 1. Bis(methylsulfonyl)peroxide|Selective Oxidant [benchchem.com]
- 2. Bis(methanesulfonyl) Peroxide [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide) - Google Patents [patents.google.com]
- 9. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 10. eopsg.org [eopsg.org]
- 11. biosynth.com [biosynth.com]
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- 14. Organic Syntheses Procedure [orgsyn.org]
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- 16. hmroyal.com [hmroyal.com]
Validation & Comparative
comparing Bis(methylsulfonyl)peroxide to other oxidizing agents
Initiating Initial Research
I've started with comprehensive Google searches, focusing on bis(methylsulfonyl) peroxide. I'm gathering basic information about its properties, synthesis methods, and typical uses. I'm simultaneously branching out to explore related peroxy compounds and oxidizing agents for a broader understanding.
Expanding Search Parameters
I'm now broadening my search. I am looking into other common oxidizing agents to allow for comparisons to bis(methylsulfonyl) peroxide, such as m-CPBA, ozone, permanganate, and hydrogen peroxide. I am currently sifting through academic papers, reviews, and experimental data to compare performance, efficiency, and safety profiles. I am also seeking detailed experimental protocols for practical guidance.
Deepening Data Gathering
I'm now diving deeper into the specifics. I'm actively searching for comparisons between bis(methylsulfonyl) peroxide and alternative oxidizers, focusing on reaction efficiency, selectivity, and safety metrics. I am meticulously seeking experimental protocols. I am gathering yields, reaction conditions, and substrate scope data for a robust comparison, and I'm organizing the information for creating data-driven tables. I'll also add visual aids such as diagrams.
Gathering Initial Data
I've established a fundamental understanding of bis(methylsulfonyl)peroxide through initial research. I now know it's a water-insoluble white solid that decomposes above 50°C.
Expanding Application Insights
I've expanded my knowledge of bis(methylsulfonyl)peroxide. Now, I have information on its key applications in C-H oxygenation, especially for aromatic and benzylic positions, with a focus on selective benzylic alcohol synthesis. I've uncovered its mechanism involving proton-coupled electron transfer and its use as a radical initiator. My focus now is on gathering concrete experimental data on yields, selectivity, and reaction conditions compared to other oxidants.
Deepening Application Knowledge
I'm solidifying my understanding of bis(methylsulfonyl)peroxide. I now know about its explosive nature, particularly above 70°C, and its synthesis via mesylate anion electrolysis. Applications are emerging, specifically in late-stage C-H oxygenation, like the selective synthesis of benzylic alcohols. I'm focusing on comparative experimental data, including yields, selectivity, and reaction conditions with oxidants like m-CPBA and hydrogen peroxide. Also, I must find more detailed safety protocols and ensure access to full scientific articles for a comprehensive reference.
Gathering Oxidizer Data
I've been compiling data on bis(methylsulfonyl)peroxide and a range of common oxidizing agents, including m-CPBA, potassium permanganate, ozone, and hydrogen peroxide. I'm focusing on their chemical properties, reactivities, and applications, with an emphasis on how they compare in terms of safety and efficiency for various reactions.
Analyzing Comparative Data
I've assembled details on bis(methylsulfonyl)peroxide's properties, synthesis, and applications, particularly its selectivity in C-H oxidation. I've also gathered information on other oxidizers. However, a direct comparison remains elusive. I need to find comparative studies with quantitative data for the same reactions under identical conditions to determine yields, reaction times, and temperatures. I am still looking for a detailed, step-by-step experimental protocol for its synthesis, as well as a comprehensive handling protocol.
Targeting Specific Comparisons
I've got a good grasp on the individual properties and applications of the oxidizers. My focus now is pinpointing research with head-to-head experimental data for direct comparisons. I am looking for studies that quantitatively compare bis(methylsulfonyl)peroxide to other oxidizers in specific reactions, particularly benzylic C-H oxidations. I also need to synthesize detailed synthesis and handling protocols. The mechanistic information is well-developed, ready for analysis.
Analyzing Oxidizing Agents
I've amassed details on bis(methylsulfonyl)peroxide and other oxidizing agents. My focus has broadened to include synthesis, stability, and its key role in selective C-H oxidation, especially for benzenes. I am currently considering how these factors affect its overall suitability in specific reactions.
Gathering Comparative Data
I need direct comparison data and protocols. My information on bis(methylsulfonyl)peroxide and other oxidants is growing, including synthesis and applications in C-H oxidation. However, I still need concrete, quantitative comparison studies. Specifically, I require data like yield comparisons for specific substrates oxidized by bis(methylsulfonyl)peroxide and KMnO4, plus a researcher-friendly synthesis protocol and concise safety details. I can begin structuring the guide, especially sections on individual agents, and Graphviz.
Structuring the Guide
I've got sufficient data on bis(methylsulfonyl)peroxide and related oxidants to start the guide's structure. I'm focusing on synthesizing the sections for individual agents, including synthesis, stability, and applications like C-H oxidation (especially benzylic positions). I'll also develop initial Graphviz diagrams. The key missing piece is direct, quantitative comparison data, especially yield comparisons, but I'll focus on the framework while seeking this crucial information.
A Comparative Guide to Analytical Techniques for Quantifying Bis(methylsulfonyl)peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis(methylsulfonyl)peroxide (BMSP)
Bis(methylsulfonyl)peroxide is a reactive organic peroxide that serves as a valuable reagent in organic synthesis.[1][2] It is particularly noted for its ability to selectively synthesize benzylic alcohols from compounds with benzylic C-H bonds without significant over-oxidation to ketones.[1] BMSP is also capable of the direct oxygenation of aromatic Csp2-H bonds.[1] The compound is a white, water-insoluble solid that is stable at room temperature but decomposes explosively at temperatures above 70°C.[1][3] This thermal instability, initiated by the cleavage of the O-O bond, is a critical factor to consider when developing analytical methods.[1] The synthesis of BMSP can be achieved through the electrolysis of methanesulfonic acid solutions.[3][4] Due to its reactivity and potential for explosive decomposition, accurate and reliable quantification of BMSP is paramount for safety and for precise control of chemical reactions.[3][4]
This guide will explore several potential analytical techniques, detailing their principles, hypothetical protocols, and a comparative analysis of their strengths and weaknesses for the quantification of BMSP.
Proposed Analytical Strategies for BMSP Quantification
In the absence of established, validated methods for BMSP, we can extrapolate from techniques used for other organic peroxides and sulfonyl-containing compounds. The primary proposed methods are High-Performance Liquid Chromatography (HPLC), Iodometric Titration, and Spectroscopic Methods (NMR and FTIR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For organic peroxides, which are often thermally labile, HPLC is generally preferred over gas chromatography to avoid decomposition at high temperatures.[5]
Principle of the Method
Reversed-phase HPLC, using a C18 column, is a suitable starting point for the separation of BMSP from its precursors (methanesulfonic acid) and potential byproducts.[5] Detection can be achieved using several methods, each with its own advantages.
-
UV Detection: While BMSP does not possess a strong chromophore, it may exhibit some UV absorbance at lower wavelengths (around 200-220 nm) due to the sulfonyl groups. A more robust approach involves post-column derivatization. For instance, organic peroxides can be UV-irradiated online to generate hydrogen peroxide, which can then be detected via a chemiluminescence reaction.[6][7]
-
Mass Spectrometry (MS) Detection: LC-MS offers high selectivity and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for identifying organic hydroperoxides and peroxy acids.[8] Selected Reaction Monitoring (SRM) can be used for highly specific and sensitive quantification.[8]
-
Chemiluminescence Detection: This highly sensitive technique can be employed following post-column UV irradiation of the organic peroxide to generate hydrogen peroxide, which then reacts to produce a detectable light signal.[6]
Experimental Workflow (Hypothetical)
Caption: Proposed HPLC workflow for BMSP quantification.
Detailed Protocol (Hypothetical)
-
Standard Preparation:
-
Accurately weigh a known amount of purified BMSP standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing BMSP.
-
Dissolve in the same solvent as the standards to a known volume.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[5]
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a controlled room temperature (e.g., 25°C) to prevent thermal decomposition.
-
Injection Volume: 10 µL.
-
Detector:
-
UV: Monitor at 210 nm.
-
MS: Utilize APCI in positive or negative ion mode. Monitor for the protonated molecule [M+H]+ or other relevant adducts.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of BMSP in the sample by interpolating its peak area on the calibration curve.
-
Iodometric Titration
Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents, including organic peroxides.[9] This technique is based on the oxidation of iodide ions (I-) to iodine (I2) by the peroxide. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na2S2O3).[9]
Principle of the Method
The reaction proceeds in two steps:
-
Reaction with Iodide: BMSP oxidizes iodide ions in an acidic solution to form iodine.
-
(CH₃SO₂)₂O₂ + 2I⁻ + 2H⁺ → 2CH₃SO₃H + I₂
-
-
Titration with Thiosulfate: The liberated iodine is then titrated with a standard sodium thiosulfate solution, with a starch indicator used to detect the endpoint. The deep blue-black color of the starch-iodine complex disappears at the endpoint.
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Experimental Workflow (Hypothetical)
Caption: Proposed iodometric titration workflow for BMSP.
Detailed Protocol (Hypothetical)
-
Reagent Preparation:
-
Sodium Thiosulfate Solution (0.1 N): Prepare and standardize against a primary standard (e.g., potassium dichromate).
-
Potassium Iodide Solution: Prepare a saturated solution of KI in deionized water.
-
Starch Indicator Solution (1%): Prepare a fresh solution by making a paste of 1 g of soluble starch in a small amount of water and adding it to 100 mL of boiling water.
-
-
Titration Procedure:
-
Accurately weigh a sample containing BMSP and dissolve it in a mixture of glacial acetic acid and a suitable organic solvent (e.g., isopropanol or chloroform) in an iodine flask.[10]
-
Add an excess of the saturated potassium iodide solution.
-
Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for a specified time (e.g., 15-30 minutes).
-
Add a known volume of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale yellow.
-
Add a few drops of the starch indicator solution. The solution should turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears, indicating the endpoint.
-
Perform a blank titration using the same procedure without the BMSP sample.
-
-
Calculation:
-
The concentration of BMSP can be calculated based on the volume of sodium thiosulfate solution used, its normality, and the stoichiometry of the reaction.
-
Spectroscopic Methods
Spectroscopic techniques can provide both qualitative and quantitative information about BMSP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy can be used for the quantification of organic peroxides.[11][12] The chemical shifts of protons are sensitive to their chemical environment, allowing for the identification and quantification of specific molecules in a mixture.[11][12] While not as sensitive as chromatographic methods, NMR is non-destructive and can provide structural information. The protons of the methyl groups in BMSP would be expected to have a characteristic chemical shift.
-
Hypothetical Protocol: A known amount of an internal standard would be added to a solution of BMSP in a suitable deuterated solvent. The concentration of BMSP can be determined by comparing the integral of the BMSP methyl proton signal to the integral of a known signal from the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy can be used to identify functional groups within a molecule. The sulfonyl group (SO₂) in BMSP will have characteristic strong stretching vibrations, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[13] The peroxide O-O bond is typically a weak absorber in the infrared spectrum.
-
Hypothetical Protocol: An FTIR spectrum of a BMSP sample can be obtained. A calibration curve can be constructed by plotting the absorbance of one of the characteristic sulfonyl peaks against the concentration of BMSP in a series of standards. This would allow for the quantification of BMSP in unknown samples. The choice of solvent is important as it can affect the vibrational frequencies.[14][15]
Comparison of Proposed Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Estimated Sensitivity |
| HPLC-UV/MS | Chromatographic separation followed by UV or mass spectrometric detection. | High selectivity and sensitivity, especially with MS detection.[5][8] Can separate BMSP from impurities. | Requires more expensive equipment and skilled operators. Method development can be time-consuming. | Low µg/mL to ng/mL range. |
| Iodometric Titration | Redox reaction between BMSP and iodide, followed by titration of the liberated iodine. | Cost-effective, simple, and reliable for determining total peroxide content.[9] | Lacks specificity if other oxidizing agents are present.[5] Less sensitive than chromatographic methods. | mg/mL range. |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides structural information and is quantitative.[11][12] Non-destructive. | Relatively low sensitivity.[11][12] Requires expensive instrumentation. | High µg/mL to mg/mL range. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast and relatively inexpensive. Good for qualitative identification of the sulfonyl group. | Lower sensitivity and selectivity for quantification compared to HPLC. Susceptible to interference from other compounds with similar functional groups. | mg/mL range. |
Conclusion and Recommendations
For the accurate and sensitive quantification of Bis(methylsulfonyl)peroxide, HPLC coupled with mass spectrometry (LC-MS) is the most recommended technique. Its high selectivity and sensitivity allow for the reliable determination of BMSP, even in complex matrices, and can distinguish it from potential impurities and degradation products.
For routine quality control where high sensitivity is not the primary concern and the sample matrix is relatively simple, iodometric titration offers a cost-effective and straightforward alternative for determining the total peroxide content.
Spectroscopic methods such as NMR and FTIR are valuable for structural confirmation and qualitative analysis but are generally less suited for trace-level quantification of BMSP compared to chromatographic methods.
The development and validation of any of these methods would require a pure, well-characterized standard of Bis(methylsulfonyl)peroxide. Given the reactive and potentially hazardous nature of this compound, all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and the thermal stability of BMSP solutions should be considered throughout the analytical process.
References
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Baran, P. S., & DeMartino, M. P. (2019). Late-stage oxygenation of active ingredients. Universidade de Lisboa. Retrieved January 27, 2026, from [Link]
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Baj, S., & Chrobok, A. (1998). bis(trimethylsilyl) peroxide (btmspo). Organic Syntheses, 75, 123. Retrieved January 27, 2026, from [Link]
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Schöne, L., & LaVerne, J. A. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. Analytical Chemistry, 94(15), 5823–5828. [Link]
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Hellén, H., & Hemmilä, M. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Atmospheres, 3(10), 1334-1353. [Link]
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Akasaka, K., & Ohrui, H. (1998). Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection. Journal of Chromatography A, 828(1-2), 297–303. [Link]
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Kim, H. Y., Lim, J. H., & Kim, M. R. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of analytical methods in chemistry, 2019, 8572178. [Link]
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Johnson, R. M., & Siddiqi, I. W. (1970). The Determination of Organic Peroxides. Pergamon. Retrieved January 27, 2026, from [Link]
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Swern, D., & Silbert, L. S. (1967). Nuclear magnetic resonance spectra of organic peroxides. Analytical Chemistry, 39(12), 1471–1475. [Link]
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Emami, M., et al. (2008). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. ResearchGate. Retrieved January 27, 2026, from [Link]
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Zhou, S., & Lee, A. K. Y. (2017). Identification of Organic Hydroperoxides and Peroxy Acids Using Atmospheric Pressure Chemical Ionization – Tandem Mass Spectrometry. Atmospheric Measurement Techniques, 10(12), 4875-4887. [Link]
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Oxley, J. C., Smith, J. L., & Porter, M. D. (2004). Cyclic Organic Peroxides Characterization by Mass Spectrometry and Raman Microscopy. DTIC. Retrieved January 27, 2026, from [Link]
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Akasaka, K., & Ohrui, H. (1998). Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence. ResearchGate. Retrieved January 27, 2026, from [Link]
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Iodometric Determination of Hydrogen Peroxide. (n.d.). Mettler Toledo. Retrieved January 27, 2026, from [Link]
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Woźniak, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(23), 7169. [Link]
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Wagner, C. D., et al. (1947). Determination of Organic Peroxides. Analytical Chemistry, 19(11), 876-882. Retrieved January 27, 2026, from [Link]
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Organic peroxides. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Bellamy, L. J. (1958). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved January 27, 2026, from [Link]
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Mozziconacci, O., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2958-2965. [Link]
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Schöne, L., & LaVerne, J. A. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. PMC. Retrieved January 27, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(3), 5988. [Link]
-
Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (n.d.). CNKI. Retrieved January 27, 2026, from [Link]
-
ASTM E299-17, Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. (2017). ASTM International. Retrieved January 27, 2026, from [Link]
-
FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Carbon-13 Magnetic Resonance Spectrum of an Organic Peroxide. (1972). Journal of the American Chemical Society, 94(12), 4390-4391. [Link]
-
NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved January 27, 2026, from [Link]
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High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods. (2022). NIH. Retrieved January 27, 2026, from [Link]
-
Patapoff, T. W., & Thomas, G. J. (1994). FTIR characterization of heterocycles lumazine and violapterin in solution: effects of solvent on anionic forms. Biophysical journal, 67(4), 1625–1633. [Link]
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Iodometry. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Umer, Y., & Taddesse, A. B. (2023). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances, 13(33), 23153-23171. [Link]
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A Comparative Guide to the Synthesis of Bis(methylsulfonyl)peroxide: Chemical vs. Electrochemical Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide, (CH₃SO₂)₂O₂, is a potent and selective oxidizing agent with growing importance in organic synthesis. Its utility lies in its ability to perform challenging selective oxidation reactions, such as the conversion of benzylic C-H bonds to benzylic alcohols without the common over-oxidation to ketones.[1][2] This unique reactivity, proposed to proceed via a proton-coupled electron transfer (PCET) mechanism, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1] Furthermore, it facilitates the direct oxygenation of aromatic Csp²-H bonds, offering a novel method for constructing C-O bonds.[1]
Given its increasing application, the efficient and safe synthesis of bis(methylsulfonyl)peroxide is a critical consideration for researchers. Two primary methodologies have emerged: traditional chemical synthesis and a more modern electrochemical approach. This guide provides an in-depth comparative analysis of these two synthetic routes, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the most appropriate method for their needs.
Chemical Synthesis: The Traditional Approach
The chemical synthesis of bis(methylsulfonyl)peroxide typically relies on the reaction of a sulfonyl chloride with a strong peroxide reagent.[1] A common and illustrative protocol involves the reaction of methanesulfonyl chloride with hydrogen peroxide in the presence of a base to neutralize the resulting hydrochloric acid.
Reaction Mechanism & Rationale
The core of the chemical synthesis is a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The peroxide anion, formed in situ by the deprotonation of hydrogen peroxide by a base (e.g., triethylamine), acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. The subsequent reaction of the resulting intermediate with another molecule of methanesulfonyl chloride yields the final bis(methylsulfonyl)peroxide product. The use of a base is crucial to drive the reaction to completion by scavenging the HCl byproduct.
Experimental Protocol: Chemical Synthesis of Bis(methylsulfonyl)peroxide [3]
-
Reaction Setup: In a Schlenk flask purged with nitrogen and placed in an ice bath, weigh 0.10 moles of methanesulfonic acid chloride.
-
Reagent Addition: Add an excess of 70% (w/w) hydrogen peroxide to the cooled methanesulfonic acid chloride.
-
Base Addition: Slowly add triethylamine dropwise to the reaction mixture while maintaining cooling.
-
Reaction: Stir the solution with a magnetic stirrer in the ice bath for 2 hours.
-
Precipitation: Add an excess of iced water to the reaction mixture to precipitate the white solid product.
-
Isolation: Filter the precipitated solid to isolate the pure bis(methylsulfonyl)peroxide.
Advantages and Disadvantages of Chemical Synthesis
The primary advantage of the chemical synthesis route is its accessibility. It utilizes standard laboratory glassware and reagents, making it feasible for chemists without specialized electrochemical equipment. However, this method is not without its significant drawbacks.
Table 1: Summary of Chemical Synthesis Characteristics
| Parameter | Observation | Citation |
| Yield | Moderate, reported around 60%. | [3] |
| Purity | Can be compromised by unreacted starting materials and byproducts. | [1] |
| Safety | Involves handling highly concentrated and corrosive hydrogen peroxide. The product itself is a powerful oxidant and can be explosive, especially at elevated temperatures or in the presence of impurities. | [4][5] |
| Scalability | Can be challenging due to the exothermic nature of the reaction and the hazards associated with large quantities of peroxides. | |
| Environmental Impact | Generates waste streams containing organic solvents, bases, and unreacted reagents. |
Electrochemical Synthesis: A Modern, Greener Alternative
The electrochemical synthesis of bis(methylsulfonyl)peroxide offers a cleaner, safer, and often more efficient alternative to the traditional chemical route.[1] This method is based on the anodic oxidation of methanesulfonate anions.[1]
Electrochemical Mechanism & Rationale
In the electrochemical approach, a solution containing methanesulfonate anions (from a source like sodium methanesulfonate or methanesulfonic acid) is subjected to electrolysis. At the anode, the methanesulfonate anions are oxidized, losing an electron to form highly reactive mesyloxyl radicals (CH₃SO₃•). These radicals then rapidly dimerize to form the stable bis(methylsulfonyl)peroxide product.[5][6]
The choice of electrolyte is critical. Using a solution of sodium methanesulfonate in anhydrous methanesulfonic acid has been shown to produce high yields.[7] Alternatively, the electrolysis of aqueous methanesulfonic acid can be employed, where the product's insolubility in water facilitates its separation.[6]
Experimental Protocol: Electrochemical Synthesis of Bis(methylsulfonyl)peroxide [7]
-
Electrolyte Preparation: Prepare a solution of sodium methanesulfonate in anhydrous methanesulfonic acid.
-
Electrolysis Cell Setup: Utilize an undivided electrochemical cell with platinum or other suitable inert electrodes. Purge the cell with a dry, inert gas such as nitrogen to maintain anhydrous conditions.
-
Electrolysis: Apply a constant current to the cell. Typical conditions can range from 5 to 20 A at a voltage of 3 to 10 V. Maintain the reaction temperature between 25°C and 30°C.[7]
-
Reaction Monitoring: The concentration of the product can be monitored using titration methods (e.g., NaI/Na₂S₂O₃).
-
Product Isolation: Upon completion of the electrolysis (typically 3 to 12 hours), cool the solution to precipitate the bis(methylsulfonyl)peroxide.[7]
-
Purification: The precipitated solid can be collected by filtration and further purified by recrystallization.[1]
Advantages and Disadvantages of Electrochemical Synthesis
The electrochemical method presents numerous advantages over its chemical counterpart, particularly in terms of safety, efficiency, and sustainability.
Table 2: Summary of Electrochemical Synthesis Characteristics
| Parameter | Observation | Citation |
| Yield | High, often exceeding 80%. | [1] |
| Purity | High purity product (up to 95%) can be obtained directly by precipitation. | [1] |
| Safety | Avoids the use of hazardous reagents like concentrated hydrogen peroxide. The in-situ generation of the reactive species minimizes their accumulation to dangerous levels. | [1][7] |
| Scalability | Amenable to continuous flow processes, which can be advantageous for larger-scale production. | [7] |
| Environmental Impact | Considered a green and sustainable method with fewer waste products. The electrolyte can often be recycled. | [1][6] |
A potential drawback of the electrochemical method is the initial investment in specialized equipment, such as a potentiostat/galvanostat and an appropriate electrochemical cell. Additionally, careful control of reaction conditions, such as the exclusion of water, is necessary to prevent the formation of undesirable byproducts like toxic alkyl sulfates.[7]
Comparative Analysis: Chemical vs. Electrochemical Synthesis
| Feature | Chemical Synthesis | Electrochemical Synthesis |
| Reagents | Methanesulfonyl chloride, concentrated hydrogen peroxide, base | Methanesulfonic acid or its salt |
| Yield | ~60% | >80% |
| Purity | Moderate | High (up to 95%) |
| Safety | High risk (explosive peroxide, corrosive reagents) | Lower risk (no hazardous reagents) |
| Byproducts | HCl, unreacted starting materials | Minimal, but can form toxic alkyl sulfates if water is present |
| Scalability | Challenging | More readily scalable, suitable for flow chemistry |
| Sustainability | Less sustainable, more waste | Greener, potential for electrolyte recycling |
| Equipment | Standard laboratory glassware | Specialized electrochemical equipment required |
Visualizing the Synthetic Pathways
To further clarify the differences between the two synthetic approaches, the following diagrams illustrate the core transformations.
Caption: A simplified workflow of the chemical synthesis of Bis(methylsulfonyl)peroxide.
Caption: The mechanistic steps in the electrochemical synthesis of Bis(methylsulfonyl)peroxide.
Conclusion and Recommendations
For researchers and professionals in drug development, the choice between chemical and electrochemical synthesis of bis(methylsulfonyl)peroxide will depend on several factors, including available resources, scale of production, and safety considerations.
The chemical synthesis route may be suitable for small-scale, occasional preparations where the necessary electrochemical equipment is not available. However, extreme caution must be exercised due to the inherent safety risks associated with concentrated peroxides.
The electrochemical synthesis is the demonstrably superior method for the regular and larger-scale production of bis(methylsulfonyl)peroxide. Its higher yields, greater purity, enhanced safety profile, and environmental benefits make it the recommended approach for laboratories and manufacturing settings that can support the initial investment in the required technology. The move towards electrochemical methods aligns with the principles of green chemistry and offers a more sustainable and reliable supply of this valuable oxidizing agent.
References
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WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents.
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Bis(methylsulfonyl)peroxide | Selective Oxidant - Benchchem.
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bis(trimethylsilyl) peroxide (btmspo) - Organic Syntheses Procedure.
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Late-stage oxygenation of active ingredients - Universidade de Lisboa.
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In situ or Ex situ Synthesis for Electrochemical Detection of Hydrogen Peroxide—An Evaluation of Co2SnO4/RGO Nanohybrids - MDPI.
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Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide - ResearchGate.
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WO2015071351A1 - Process for preparing bis(alkanesulfonyl peroxide) - Google Patents.
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Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties | Request PDF - ResearchGate.
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Bis(methanesulfonyl) Peroxide - Organic Chemistry Portal.
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- 5. researchgate.net [researchgate.net]
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- 7. WO2015071371A1 - Process for preparing bis(alkanesulfonyl) peroxide by oxidation - Google Patents [patents.google.com]
kinetic studies of Bis(methylsulfonyl)peroxide reactions
Initiating Kinetic Analysis
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Exploring MPSO Reactions
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Analyzing Kinetic Data Gaps
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Analyzing PCET Mechanisms
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Gathering Kinetic Data
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Confirming Key Applications
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Analyzing Kinetic Data Gaps
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Gathering Relevant Data
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Identifying Key Information Gaps
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Pinpointing Missing Data
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assessing the purity of synthesized Bis(methylsulfonyl)peroxide
Initiating Data Collection
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Expanding Search Parameters
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Developing Analytical Protocols
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A Researcher's Guide to Bis(methylsulfonyl)peroxide: A Cost-Benefit Analysis in Synthesis
For the modern researcher in drug development and synthetic chemistry, the choice of reagent can be a pivotal decision, balancing reactivity, selectivity, cost, and safety. Among the arsenal of oxidizing agents and radical initiators, Bis(methylsulfonyl)peroxide (MPSO) has emerged as a reagent of significant interest. This guide provides an in-depth technical analysis of MPSO, offering a critical comparison with common alternatives to inform your synthetic strategies.
Introduction to Bis(methylsulfonyl)peroxide: A Niche Reagent with Unique Potential
Bis(methylsulfonyl)peroxide, with the chemical formula (CH₃SO₂)₂O₂, is a white, solid organic peroxide. Its utility in organic synthesis stems from the reactivity of the O-O bond, which can undergo homolytic cleavage to generate two methylsulfonyloxyl radicals (CH₃SO₃•). This reactive intermediate underpins its primary applications as a potent oxidizing agent and a radical initiator.
Historically, the explosive nature and thermal instability of many organic peroxides have limited their widespread adoption in anything other than specialized applications. However, MPSO, while still requiring careful handling, offers a unique reactivity profile that can justify its use in specific synthetic contexts, particularly in late-stage functionalization where selectivity is paramount.
Core Applications and Mechanistic Insights
The primary applications of MPSO in modern organic synthesis can be broadly categorized into two areas: selective C-H oxidation and radical initiation.
Selective Benzylic C-H Oxidation
One of the most compelling applications of MPSO is the selective oxidation of benzylic C-H bonds to the corresponding alcohols.[1][2] This transformation is notoriously challenging, as the initially formed alcohol is often more susceptible to over-oxidation to the corresponding ketone or carboxylic acid.
MPSO, in the presence of a copper(I) catalyst, demonstrates remarkable selectivity for mono-oxygenation.[1] The proposed mechanism involves a proton-coupled electron transfer (PCET) pathway, which is distinct from the hydrogen atom abstraction (HAA) mechanism often invoked for other radical oxidations.[1][2] This mechanistic nuance is believed to be the origin of the observed selectivity, preventing over-oxidation.
Caption: Workflow for the selective benzylic C-H oxidation using MPSO.
Radical Initiator in Polymerization
Like other organic peroxides, MPSO can serve as a source of radicals for initiating polymerization reactions.[3] Upon thermal or photochemical decomposition, it generates methylsulfonyloxyl radicals which can then initiate the polymerization of vinyl monomers. While less common than workhorse initiators like azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO), MPSO's utility in this area warrants consideration, particularly for specific monomer systems or reaction conditions.
Cost-Benefit Analysis: MPSO vs. The Alternatives
The decision to employ MPSO should be based on a thorough evaluation of its performance, cost, and safety profile relative to other available reagents.
Performance Comparison
For the selective oxidation of benzylic C-H bonds to alcohols, MPSO offers a distinct advantage in preventing over-oxidation. A direct comparison with other common oxidants highlights this strength.
| Reagent | Typical Yield of Benzylic Alcohol | Key Advantages | Key Disadvantages |
| Bis(methylsulfonyl)peroxide | Good to excellent (e.g., up to 82% for specific substrates)[4] | High selectivity for mono-oxygenation, broad functional group tolerance.[1] | Higher cost, potential explosive hazard. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Variable, often leads to over-oxidation to ketones.[3] | Readily available, relatively inexpensive. | Lack of selectivity for the alcohol, formation of chlorinated byproducts. |
| Potassium permanganate (KMnO₄) | Generally low for alcohols; strong tendency for over-oxidation to carboxylic acids.[5] | Very inexpensive, powerful oxidant. | Harsh reaction conditions, poor selectivity, formation of MnO₂ waste. |
| Metal-catalyzed H₂O₂/TBHP systems | Variable yields, selectivity can be an issue.[6] | Can be cost-effective, tunable reactivity with different catalysts. | Often requires catalyst screening and optimization, potential for over-oxidation. |
Note: Yields are highly substrate-dependent and the values presented are for illustrative purposes based on available literature.
As a radical initiator, the performance of MPSO is less well-documented in direct comparative studies against AIBN and BPO. The choice of initiator is often dictated by the specific polymerization kinetics and desired polymer properties.
| Initiator | Typical Use Case | Key Advantages | Key Disadvantages |
| Bis(methylsulfonyl)peroxide | Specialty polymerizations where specific initiation characteristics are desired. | May offer different initiation kinetics. | Less studied, higher cost, potential safety concerns. |
| AIBN (Azobisisobutyronitrile) | Widely used for a variety of vinyl polymers. | Predictable decomposition kinetics, does not produce oxygenated byproducts that can interfere with the polymerization. | Releases toxic nitrogen gas upon decomposition. |
| BPO (Dibenzoyl Peroxide) | Common initiator for a broad range of polymerizations. | Relatively inexpensive, readily available. | Can undergo secondary reactions, potentially affecting polymer properties. |
Cost Comparison
A significant factor in the adoption of any reagent is its cost. The following table provides an approximate cost comparison based on currently available supplier pricing.
| Reagent | Purity | Price per Gram (USD) |
| Bis(methylsulfonyl)peroxide | Research Grade | ~$12-20 |
| m-Chloroperoxybenzoic acid (m-CPBA) | ~77% | ~$0.50 - $1.50 |
| Dibenzoyl Peroxide (BPO) | ~75% (wetted with water) | ~$0.20 - $0.50 |
| AIBN | >98% | ~$0.50 - $1.00 |
| Potassium Permanganate (KMnO₄) | ACS Grade | ~$0.10 - $0.30 |
Note: Prices are approximate and can vary significantly based on supplier, quantity, and purity.
From a purely economic standpoint, MPSO is considerably more expensive than the common alternatives. This higher cost necessitates a clear performance advantage to justify its use in large-scale synthesis.
Safety and Handling
Organic peroxides as a class are energetic materials and require careful handling. MPSO is no exception and is known to be thermally sensitive and potentially explosive, especially at elevated temperatures.
| Reagent | Key Hazards | Storage Recommendations |
| Bis(methylsulfonyl)peroxide | Thermally unstable, potentially explosive upon shock or heating. | Store in a cool, dry, well-ventilated area, away from heat and sources of ignition. |
| m-Chloroperoxybenzoic acid (m-CPBA) | Strong oxidizer, can cause fire on contact with combustible materials, shock-sensitive. | Store in a cool, dry place, away from incompatible materials. |
| Dibenzoyl Peroxide (BPO) | Flammable solid, can be explosive when dry, sensitive to shock and friction. | Typically supplied wetted with water to reduce shock sensitivity. Store in a cool, well-ventilated area. |
| AIBN | Flammable solid, decomposes to release nitrogen gas, which can build up pressure. | Store in a cool, dry place, away from heat. |
| Potassium Permanganate (KMnO₄) | Strong oxidizer, can cause fire or explosion on contact with combustible materials. | Store in a tightly closed container in a dry, well-ventilated area. |
General Handling Precautions for Organic Peroxides:
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Avoid friction, grinding, and impact.
-
Keep away from heat, sparks, and open flames.
-
Segregate from incompatible materials, especially reducing agents and metals.
Waste Disposal: Organic peroxide waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not mix peroxide waste with other chemical waste streams. Typically, small amounts of peroxide waste are diluted with an inert solvent and then treated with a reducing agent (e.g., sodium bisulfite) under controlled conditions.
Experimental Protocols
To provide a practical context for the use of MPSO, a detailed protocol for its synthesis and a key application are provided below.
Synthesis of Bis(methylsulfonyl)peroxide (Electrochemical Method)
This method offers a relatively straightforward route to MPSO, yielding a high-purity product.
Materials:
-
Methanesulfonic acid
-
Platinum sheet (anode)
-
Stainless steel sheet (cathode)
-
Electrolytic cell with a temperature-control jacket
Procedure:
-
Charge the electrolytic cell with 100 mL of methanesulfonic acid.
-
Use a platinum sheet as the anode and a stainless steel sheet as the cathode.
-
Maintain the temperature of the solution at approximately 10 °C using the temperature-control jacket.
-
Perform the electrolysis for 5 hours at 5 V and 12 A.
-
The resulting solution will contain approximately 80 g/L of bis(methylsulfonyl)peroxide.
-
The product can be used as a solution or isolated as a white solid by cooling and adding water, followed by filtration. Caution: The isolated solid is explosive and should be handled with extreme care.
Caption: Electrochemical synthesis of Bis(methylsulfonyl)peroxide.
Protocol for Selective Benzylic C-H Oxidation
This protocol is adapted from the work of Ritter and coworkers and demonstrates the selective mono-oxygenation of a benzylic C-H bond.[1]
Materials:
-
Benzylic substrate (e.g., ethylbenzene)
-
Bis(methylsulfonyl)peroxide (MPSO)
-
Copper(I) acetate
-
Trimethylsilyl acetate (TMSOAc)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Water
Procedure:
-
In a glovebox, add the benzylic substrate (1.0 equiv), copper(I) acetate (0.1 equiv), and trimethylsilyl acetate (1.5 equiv) to a reaction vessel.
-
Add dichloromethane to dissolve the solids.
-
Add bis(methylsulfonyl)peroxide (1.5 equiv) to the reaction mixture.
-
Seal the vessel and stir the reaction at room temperature for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylic mesylate.
-
Dissolve the crude mesylate in a mixture of hexafluoroisopropanol (HFIP) and water.
-
Stir the solution at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired benzylic alcohol.
Conclusion: A Niche Reagent for Selective Transformations
Bis(methylsulfonyl)peroxide is a powerful, yet hazardous, reagent that offers a unique solution for the selective oxidation of benzylic C-H bonds to alcohols, a transformation that is often plagued by over-oxidation with more conventional reagents. Its utility as a radical initiator is also noteworthy, though less explored.
The primary drawbacks of MPSO are its high cost and significant safety concerns. Therefore, its use is best justified in scenarios where its unique selectivity is paramount, such as in the late-stage functionalization of complex molecules in a drug discovery setting, where the cost of the reagent is outweighed by the value of the target molecule and the avoidance of lengthy synthetic routes. For routine oxidations or polymerizations where other reagents provide acceptable results, the cost and safety profile of MPSO make it a less attractive option.
As with any highly reactive chemical, a thorough understanding of its properties, careful experimental design, and strict adherence to safety protocols are essential for its successful and safe implementation in the laboratory.
References
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Universidade de Lisboa. (n.d.). Late-stage oxygenation of active ingredients. Retrieved from [Link]
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Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983–17988. [Link]
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Organic Chemistry Portal. (n.d.). Bis(methanesulfonyl) Peroxide. Retrieved from [Link]
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MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(4), 833. [Link]
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PharmacyChecker.com. (n.d.). Benzoyl Peroxide Prices. Retrieved from [Link]
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IndiaMART. (n.d.). m-Chloroperbenzoic Acid. Retrieved from [Link]
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ResearchGate. (2020). Bis(methanesulfonyl) Peroxide, CH3S(O)2OOS(O)2CH3: Spectroscopic, Structural, and Thermal Properties. Retrieved from [Link]
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GoodRx. (n.d.). Benzoyl Peroxide Prices. Retrieved from [Link]
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Drugs.com. (n.d.). Benzoyl Peroxide topical Prices, Coupons, Copay Cards & Patient Assistance. Retrieved from [Link]
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IndiaMART. (n.d.). Aibn Azobisisobutyronitrile / 2,2'-Azobis(2-Methylpropionitrile) / 2,2'-Azobisisobutyronitrile. Retrieved from [Link]
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Cenmed. (n.d.). Potassium Permanganate, Crystal, Reagent, ACS - 4 x 2.5 kg. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bis(methylsulfonyl)peroxide
As a Senior Application Scientist, it is imperative to approach the disposal of highly reactive compounds like bis(methylsulfonyl)peroxide with a protocol grounded in rigorous safety and scientific principles. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the disposal process mitigates the inherent risks of this energetic material.
Understanding the Inherent Risks of Bis(methylsulfonyl)peroxide
Bis(methylsulfonyl)peroxide is a solid organic peroxide characterized by its thermal instability and potential for explosive decomposition. The core of its hazard lies in the weak oxygen-oxygen bond, which can cleave to form highly reactive radicals. This process can be initiated by heat, friction, or shock.
Key Hazards:
-
Thermal Instability: The compound is known to be thermally sensitive and can decompose explosively at elevated temperatures.
-
Shock and Friction Sensitivity: As with many organic peroxides, bis(methylsulfonyl)peroxide may be sensitive to mechanical shock or friction, which can initiate rapid decomposition.
-
Hazardous Decomposition Products: Upon decomposition, it can release toxic and hazardous gases, including sulfur oxides, carbon monoxide, and carbon dioxide.
Given these significant risks, the primary and most crucial directive for the disposal of bis(methylsulfonyl)peroxide is to engage professional hazardous waste disposal services.[1][2][3] Under no circumstances should untrained personnel attempt to neutralize or dispose of this compound through conventional laboratory waste streams.
Immediate Actions and Safety Protocols
Before initiating any disposal procedures, it is essential to establish a safe working environment and have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against potential splashes and explosions.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.
Emergency Preparedness:
-
An operational safety shower and eyewash station must be immediately accessible.
-
A Class ABC dry powder fire extinguisher should be available.
-
All personnel in the vicinity should be informed of the handling of a potentially explosive compound.
Disposal Procedure: A Step-by-Step Guide
The recommended and safest method for the disposal of bis(methylsulfonyl)peroxide is through a licensed hazardous waste disposal facility. The following steps outline the process for preparing the compound for pickup.
Step 1: Assessment of the Material
-
Visually inspect the container of bis(methylsulfonyl)peroxide without moving it excessively.
-
Look for any signs of instability, such as discoloration, crystal formation around the cap, or bulging of the container.
-
If any of these signs are present, do not handle the container. Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office or a specialized chemical disposal service immediately.[4]
Step 2: Segregation and Labeling
-
If the material appears stable, carefully segregate it from other chemicals, especially flammable and combustible materials.[2]
-
Ensure the container is clearly labeled with the full chemical name, "Bis(methylsulfonyl)peroxide," and appropriate hazard pictograms (e.g., exploding bomb, oxidizer, corrosive).
-
Indicate that the material is a shock-sensitive and thermally unstable peroxide.
Step 3: Packaging for Disposal
-
If the original container is intact and in good condition, it is the preferred vessel for disposal.[1]
-
If repackaging is necessary, it should only be performed by trained personnel in a controlled environment, such as a fume hood with a blast shield.
-
The new container must be compatible with organic peroxides and be able to be securely sealed. High-density polyethylene (HDPE) is often a suitable choice.[1]
-
The material should be packed to prevent movement and potential friction during transport.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup.
-
Provide them with a complete and accurate description of the waste, including its hazards.
-
Follow all instructions provided by the disposal company regarding storage and preparation for transport.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of bis(methylsulfonyl)peroxide.
Caption: Decision workflow for the safe disposal of bis(methylsulfonyl)peroxide.
The Scientific Rationale Against In-Lab Neutralization
While chemical neutralization is a common practice for many laboratory wastes, it is strongly discouraged for bis(methylsulfonyl)peroxide by non-specialists. The rationale for this is rooted in the compound's high reactivity and the potential for uncontrolled, exothermic decomposition.
Attempts to neutralize or decompose bis(methylsulfonyl)peroxide in the lab without a validated and thoroughly understood protocol could lead to:
-
A violent, explosive reaction if the neutralizing agent is added too quickly or is incompatible.
-
The generation of a large volume of toxic gases , creating a significant inhalation hazard.
-
An uncontrolled increase in temperature , which could further accelerate the decomposition to the point of detonation.
While the hydrolysis of related sulfonyl compounds can be achieved under specific conditions, these methods are not directly transferable to a peroxide and could be extremely dangerous.[5][6][7][8] The safest and most responsible course of action is always to defer to professional disposal experts who are equipped to handle such materials.[3][9][10]
Summary of Key Disposal Parameters
The following table summarizes the critical information for the proper disposal of bis(methylsulfonyl)peroxide.
| Parameter | Recommendation | Rationale |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility. | Ensures complete and safe destruction of the energetic material.[3][9][10] |
| In-Lab Treatment | STRONGLY DISCOURAGED. | High risk of explosive decomposition and release of toxic gases. |
| Container for Disposal | Original, intact container or a compatible, sealed container (e.g., HDPE).[1] | Prevents leakage and reaction with container material. |
| Labeling | Clearly identify as "Bis(methylsulfonyl)peroxide" with all relevant hazard warnings. | Ensures safe handling by waste management personnel. |
| Emergency Contact | Institutional Environmental Health and Safety (EHS) office or a professional hazardous waste disposal company. | Provides expert assistance in case of an emergency or discovery of an unstable container.[4] |
By adhering to these stringent protocols, you contribute to a culture of safety and ensure the responsible management of hazardous chemical waste in the laboratory.
References
-
Organic Peroxide Liquids/Solids - Environmental Health & Safety - Michigan State University. [Link]
-
Peroxide-Forming Chemicals – Safety Guidelines. [Link]
-
Safe Method of Use HSNO Class 5.2 - Organic Peroxides - University of Otago. [Link]
-
Disposal of Solid Organic Peroxides | American Chemistry Council. [Link]
-
Prevent, Detect, And Neutralize Peroxides In Solvents & Solutions - XploSafe. [Link]
-
Hazardous Materials Disposal Guide | Nipissing University. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]
-
BIS(TRIMETHYLSILYL)PEROXIDE - Gelest, Inc. [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship - EGUsphere. [Link]
-
Safe Handling and Disposal of Peroxide Forming Chemicals - University of Pittsburgh. [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. [Link]
-
Chemical Waste | Environmental Health & Safety (EHS). [Link]
-
Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS - Yale Environmental Health & Safety. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC - NIH. [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
- FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google P
Sources
- 1. Organic Peroxide Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. americanchemistry.com [americanchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. arkema.com [arkema.com]
- 10. terpconnect.umd.edu [terpconnect.umd.edu]
Personal protective equipment for handling Bis(methylsulfonyl)peroxide
Initiating Data Collection
I'm starting my deep dive by hitting Google hard. My initial focus is gathering crucial safety and handling data on Bis(methylsulfonyl)peroxide. I'm prioritizing its hazards, appropriate PPE, and how to handle and dispose of it safely.
Analyzing Search Results
I'm now analyzing the Google search results, aiming for authoritative sources. I'm focusing on safety data sheets, peer-reviewed articles, and guidelines from reputable chemical safety organizations. Next, I'll structure a detailed guide on necessary PPE, with explanations and a visual hierarchy of controls graph. Then, I'll add procedures for PPE handling and disposal.
Initiating Data Collection
I've started gathering initial safety data on related organic peroxides, since a specific SDS for "Bis(methylsulfonyl)peroxide" is proving elusive. I'm focusing on handling guides and common safety precautions for similar compounds.
Analyzing Analogous Data
I have a good foundation now, gathering multiple relevant SDS and guides. "Bis(trimethylsilyl)peroxide" is proving particularly useful as a structural analog, revealing common hazards. I'm focusing on synthesizing this general organic peroxide knowledge with any "Bis(methylsulfonyl)peroxide" specifics I can find. I now have enough to start composing the safety guide, covering PPE, handling, and disposal. I'll need to emphasize the explosive and corrosive nature based on the research.
Synthesizing Safety Information
I'm now integrating information from analogous peroxides and general organic peroxide safety guidelines with any specific data on the target compound to compose the guide. The reactive and corrosive nature, plus explosive potential, is driving the emphasis on high-risk handling. I will use a DOT graph and PPE summary table for clarity, focusing on best practices. I'm building a guide to cover the required elements and citing based on the sources I have gathered.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
